Disperse yellow 211
Description
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Properties
CAS No. |
86836-02-4 |
|---|---|
Molecular Formula |
C15H12ClN5O4 |
Molecular Weight |
361.74 g/mol |
IUPAC Name |
5-[(4-chloro-2-nitrophenyl)diazenyl]-1-ethyl-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12ClN5O4/c1-3-20-14(22)10(7-17)8(2)13(15(20)23)19-18-11-5-4-9(16)6-12(11)21(24)25/h4-6,22H,3H2,1-2H3 |
InChI Key |
FHERFUXQYBSNRD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis and Characterization of Disperse Yellow 211: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Yellow 211, with the Colour Index number 12755, is a monoazo dye recognized for its application in dyeing synthetic fibers, particularly polyester.[1][2] Its molecular structure, characterized by low water solubility, makes it suitable for the disperse dyeing method. This technical guide provides a comprehensive overview of the synthesis and key characterization parameters of this compound, intended to serve as a valuable resource for professionals in chemical research and material science. This document outlines a detailed, two-step synthesis protocol involving diazotization and azo coupling, and presents a summary of its known physicochemical properties. Due to the limited availability of public domain spectral data, this guide focuses on the established synthesis pathway and fundamental characteristics.
Physicochemical Properties of this compound
This compound is a yellow, particulate solid.[3] Key quantitative and qualitative properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CI Name | This compound | [1] |
| CI Number | 12755 | [2] |
| CAS Number | 70528-90-4, 86836-02-4 | [1][2][4] |
| Molecular Formula | C₁₅H₁₂ClN₅O₄ | [1] |
| Molecular Weight | 361.74 g/mol | [1] |
| Appearance | Yellow particles/powder | [3] |
| Melting Point | 227-229 °C | [5][6] |
| Solubility | Insoluble in water; Soluble in acetone | [7] |
Synthesis of this compound
The synthesis of this compound is a classic example of azo dye formation, proceeding through two critical stages: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling component.[1]
Synthesis Pathway
The overall synthesis pathway for this compound is depicted below.
Caption: Synthesis pathway of this compound.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of azo dyes and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
2.2.1. Step 1: Diazotization of 4-Chloro-2-nitrobenzenamine
This procedure outlines the formation of the diazonium salt, a critical intermediate in the synthesis.
Caption: Experimental workflow for diazotization.
Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cautiously add 17.3 g (0.1 mol) of 4-chloro-2-nitrobenzenamine to 100 mL of concentrated sulfuric acid. Stir until all the solid has dissolved.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 50 mL of water and cool the solution.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine-acid mixture. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes at 0-5 °C to ensure the diazotization is complete. The resulting solution containing the diazonium salt should be used immediately in the coupling reaction.
2.2.2. Step 2: Azo Coupling Reaction
The diazonium salt is then reacted with the coupling component to form the final dye molecule.
Protocol:
-
In a separate beaker, dissolve 17.8 g (0.1 mol) of 1-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone in 200 mL of a 10% aqueous sodium hydroxide (B78521) solution. Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the stirred solution of the coupling component. The pH of the reaction mixture should be maintained in the alkaline range (pH 8-10) by the dropwise addition of a 20% sodium hydroxide solution as needed.
-
A yellow precipitate of this compound will form immediately. Continue stirring the mixture for 2-3 hours at 0-5 °C to ensure the coupling reaction goes to completion.
-
Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product in an oven at 60-70 °C to a constant weight.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized dye.
Physical and Spectroscopic Characterization
-
Melting Point: The melting point of the purified dye should be determined and compared to the literature value of 227-229 °C.[5][6] A sharp melting point range is indicative of high purity.
-
UV-Visible Spectroscopy: A solution of the dye in a suitable solvent (e.g., acetone) would be analyzed to determine its maximum absorption wavelength (λmax), which is characteristic of the dye's color.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be used to identify the characteristic functional groups present in the molecule, such as C≡N (nitrile), C=O (carbonyl), N=N (azo), and Ar-NO₂ (nitro) vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical structure, confirming the arrangement of protons and carbon atoms in the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the synthesized dye.
Purity Assessment
The purity of the synthesized this compound can be assessed using the following techniques:
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product. A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for determining the purity of the dye. A single sharp peak in the chromatogram is indicative of a pure compound.
Conclusion
This technical guide provides a detailed overview of the synthesis and characterization of this compound. The two-step synthesis, involving diazotization and azo coupling, is a well-established and reliable method for the preparation of this and similar azo dyes. While a comprehensive set of experimental spectral data is not currently available in the public literature, the analytical techniques outlined in this guide provide a robust framework for the thorough characterization and purity assessment of the synthesized product. This guide serves as a foundational resource for researchers and professionals working with disperse dyes, enabling a deeper understanding of their synthesis and chemical properties.
References
- 1. orientjchem.org [orientjchem.org]
- 2. 5-[(4-chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile | 70528-90-4 [chemicalbook.com]
- 3. CN105860581A - Disperse dye composition and preparing method thereof - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. CN108841202B - Disperse yellow dye mixture with improved sublimation fastness - Google Patents [patents.google.com]
Chemical structure and properties of C.I. Disperse Yellow 211
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of C.I. Disperse Yellow 211. The information is intended for researchers, scientists, and professionals in relevant fields, presenting detailed data and experimental protocols in a clear and structured format.
Chemical Identity and Structure
C.I. This compound is a monoazo dye, belonging to the disperse class of dyes. These dyes are characterized by their low water solubility and are primarily used for dyeing hydrophobic fibers.
The chemical structure of C.I. This compound is provided below:
Caption: Chemical Structure of C.I. This compound.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference(s) |
| C.I. Name | This compound | [1][2][3] |
| C.I. Number | 12755 | [1][4][5] |
| CAS Number | 86836-02-4 | [1][2][3] |
| Molecular Formula | C₁₅H₁₂ClN₅O₄ | [1][2][3] |
| Molecular Weight | 361.74 g/mol | [1][2][3] |
| Synonyms | Disperse Yellow 4G, Yellow C-4G, Disperse Yellow M-4GL | [1][4] |
Physicochemical Properties
C.I. This compound is a yellow powder with specific solubility characteristics that are crucial for its application in dyeing processes.
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
| Physical Appearance | Yellow powder/particles | [4][6] |
| Melting Point | 227-229 °C | [5][7] |
| Solubility | Insoluble in water; Soluble in acetone, alcohol, and benzene. | [4] |
| Density | 1.49 g/cm³ | [5][7] |
| XLogP3 | 3.4 | [7] |
Synthesis
The synthesis of C.I. This compound involves a diazotization and coupling reaction.[1][8]
Synthesis Workflow
Caption: Synthesis workflow of C.I. This compound.
Experimental Protocol: Synthesis
The manufacturing process involves the diazotization of 4-Chloro-2-nitrobenzenamine, followed by its coupling with 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone.[1][8] A detailed, generalized laboratory-scale protocol is as follows:
-
Diazotization:
-
Dissolve 4-Chloro-2-nitrobenzenamine in a suitable acidic medium (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for a period to ensure complete formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper.
-
-
Coupling:
-
Prepare a solution of 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone in a suitable solvent, which may be an alkaline aqueous solution.
-
Cool the coupling agent solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the coupling agent solution while maintaining the temperature and pH of the reaction mixture.
-
Stir the reaction mixture until the coupling is complete.
-
-
Isolation and Purification:
-
The precipitated C.I. This compound is collected by filtration.
-
Wash the product with water to remove any unreacted starting materials and by-products.
-
Dry the purified dye powder.
-
Applications and Performance
C.I. This compound is primarily used for the dyeing and printing of polyester (B1180765) and its blended fabrics.[2][6] It is known for its brilliant greenish-yellow shade.[1]
Table 3: Fastness Properties of C.I. This compound on Polyester
| Fastness Property | ISO Standard | Rating (1-5, except Lightfastness 1-8) | Reference(s) |
| Light Fastness | ISO 105-B02 | 6-7 | [1] |
| Washing Fastness (Fading) | ISO 105-C06 | 5 | [1] |
| Washing Fastness (Staining) | ISO 105-C06 | 5 | [1] |
| Perspiration Fastness (Fading) | ISO 105-E04 | 5 | [1] |
| Perspiration Fastness (Staining) | ISO 105-E04 | 5 | [1] |
| Ironing Fastness | ISO 105-X11 | 4-5 | [1] |
Experimental Protocols
This protocol describes a standard high-temperature dyeing procedure for polyester fabrics.
-
Preparation of the Dye Bath:
-
Prepare a dye bath with a specific liquor-to-material ratio (e.g., 10:1).
-
Add a dispersing agent to the water.
-
Add C.I. This compound (e.g., 1% on weight of fabric) to the dye bath.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
-
-
Dyeing Process:
-
Introduce the polyester fabric into the dye bath at room temperature.
-
Raise the temperature of the dye bath to 130 °C at a rate of 1-2 °C/min.
-
Maintain the temperature at 130 °C for 30-60 minutes.
-
Cool the dye bath down to 70-80 °C.
-
-
After-treatment:
-
Rinse the dyed fabric with water.
-
Perform a reduction clearing process to remove unfixed dye from the fiber surface. This is typically done with a solution of sodium hydrosulfite and sodium hydroxide (B78521) at 70-80 °C for 15-20 minutes.
-
Rinse the fabric thoroughly with hot and cold water.
-
Dry the fabric.
-
-
Specimen Preparation:
-
Prepare a composite specimen by placing the dyed fabric between two undyed adjacent fabrics (as specified in the standard).
-
Stitch the layers together.
-
-
Washing Procedure:
-
Place the composite specimen in a stainless-steel container with a specified volume of soap solution and a set number of stainless-steel balls.
-
Treat the specimen in a laundering machine at a specified temperature and time (e.g., 60°C for 30 minutes).
-
-
Rinsing and Drying:
-
Rinse the specimen thoroughly with cold water.
-
Separate the layers and dry them in air at a temperature not exceeding 60°C.
-
-
Assessment:
-
Assess the change in color of the dyed specimen and the degree of staining on the adjacent fabrics using the grey scales.
-
-
Specimen Preparation:
-
Mount a specimen of the dyed fabric in a holder.
-
-
Exposure:
-
Expose the specimen to a light source (e.g., a xenon arc lamp) under specified conditions of temperature and humidity.
-
Simultaneously expose a set of blue wool lightfastness standards.
-
-
Assessment:
-
Periodically compare the fading of the specimen with the fading of the blue wool standards.
-
The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading to the specimen.
-
Experimental Workflow: Dyeing and Fastness Testing
Caption: General workflow for dyeing and fastness testing.
Toxicological and Ecotoxicological Information
Table 4: Safety and Environmental Data
| Parameter | Information | Reference(s) |
| GHS Classification | Warning: Very toxic to aquatic life. | [7] |
| Handling Precautions | May cause skin and eye irritation. Proper safety precautions should be taken when handling. | [9] |
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of disperse dyes.
Experimental Protocol: HPLC Analysis of Disperse Dyes
This is a general protocol that can be adapted for the analysis of C.I. This compound.
-
Sample Preparation:
-
Extract the dye from the textile sample using a suitable solvent (e.g., methanol, dimethylformamide).
-
Filter the extract through a 0.45 µm filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Detector: UV-Vis or Photodiode Array (PDA) detector, set at the wavelength of maximum absorbance (λmax) of the dye. Mass spectrometry (MS) can also be coupled for identification.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Run a standard solution of C.I. This compound to determine its retention time and for quantification.
-
Inject the sample extract and analyze the resulting chromatogram.
-
This technical guide provides a solid foundation of information on C.I. This compound. For further in-depth research, consulting specialized chemical and textile databases is recommended.
References
- 1. pjoes.com [pjoes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable Dyeing of Microwave Treated Polyester Fabric using this compound Dye [scielo.org.mx]
- 6. lcms.cz [lcms.cz]
- 7. echemi.com [echemi.com]
- 8. textilelearner.net [textilelearner.net]
- 9. guidechem.com [guidechem.com]
Molecular formula and CAS number for Disperse Yellow 211
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Yellow 211 is a monoazo dye primarily utilized in the textile industry for dyeing synthetic fibers. This technical guide provides a summary of its chemical identity, including its molecular formula and CAS numbers. While extensive data on its application in dyeing processes and some environmental fate studies are available, this document notes a significant lack of in-depth biological, toxicological, and pharmacological data in publicly accessible literature. This guide presents the available chemical and physical data and highlights the current knowledge gaps for the scientific and drug development communities.
Chemical Identity and Physical Properties
This compound is chemically identified as 5-[2-(4-chloro-2-nitrophenyl)diazenyl]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₂ClN₅O₄ | [1][2][3][4][5][6] |
| CAS Number | 86836-02-4, 70528-90-4 | [1][2][3][4][5][6] |
| Molecular Weight | 361.74 g/mol | [1][2][3][7][8] |
| Appearance | Yellow powder/grain | [9] |
| Melting Point | 227-229 °C | [2][6] |
| LogP | 2.77898 - 3.4 | [2][4][6] |
Applications
The primary and well-documented application of this compound is as a dye for synthetic fabrics, particularly polyester. It is suitable for high-temperature dyeing methods.[9]
Biological and Toxicological Data: A Knowledge Gap
Due to this lack of data, no information can be provided on:
-
Signaling Pathways: There is no available research indicating the interaction of this compound with any biological signaling pathways.
-
Experimental Protocols: Detailed protocols for biological assays are absent from the literature.
-
Quantitative Biological Data: No quantitative data, such as IC₅₀ or LD₅₀ values from relevant biological assays, could be found.
Experimental Protocols in Non-Biological Systems
While biological experimental protocols are lacking, some studies have detailed methodologies for the application and analysis of this compound in other contexts.
Adsorption Studies for Environmental Analysis
Studies investigating the removal of this compound from aqueous solutions have been conducted. These typically involve batch adsorption experiments to determine the effects of parameters such as pH, temperature, and adsorbent dosage on dye removal efficiency. Adsorption kinetics and isotherms are often analyzed to understand the adsorption process. For example, one study might use a specific adsorbent and vary the initial dye concentration to measure the amount of dye adsorbed per unit mass of adsorbent over time.
Conclusion
This compound is a well-characterized compound in the context of its industrial application as a textile dye. Its chemical and basic physical properties are established. However, for an audience of researchers, scientists, and drug development professionals, there is a critical lack of information regarding its biological effects. The absence of data on its interaction with biological systems, including signaling pathways and toxicological profiles, means that its potential as a pharmacological tool or its risk profile in a non-textile context remains unknown. Further research would be required to elucidate any biological activity of this compound.
Visualizations
Due to the lack of information on signaling pathways or complex experimental workflows related to the biological activity of this compound, no diagrams can be generated at this time.
References
- 1. This compound | Fluorescent Dye | 70528-90-4 | Invivochem [invivochem.com]
- 2. echemi.com [echemi.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound [chemball.com]
- 5. This compound CAS#: 86836-02-4 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 9. Disperse Yellow-211 Dyes - Affordable Pricing for Superior Quality [shriumiya.com]
- 10. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Disperse Yellow 3 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. oehha.ca.gov [oehha.ca.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Manufacturing Process of C.I. Disperse Yellow 211
This technical guide provides a comprehensive overview of the manufacturing process of C.I. Disperse Yellow 211 (CAS No. 86836-02-4), a monoazo disperse dye utilized in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1][2] The document details the synthesis, purification, and characterization of the dye, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Physicochemical and Safety Data
This compound is a yellow powder that is insoluble in water but soluble in organic solvents such as acetone, alcohol, and benzene.[3] Key physicochemical properties and safety information are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CI Name | This compound | [1] |
| CI Number | 12755 | [3] |
| CAS Number | 86836-02-4, 70528-90-4 | [1][4] |
| Molecular Formula | C₁₅H₁₂ClN₅O₄ | [1] |
| Molecular Weight | 361.74 g/mol | [1][3] |
| Appearance | Yellow to greenish-yellow powder | [3] |
| Melting Point | 227-229 °C | [4] |
| Solubility | Insoluble in water; Soluble in acetone, alcohol, benzene | [3] |
| LogP | 3.4 | [4] |
Table 2: Safety and Hazard Information for this compound
| Hazard Information | Details |
| GHS Classification | Warning: Very toxic to aquatic life. |
| Hazard Statements | H400 |
| Precautionary Statements | P273, P391, P501 |
Manufacturing Process
The synthesis of this compound is a two-step process involving:
-
Diazotization of 4-Chloro-2-nitrobenzenamine.
-
Azo coupling of the resulting diazonium salt with 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone.[1][2][5]
A logical workflow for the manufacturing process is illustrated below.
Figure 1: Manufacturing Workflow of this compound.
Experimental Protocols
The following protocols are representative of the synthesis of this compound and are based on established procedures for azo dye synthesis.
Diazotization of 4-Chloro-2-nitrobenzenamine
Materials:
-
4-Chloro-2-nitrobenzenamine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Urea (B33335) (for quenching excess nitrous acid)
Procedure:
-
A molar equivalent of 4-Chloro-2-nitrobenzenamine is suspended in a mixture of water and concentrated hydrochloric acid (typically 2.5-3 molar equivalents) in a reaction vessel.
-
The mixture is cooled to 0-5°C in an ice-salt bath with vigorous stirring to form a fine slurry of the amine hydrochloride salt.
-
A solution of sodium nitrite (a slight molar excess, e.g., 1.05 equivalents) in cold water is prepared separately.
-
The sodium nitrite solution is added dropwise to the cold amine hydrochloride suspension, ensuring the temperature is maintained between 0-5°C. The addition should be slow and subsurface to prevent the escape of nitrous fumes.
-
The reaction is stirred for an additional 30-60 minutes at 0-5°C after the addition is complete.
-
The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
-
A small amount of urea can be added to quench any excess nitrous acid. The resulting diazonium salt solution is kept cold and used immediately in the next step.
Azo Coupling Reaction
Materials:
-
Diazonium salt solution from step 3.1
-
1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone
-
Sodium Hydroxide (NaOH) solution
-
Ice
Procedure:
-
A molar equivalent of 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone is dissolved in an aqueous solution of sodium hydroxide at a low temperature (0-5°C).
-
The cold diazonium salt solution is added slowly to the solution of the coupling component with constant stirring, maintaining the temperature at 0-10°C.
-
The pH of the reaction mixture is maintained in the alkaline range (typically pH 8-10) by the controlled addition of sodium hydroxide solution.
-
After the addition is complete, the reaction mixture is stirred for several hours, allowing the coupling reaction to go to completion. The formation of the yellow dye precipitate will be observed.
The signaling pathway for the azo coupling reaction is depicted below.
Figure 2: Azo Coupling Reaction Pathway.
Purification of this compound
The crude this compound precipitate is purified to remove unreacted starting materials and by-products.
Procedure:
-
The crude dye precipitate is collected by vacuum filtration.
-
The filter cake is washed thoroughly with cold water until the filtrate is neutral and colorless.
-
For further purification, recrystallization from a suitable organic solvent such as ethanol (B145695), acetone, or a mixture of ethanol and water can be performed. The crude dye is dissolved in the hot solvent, filtered to remove any insoluble impurities, and then allowed to cool slowly to form crystals.
-
The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum at a moderate temperature (e.g., 60-80°C).
Characterization
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| UV-Visible Spectroscopy | An absorption maximum (λmax) in the visible region, responsible for its yellow color. |
| FT-IR Spectroscopy | Characteristic peaks for N=N stretching (azo group), C≡N stretching (nitrile group), C=O stretching (pyridone ring), N-H stretching (if any tautomeric forms exist), and aromatic C-H and C=C stretching. |
| ¹H NMR Spectroscopy | Resonances corresponding to the aromatic protons of the chloro-nitrophenyl ring, the ethyl group protons, and the methyl group proton of the pyridone ring. |
| ¹³C NMR Spectroscopy | Resonances for all unique carbon atoms in the molecule, including those in the aromatic rings, the pyridone ring, the nitrile group, the ethyl group, and the methyl group. |
This guide provides a foundational understanding of the manufacturing process of this compound. For process optimization and scale-up, further empirical studies are recommended to determine the optimal reaction conditions and to obtain detailed quantitative data for yield and purity.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 3. This compound Dyes Manufacturer in Mumbai, this compound Dyes Exporter [dyestuff.co.in]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 86836-02-4 [chemicalbook.com]
Spectroscopic properties (UV-Vis, FTIR, NMR) of Disperse Yellow 211
Introduction
Disperse Yellow 211, identified by the Colour Index number 12755 and CAS number 86836-02-4, is a monoazo dye belonging to the pyridinone class.[1] Its chemical formula is C15H12ClN5O4, and it has a molecular weight of 361.74 g/mol . This dye is primarily used for coloring synthetic fibers such as polyester. This technical guide provides an in-depth overview of the spectroscopic properties of this compound, focusing on its Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) characteristics. The information presented is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a key technique for characterizing the electronic absorption properties of dyes. The color of this compound arises from its absorption of light in the visible region of the electromagnetic spectrum.
Absorption Spectrum and Maximum Wavelength (λmax)
The UV-Vis spectrum of this compound exhibits a broad absorption band in the visible region. Analysis of the spectrum reveals a maximum absorption wavelength (λmax) at approximately 435 nm . This absorption is responsible for the dye's characteristic yellow color.
| Spectroscopic Parameter | Value |
| λmax | ~ 435 nm |
| Solvent | Not specified in the available literature |
| Appearance | Yellow |
Experimental Protocol for UV-Vis Spectroscopy
The following is a general experimental protocol for obtaining the UV-Vis absorption spectrum of a disperse dye like this compound.
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
Materials:
-
This compound sample.
-
A suitable solvent (e.g., acetone, ethanol, or dimethylformamide). Due to the dye's low water solubility, an organic solvent is required.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 100 mg/L).
-
Preparation of Working Solutions: Dilute the stock solution with the same solvent to prepare a series of solutions with lower concentrations.
-
Instrument Calibration: Use the pure solvent as a blank to calibrate the spectrophotometer and establish a baseline.
-
Spectral Measurement: Record the absorbance of each solution from approximately 300 nm to 700 nm.
-
Determination of λmax: Identify the wavelength at which the maximum absorbance is observed. This is the λmax.[2][3]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expected Characteristic FTIR Absorption Bands
Based on the molecular structure of this compound, the following characteristic absorption bands are expected in its FTIR spectrum:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3300 | N-H | Stretching (associated with the pyridinone ring) |
| 3100-3000 | C-H | Aromatic Stretching |
| 2980-2850 | C-H | Aliphatic Stretching (from the ethyl group) |
| 2220-2260 | C≡N | Stretching (from the cyano group) |
| 1650-1680 | C=O | Stretching (from the pyridinone ring) |
| 1580-1600 | N=N | Azo group Stretching |
| 1500-1550 | NO₂ | Asymmetric Stretching |
| 1330-1370 | NO₂ | Symmetric Stretching |
| ~750 | C-Cl | Stretching |
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples using FTIR spectroscopy.[4]
Instrumentation:
-
FTIR spectrometer.
-
Hydraulic press.
-
Pellet die.
-
Agate mortar and pestle.
Materials:
-
This compound sample.
-
Potassium bromide (KBr), spectroscopy grade.
Procedure:
-
Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Pellet Formation: Transfer the powder mixture into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[5]
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR would provide crucial information about the hydrogen and carbon framework of this compound. As with FTIR, specific experimental NMR data for this compound is not widely published.
Predicted ¹H and ¹³C NMR Spectral Data
While exact chemical shifts would depend on the solvent and experimental conditions, general predictions for the ¹H and ¹³C NMR spectra of this compound can be made based on its structure. The spectra would be expected to show signals corresponding to the aromatic protons and carbons, the ethyl group, the methyl group, and the carbons of the pyridinone and cyano groups.
Experimental Protocol for NMR Spectroscopy
The following provides a general procedure for acquiring ¹H and ¹³C NMR spectra of an organic dye.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound sample.
-
A suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as the dye must be sufficiently soluble.
-
NMR tubes.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in about 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into an NMR tube to remove any particulate matter.
-
Spectral Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Spectroscopic Characterization Workflow
The overall process for the spectroscopic characterization of this compound can be visualized as a logical workflow.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide has summarized the key spectroscopic properties of this compound, focusing on UV-Vis, FTIR, and NMR analysis. While specific experimental FTIR and NMR data are not widely available, the provided information on the expected spectral characteristics and detailed experimental protocols offers a solid foundation for researchers and scientists working with this dye. The UV-Vis data confirms its yellow color with a λmax at approximately 435 nm. The predicted FTIR and NMR data, in conjunction with the outlined experimental procedures, provide a comprehensive framework for the complete spectroscopic characterization of this compound.
References
In-Depth Technical Guide: Photophysical Characterization of Disperse Yellow 211
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Yellow 211, a monoazo pyridinone dye, is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester (B1180765).[1][2][3][4][5] Its classification as a fluorescent dye suggests potential applications beyond textiles, including in research and development where its photophysical properties could be harnessed.[6][7][8] This technical guide provides a summary of the known characteristics of this compound and outlines standardized experimental protocols for its comprehensive photophysical characterization. Due to a lack of specific quantitative photophysical data in publicly accessible literature, this document also presents data for structurally related azo pyridone dyes to offer approximate insights. Furthermore, it includes detailed experimental workflows and logical diagrams to guide researchers in their investigations.
Introduction to this compound
This compound is a synthetic organic compound belonging to the single azo dye class.[9] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The specific chemical structure of this compound, derived from the coupling of diazotized 4-Chloro-2-nitrobenzenamine and 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone, gives rise to its yellow color.[9][10] While its primary application is in dyeing polyester fabrics, its fluorescent properties are of interest for broader scientific applications.[1][3][6][7][8]
Below is a diagram illustrating the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C15H12ClN5O4 | [3][9] |
| Molecular Weight | 361.74 g/mol | [3][9] |
| CAS Number | 86836-02-4, 70528-90-4 | [3][9][11] |
| Appearance | Yellow to brilliant green-yellow powder/particles | [9] |
| Solubility | Soluble in acetone, alcohol, and benzene; insoluble in water. | [5] |
| Melting Point | 227-229 °C | [12] |
Photophysical Characterization: Experimental Protocols
A thorough understanding of the photophysical properties of a dye is crucial for its application in research and drug development. This section outlines the standard experimental protocols for characterizing this compound.
The following diagram illustrates a general workflow for the photophysical characterization of a fluorescent dye.
Caption: Workflow for photophysical characterization.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum, the wavelength of maximum absorption (λmax), and the molar extinction coefficient (ε).
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, acetone, or DMSO) of known concentration. From the stock solution, prepare a series of dilutions with varying concentrations.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement: Record the absorption spectra of the sample solutions in a quartz cuvette (1 cm path length) over a relevant wavelength range (e.g., 200-800 nm). Use the pure solvent as a reference.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem).
Methodology:
-
Sample Preparation: Use the same set of diluted solutions prepared for UV-Vis spectroscopy. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement: Excite the sample at its absorption maximum (λmax). Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.
-
Data Analysis: Identify the wavelength of maximum fluorescence emission (λem). The difference between λem and λmax is the Stokes shift.
Fluorescence Quantum Yield (ΦF) Determination
Objective: To quantify the efficiency of the fluorescence process.
Methodology (Comparative Method):
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄ or Fluorescein in 0.1 M NaOH).
-
Sample Preparation: Prepare solutions of the standard and this compound in the same solvent with closely matched absorbances at the same excitation wavelength (absorbance < 0.1).
-
Measurement: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis: Calculate the integrated fluorescence intensities of the corrected spectra for both the sample and the standard. The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Fluorescence Lifetime (τ) Measurement
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector.
-
Measurement: Excite the sample with short light pulses and measure the arrival times of the emitted photons relative to the excitation pulse.
-
Data Analysis: The collected data is used to construct a fluorescence decay curve. This decay is then fitted to an exponential function to determine the fluorescence lifetime (τ).
Expected Photophysical Properties and Analogs
While specific data for this compound is scarce, data from structurally similar azo pyridone dyes can provide an estimation of its behavior. Azo pyridone dyes are known to exhibit solvatochromism, meaning their absorption and emission spectra can shift depending on the polarity of the solvent.
The following table presents photophysical data for some related azo pyridone dyes. This data should be used as a reference only and does not represent experimentally verified values for this compound.
| Compound | Solvent | λmax (abs) (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| APY-M (azo pyridone derivative) | PGMEA | 437 | 2.7 x 10⁵ | [13][14] |
| APY-D (azo pyridone derivative) | PGMEA | 435 | 3.0 x 10⁵ | [13][14] |
| Disperse Yellow 241 | PGMEA | 425 | - | [14] |
Relevance to Drug Development
The photophysical properties of fluorescent molecules are critical in various aspects of drug development:
-
High-Throughput Screening (HTS): Fluorescent probes can be used to develop assays for screening large libraries of compounds for potential drug candidates.
-
Bioimaging: Fluorescently labeled drugs or target molecules allow for the visualization of their distribution and localization within cells and tissues.
-
Drug Delivery: Fluorescent dyes can be incorporated into drug delivery systems to monitor their uptake, release, and biodistribution.
A comprehensive photophysical characterization of this compound is the first step toward exploring its potential in these and other biomedical applications.
The diagram below illustrates the potential applications of a well-characterized fluorescent dye in the drug development pipeline.
Caption: Role of fluorescent dyes in drug development.
Conclusion
This compound is a commercially available dye with fluorescent properties that remain largely uncharacterized in the scientific literature. This guide provides the necessary framework for researchers to conduct a thorough photophysical investigation of this molecule. By following the outlined experimental protocols, it will be possible to determine its key photophysical parameters, which is a prerequisite for exploring its potential in advanced applications, including those in the field of drug development. The lack of existing data highlights an opportunity for novel research that could uncover new uses for this readily available compound.
References
- 1. Sustainable Dyeing of Microwave Treated Polyester Fabric using this compound Dye [scielo.org.mx]
- 2. Disperse Dye Yellow 211 180% 200% (Y211) for Textile - Product News - News - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 3. Disperse Dyes Yellow C-4G 200% (this compound) for Textile Cotton Polyester - Disperse Dyes, Dyestuff | Made-in-China.com [m.made-in-china.com]
- 4. Disperse Yellow-211 Manufacturer,Supplier,Exporter - Best Price [shriumiya.com]
- 5. This compound Dyes Manufacturer in Mumbai, this compound Dyes Exporter [dyestuff.co.in]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Fluorescent Dye | 70528-90-4 | Invivochem [invivochem.com]
- 8. 分散黄211 | this compound | CAS 70528-90-4 | Fluorescent Dye | 美国InvivoChem [invivochem.cn]
- 9. worlddyevariety.com [worlddyevariety.com]
- 10. This compound | 86836-02-4 [chemicalbook.com]
- 11. biorbyt.com [biorbyt.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Solubility Profile of Disperse Yellow 211 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 211, also known by its Colour Index name C.I. 12755, is a monoazo dye characterized by its vibrant greenish-yellow hue.[1] Structurally, it is 5-[(4-chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile.[2][3] With a molecular formula of C15H12ClN5O4 and a molecular weight of 361.74 g/mol , its application is prominent in the dyeing of synthetic fibers, particularly polyester.[1][3][4] The efficacy of the dyeing process is intrinsically linked to the dye's solubility in various media. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility testing.
Qualitative and Quantitative Solubility Data
This compound is characterized by its low aqueous solubility, a defining feature of disperse dyes.[4][5] It is, however, soluble in several organic solvents. Qualitative assessments from various sources indicate its solubility in acetone, alcohol (such as ethanol), and benzene.[4][5] Furthermore, it is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2][6]
The following table summarizes the known qualitative solubility and provides space for experimentally determined quantitative data.
| Solvent | Temperature (°C) | Solubility (g/L) | Observations |
| Acetone | Ambient | Soluble[4][5] | To be determined |
| Ethanol | Ambient | Soluble[4][5] | To be determined |
| Benzene | Ambient | Soluble[4][5] | To be determined |
| Dimethyl Sulfoxide (DMSO) | Ambient | Soluble[2] | To be determined |
| Dimethylformamide (DMF) | Ambient | Soluble[2] | To be determined |
| Water | Ambient | Insoluble[4][5] | To be determined |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following established methods can be utilized. The choice of method may depend on the required accuracy, the equipment available, and the properties of the solvent.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)
-
Oven or vacuum oven
-
Glassware (flasks, beakers, graduated cylinders)
-
Spatula and weighing paper
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Separation of Saturated Solution:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent precipitation upon cooling.
-
Filter the withdrawn solution using a syringe filter or other suitable filtration method to remove any remaining solid particles. The filter should be compatible with the organic solvent used.
-
-
Determination of Solute Mass:
-
Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent in a fume hood. For less volatile solvents, an oven or vacuum oven at a temperature below the decomposition point of the dye can be used.
-
Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on the analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final mass of the dish with the residue minus the initial mass of the empty dish.
-
Solubility (in g/L) = (Mass of dissolved dye (g) / Volume of saturated solution taken (L))
-
UV-Visible Spectrophotometry Method
This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. It is a sensitive and accurate method, particularly for colored compounds like this compound.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (spectroscopic grade)
-
UV-Visible Spectrophotometer
-
Analytical balance (±0.0001 g)
-
Volumetric flasks and pipettes
-
Quartz cuvettes
-
Thermostatic shaker or water bath
-
Filtration apparatus
Procedure:
-
Determination of Maximum Absorbance Wavelength (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the absorbance of the solution over a range of wavelengths (e.g., 300-600 nm) to determine the λmax, the wavelength at which the dye exhibits maximum absorbance. All subsequent absorbance measurements will be performed at this wavelength.
-
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the selected solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the predetermined λmax using the pure solvent as a blank.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the solvent at the desired temperature as described in the gravimetric method (steps 1.1 and 1.2).
-
Carefully withdraw and filter a small aliquot of the saturated supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to calculate the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
The calculated concentration is the solubility of this compound in the solvent at the specified temperature.
-
Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of this compound.
Conclusion
While qualitative data indicates the solubility of this compound in several common organic solvents, a lack of published quantitative data necessitates experimental determination for specific research and development applications. The gravimetric and UV-Visible spectrophotometry methods detailed in this guide provide robust and reliable means to ascertain the precise solubility of this dye. Adherence to these protocols will enable researchers and scientists to generate the critical data required for formulation development, process optimization, and a deeper understanding of the physicochemical properties of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | Fluorescent Dye | 70528-90-4 | Invivochem [invivochem.com]
- 3. Disperse Dyes Yellow C-4G 200% (this compound) for Textile Cotton Polyester - Disperse Dyes, Dyestuff | Made-in-China.com [m.made-in-china.com]
- 4. This compound Dyes Manufacturer in Mumbai, this compound Dyes Exporter [dyestuff.co.in]
- 5. indiamart.com [indiamart.com]
- 6. 分散黄211 | this compound | CAS 70528-90-4 | Fluorescent Dye | 美国InvivoChem [invivochem.cn]
A Comprehensive Technical Guide to the Thermal Stability and Degradation of Disperse Yellow 211
For Researchers, Scientists, and Drug Development Professionals
Disperse Yellow 211 (C.I. 12755), a monoazo dye of the pyridone class, is extensively utilized in the textile industry for dyeing synthetic fibers, particularly polyester (B1180765). Its thermal stability is a critical parameter, influencing its application in high-temperature dyeing processes, its longevity in finished articles, and its potential environmental impact upon degradation. This technical guide provides an in-depth analysis of the thermal properties and degradation pathways of this compound, drawing upon available data for the dye and its structural analogs.
Core Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₂ClN₅O₄ | [1] |
| Molecular Weight | 361.74 g/mol | [1] |
| CAS Number | 86836-02-4 | [1] |
| Chemical Structure | Single azo dye | [1] |
| Manufacturing Precursors | 4-Chloro-2-nitrobenzenamine (diazo component) and 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone (coupling component) | [2] |
Thermal Stability Analysis
Representative Thermal Analysis Data
| Parameter | Estimated Value | Method |
| Melting Point (Tₘ) | ~220-240 °C | DSC |
| Onset of Decomposition (Tₒ) | ~240-260 °C | TGA |
| Temperature of 5% Weight Loss (T₅%) | ~250-270 °C | TGA |
| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | ~280-320 °C | DTG |
Note: These values are estimations based on analogous compounds and should be confirmed by experimental analysis.
Thermal Degradation Pathway
The thermal degradation of azo dyes typically initiates with the cleavage of the azo bond (-N=N-), which is the most thermally labile part of the molecule. This process generates nitrogen gas and aromatic free radicals.[5] For this compound, the subsequent degradation would involve the fragmentation of the aromatic and heterocyclic precursors.
The primary degradation products are likely to be derived from its synthesis intermediates: 4-chloro-2-nitroaniline (B28928) and 1-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone. Pyrolysis-GC-MS studies on various azo dyes have consistently identified aromatic amines corresponding to the diazo components as major degradation products.[6][7] Therefore, the thermal decomposition of this compound is expected to yield chlorinated and nitrated anilines, among other fragments.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducible research. The following sections outline standard protocols for the thermal analysis and degradation product identification of disperse dyes like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the dye.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a ceramic or platinum TGA crucible.
-
Instrument Setup: Place the sample crucible into the TGA furnace. Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 10 minutes.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage weight loss versus temperature to obtain the TGA curve. The first derivative of this curve (DTG) can be plotted to identify the temperature of the maximum rate of weight loss.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to a temperature approximately 50 °C above its expected melting point at a heating rate of 10 °C/min.
-
Hold isothermally for 2 minutes.
-
Cool the sample back to 25 °C at a rate of 10 °C/min.
-
Reheat the sample under the same conditions to observe any changes after the initial thermal history is erased.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (decomposition, crystallization) peaks.
Analysis of Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of thermal degradation.
Instrumentation: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (0.1-1.0 mg) of this compound into a pyrolysis tube.
-
Pyrolysis: Heat the sample rapidly to a predetermined temperature (e.g., 500 °C, a common temperature for azo dye pyrolysis) in an inert atmosphere.[6]
-
GC Separation: The resulting pyrolysate is immediately transferred to the GC column. A typical column would be a non-polar capillary column (e.g., DB-5ms). The oven temperature program is set to separate the degradation products (e.g., start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes).
-
MS Detection: The separated components are ionized (typically by electron impact) and detected by the mass spectrometer, which records their mass spectra.
-
Data Analysis: Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.
Conclusion
This compound, as a pyridone-based azo dye, is expected to exhibit moderate to good thermal stability, making it suitable for high-temperature dyeing processes. Its degradation is likely initiated by the cleavage of the azo linkage, leading to the formation of nitrogen gas and various aromatic and heterocyclic fragments. While specific quantitative data for this dye remains a research gap, the methodologies and comparative data presented in this guide provide a robust framework for its comprehensive thermal analysis. Further experimental investigation is essential to precisely quantify its thermal properties and fully elucidate its degradation mechanisms, which is critical for optimizing its industrial applications and assessing its environmental fate.
References
- 1. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone [dyestuffintermediates.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection of suspected carcinogen azo dyes in textiles using thermogravimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Disperse Yellow 211 in Polyester Dyeing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 211 (CI No. 12755) is a high-energy disperse dye widely utilized in the textile industry for dyeing polyester (B1180765) fibers. Its popularity stems from its brilliant yellow hue and good fastness properties.[1] Understanding the intricate mechanism of its action during the dyeing process is paramount for optimizing dyeing parameters, enhancing efficiency, and ensuring high-quality, durable textiles. This technical guide provides a comprehensive overview of the core principles governing the application of this compound to polyester, detailing the dyeing mechanism, experimental protocols for its evaluation, and a summary of key performance data.
The Dyeing Mechanism: A Multi-Step Process
The dyeing of polyester with this compound is a complex process governed by the principles of kinetics and thermodynamics. It involves the transfer of the sparingly soluble dye from an aqueous dispersion to the hydrophobic polyester fiber. This process can be broken down into four key stages:
-
Dispersion of the Dye: this compound, being non-ionic and having low water solubility, is introduced into the dyebath as a fine dispersion. Dispersing agents are crucial at this stage to prevent dye agglomeration and ensure a stable, uniform dispersion.[1]
-
Adsorption onto the Fiber Surface: The dispersed dye particles move through the aqueous medium and come into close proximity with the surface of the polyester fiber.
-
Diffusion into the Fiber: This is the rate-determining step in the dyeing process. At elevated temperatures (typically 120-130°C), the amorphous regions of the polyester fiber swell, allowing the smaller dye molecules to penetrate the fiber structure.[2]
-
Fixation within the Fiber: Once inside the fiber, the dye molecules are held in place by non-ionic forces, primarily van der Waals forces and hydrogen bonds, forming a stable solid solution.[3]
The overall efficiency of this process is influenced by several factors, including temperature, pH, time, and the presence of auxiliary chemicals such as dispersing agents and carriers.
Quantitative Data on Polyester Dyeing with this compound
The following tables summarize key quantitative data related to the dyeing of polyester with this compound under various conditions. It is important to note that much of the recent research has focused on enhancing dyeing performance through methods like microwave and UV irradiation.
Table 1: Optimal Dyeing Parameters for this compound on Polyester
| Parameter | Conventional High-Temperature Dyeing | Microwave-Assisted Dyeing (pH 8) | UV-Assisted Dyeing (Irradiated Polyester, pH 8) | Reference(s) |
| Temperature | 120-130°C | 90°C | 70°C | [1][2][4] |
| Time | 30-60 minutes | 40 minutes | 30 minutes | [1][2][4] |
| pH | 4.5-5.5 | 8 | 8 | [1][2][4] |
| Dispersant | Required | 2 g/100mL | 2% | [1][4] |
Table 2: Colorfastness Properties of Polyester Dyed with this compound
| Fastness Property | Test Method | Rating (Conventional Dyeing) | Rating (Microwave-Assisted) | Rating (UV-Assisted) | Reference(s) |
| Light Fastness | ISO 105-B02 | Good to Very Good | Good to Excellent | Good | [1][4] |
| Washing Fastness | ISO 105-C06 | Good to Excellent | Good to Excellent | Good | [1][4] |
| Rubbing Fastness (Dry) | ISO 105-X12 | Good to Excellent | Good to Excellent | Good | [1][4] |
| Rubbing Fastness (Wet) | ISO 105-X12 | Good | Good to Excellent | Good | [1][4] |
Note: Fastness ratings are typically on a scale of 1 to 5, with 5 being the best.
Experimental Protocols
High-Temperature Exhaust Dyeing of Polyester with this compound
This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound using the high-temperature exhaust method.
Materials and Equipment:
-
Polyester fabric
-
This compound
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)
-
Laboratory-scale high-temperature dyeing machine
-
Spectrophotometer (for color measurement)
-
Beakers, pipettes, and other standard laboratory glassware
Procedure:
-
Fabric Preparation: The polyester fabric is first scoured to remove any impurities by washing with a non-ionic detergent solution at 60-70°C for 20-30 minutes. The fabric is then rinsed thoroughly and dried.
-
Dye Bath Preparation: A dyebath is prepared with a specific liquor ratio (e.g., 1:20). The required amount of this compound is first pasted with a small amount of water and a dispersing agent to ensure proper dispersion. This paste is then added to the dyebath.
-
Dyeing Process:
-
The scoured polyester fabric is introduced into the dyebath at approximately 60°C.
-
The pH of the dyebath is adjusted to 4.5-5.5 using acetic acid.[2]
-
The temperature is raised to 130°C at a rate of 2°C/minute.[2]
-
Dyeing is carried out at 130°C for 30-60 minutes.[2]
-
After dyeing, the dyebath is cooled to 70°C.
-
-
Reduction Clearing: The dyed fabric is rinsed and then treated in a solution containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70-80°C for 15-20 minutes to remove any unfixed surface dye.
-
Final Rinsing and Drying: The fabric is thoroughly rinsed with hot and then cold water, neutralized with a weak acetic acid solution if necessary, and finally dried.
Colorfastness Testing
4.2.1. Colorfastness to Washing (ISO 105-C06) [5][6][7][8]
This test assesses the resistance of the color to domestic and commercial laundering.
-
A specimen of the dyed fabric is stitched together with a multi-fiber adjacent fabric.
-
The composite specimen is washed in a standardized soap solution under specified conditions of temperature, time, and mechanical agitation in a laundering machine.
-
After washing, the specimen is rinsed and dried.
-
The change in color of the dyed specimen and the staining of the adjacent multi-fiber fabric are evaluated using the grey scales.
4.2.2. Colorfastness to Light (ISO 105-B02) [9][10][11][12][13]
This test determines the resistance of the color to the action of an artificial light source that simulates natural daylight.
-
A specimen of the dyed fabric is exposed to a xenon arc lamp under specified conditions of temperature and humidity.
-
A set of blue wool standards with known lightfastness is exposed simultaneously.
-
The change in color of the specimen is assessed by comparing it with the fading of the blue wool standards.
4.2.3. Colorfastness to Rubbing (ISO 105-X12) [14][15][16][17][18]
This test evaluates the extent of color transfer from the fabric surface to another surface by rubbing.
-
A specimen of the dyed fabric is rubbed with a dry and a wet cotton cloth under a specified pressure in a crockmeter.
-
The degree of staining on the cotton cloths is assessed using the grey scale for staining.
Visualizing the Dyeing Process and Workflow
Signaling Pathways and Logical Relationships
The following diagram illustrates the key stages and influencing factors in the polyester dyeing process with this compound.
Caption: Mechanism of this compound dyeing on polyester fiber.
Experimental Workflow
The following diagram outlines the typical workflow for a laboratory-scale dyeing and evaluation of polyester with this compound.
Caption: Experimental workflow for polyester dyeing and fastness evaluation.
Conclusion
The successful application of this compound onto polyester fibers is a finely balanced interplay of physical and chemical principles. The mechanism, centered around the diffusion of the dye into the amorphous regions of the polymer, is heavily influenced by process parameters. While conventional high-temperature dyeing remains a standard, emerging technologies like microwave and UV irradiation show promise in enhancing dyeing efficiency at lower temperatures and shorter durations. A thorough understanding of the dyeing mechanism, coupled with standardized experimental protocols for performance evaluation, is essential for the consistent production of high-quality dyed polyester textiles and for the development of more sustainable and efficient dyeing processes in the future.
References
- 1. Sustainable Dyeing of Microwave Treated Polyester Fabric using this compound Dye [scielo.org.mx]
- 2. textilelearner.net [textilelearner.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 6. textilelearner.net [textilelearner.net]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 9. testinglab.com [testinglab.com]
- 10. atlas-mts.com.br [atlas-mts.com.br]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. fyitester.com [fyitester.com]
- 13. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 14. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 15. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 16. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 17. orientbag.net [orientbag.net]
- 18. textilelearner.net [textilelearner.net]
Methodological & Application
Application Notes and Protocols for High-Temperature Dyeing of Polyester with Disperse Yellow 211
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-temperature dyeing of polyester (B1180765) fabric using Disperse Yellow 211. The information is intended to guide researchers in achieving optimal dyeing results with good color strength and fastness properties.
This compound (C.I. No. 12755) is a bright yellow disperse dye suitable for dyeing polyester fibers.[1][2] High-temperature dyeing, typically conducted at 130°C under pressure, is the preferred method for achieving good dye penetration and fastness on polyester due to the fiber's compact molecular structure.[3] This process swells the polyester fibers, allowing the disperse dye molecules to diffuse into the amorphous regions of the fiber.[4] Proper control of dyeing parameters such as temperature, time, pH, and the use of appropriate auxiliaries are crucial for achieving level dyeing and desired color yield.
Experimental Data Summary
The following tables summarize key experimental parameters and resulting fastness properties for the high-temperature dyeing of polyester with this compound, compiled from various studies.
Table 1: Optimized High-Temperature Dyeing Parameters for this compound on Polyester
| Parameter | Recommended Range | Optimal Value (pH 8) | Optimal Value (pH 11) | Source |
| Dyeing Temperature | 105-140°C | 90°C (with microwave treatment) | 70°C (with microwave treatment) | [3][4][5] |
| Holding Time | 30-60 minutes | 40 minutes (with microwave treatment) | 35 minutes (with microwave treatment) | [3][5] |
| pH | 4.5-5.5 (conventional) | 8 (with microwave treatment) | 11 (with microwave treatment) | [3][4][5] |
| Dispersing Agent | 1-2 g/L | 2 g/100mL (with microwave treatment) | 1 g/100mL (with microwave treatment) | [5] |
| Liquor Ratio | 1:10 - 1:30 | 1:30 | 1:30 | [2][3] |
Note: The optimal values presented are from a study involving microwave treatment, which can lower the required dyeing temperature and time. Conventional high-temperature dyeing is typically carried out at around 130°C.[3]
Table 2: Colorfastness Properties of Polyester Dyed with this compound
| Fastness Property | Test Method | Result | Source |
| Light Fastness | ISO 105-B02 | Good | [1] |
| Washing Fastness | ISO 105-C06 | Good to Excellent | [6] |
| Rubbing Fastness (Dry) | ISO 105-X12 | Good to Excellent | [6] |
| Rubbing Fastness (Wet) | ISO 105-X12 | Good to Excellent | [6] |
Detailed Experimental Protocols
Protocol 1: Standard High-Temperature Exhaust Dyeing
This protocol describes a conventional high-temperature dyeing process for polyester fabric with this compound.
Materials and Equipment:
-
Polyester fabric
-
This compound
-
Dispersing agent
-
Acetic acid
-
High-temperature, high-pressure dyeing machine
-
Beakers, graduated cylinders, and stirring rods
-
pH meter
Procedure:
-
Fabric Preparation: Scour and wet out the polyester fabric to ensure uniform absorbency.
-
Dye Bath Preparation:
-
Prepare a paste of the required amount of this compound with a small amount of water.
-
Add the dispersing agent and leveling agent to the paste and mix well.[7][8][9]
-
Add this mixture to the dye bath containing the required volume of water.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[3][4]
-
-
Dyeing Process:
-
Rinsing: Rinse the dyed fabric thoroughly with hot and then cold water.
Protocol 2: Reduction Clearing
Reduction clearing is a crucial post-treatment step to remove unfixed disperse dye from the fiber surface, thereby improving the fabric's wash and rubbing fastness.[10][11]
Materials and Equipment:
-
Dyed polyester fabric
-
Sodium hydrosulfite (reducing agent)
-
Sodium hydroxide
-
Detergent
-
Washing machine or beaker with a heating and stirring mechanism
Procedure:
-
Preparation of Clearing Solution: Prepare a bath containing:
-
2 g/L Sodium hydrosulfite
-
2 g/L Sodium hydroxide
-
1 g/L Detergent
-
-
Treatment:
-
Rinsing: Rinse the fabric thoroughly with hot and then cold water.
-
Neutralization: Neutralize the fabric with a dilute solution of acetic acid if necessary.
-
Final Rinse and Drying: Give a final rinse with cold water and then dry the fabric.
Visualizations
Caption: High-Temperature Dyeing Workflow for Polyester.
This diagram illustrates the sequential steps involved in the high-temperature dyeing of polyester fabric with disperse dyes, from initial fabric preparation to the final drying stage.
References
- 1. Sustainable Dyeing of Microwave Treated Polyester Fabric using this compound Dye [scielo.org.mx]
- 2. pjoes.com [pjoes.com]
- 3. autumnchem.com [autumnchem.com]
- 4. textilelearner.net [textilelearner.net]
- 5. Sustainable Dyeing of Microwave Treated Polyester Fabric using this compound Dye [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. bluelakechem.com [bluelakechem.com]
- 8. Leveling Agents - Piedmont Chemical Industries [piedmontchemical.com]
- 9. LEVELERS & DYEING ASSISTANTS | AVCO CHEMICALS [avcochem.org]
- 10. pacifictexchem.in [pacifictexchem.in]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. ijarbs.com [ijarbs.com]
Application Notes and Protocols for Microwave-Assisted Dyeing using Disperse Yellow 211
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the microwave-assisted dyeing of polyester (B1180765) fabrics using Disperse Yellow 211. This method offers a more sustainable and efficient alternative to conventional dyeing processes, reducing time, energy consumption, and environmental impact.
Introduction
This compound is a disperse dye primarily used for dyeing synthetic fibers like polyester.[1][2][3] Microwave-assisted dyeing is an advanced technique that utilizes microwave energy to accelerate the dyeing process.[4][5][6] This method promotes faster and more uniform heating, leading to enhanced dye uptake and improved color characteristics on the fabric.[4][5][7] The application of microwave irradiation has been shown to significantly improve the color strength and fastness properties of this compound on polyester fabric under milder conditions than traditional high-temperature methods.[7][8][9][10]
Principle of Microwave-Assisted Dyeing
Conventional dyeing relies on thermal conduction to heat the dye bath, which is a relatively slow process. Microwave heating, in contrast, involves the direct absorption of electromagnetic energy by polar molecules (like water and dye molecules) in the dye bath.[4] This leads to rapid and uniform heating throughout the volume of the liquid.[5] The accelerated molecular motion and increased kinetic energy enhance the diffusion of dye molecules into the fiber structure, resulting in a faster and more efficient dyeing process.[4][5]
Experimental Data Summary
The following tables summarize the optimized conditions and resulting colorfastness properties for the microwave-assisted dyeing of polyester with this compound, based on the findings from Adeel et al. (2018).[7][8][9][10]
Table 1: Optimized Microwave-Assisted Dyeing Parameters
| Parameter | Condition 1 | Condition 2 |
| pH | 8 | 11 |
| Microwave Irradiation Time (Fabric & Dye Solution) | 6 minutes | 6 minutes |
| Dyeing Temperature | 90°C | 70°C |
| Dyeing Time | 40 minutes | 35 minutes |
| Dispersant Concentration | 2 g / 100 mL | 1 g / 100 mL |
| Dye Bath Volume | 70 mL | 50 mL |
Table 2: Colorfastness Properties under Optimized Conditions
| Fastness Property | Condition 1 (pH 8) | Condition 2 (pH 11) |
| Light Fastness | Good to Excellent | Good to Excellent |
| Wash Fastness | Good to Excellent | Good to Excellent |
| Rubbing Fastness | Good to Excellent | Good to Excellent |
Experimental Protocols
This section provides detailed protocols for the microwave-assisted dyeing of polyester fabric with this compound.
Materials and Equipment
-
Fabric: 100% Polyester fabric
-
Chemicals: Dispersing agent, Acetic acid and Sodium hydroxide (B78521) (for pH adjustment)
-
Equipment: Laboratory-grade microwave oven, beakers, graduated cylinders, pH meter, thermometer, magnetic stirrer, and hot plate.
Preparation of Dye Solution
-
Weigh the required amount of this compound dye powder.
-
Prepare a stock solution of the dye by pasting it with a small amount of water and then adding the required volume of distilled water.
-
Add the specified concentration of the dispersing agent to the dye solution.
-
Adjust the pH of the dye bath to the desired value (e.g., pH 8 or 11) using acetic acid or sodium hydroxide.
Microwave Pre-treatment of Fabric and Dye Solution
-
Immerse the polyester fabric sample in a beaker containing distilled water.
-
Place the fabric sample and the prepared dye solution separately into the microwave oven.
-
Irradiate both the fabric and the dye solution with microwaves for a specified duration (e.g., 6 minutes).[7][8][9]
Dyeing Procedure
-
After microwave irradiation, transfer the pre-treated dye solution to a larger beaker.
-
Add the pre-treated polyester fabric to the dye bath.
-
Place the beaker on a hot plate with a magnetic stirrer to ensure uniform temperature and dye distribution.
-
Heat the dye bath to the target temperature (e.g., 90°C or 70°C) and maintain it for the specified duration (e.g., 40 minutes or 35 minutes).[7][8][9]
-
After dyeing, remove the fabric from the dye bath and rinse it thoroughly with cold water.
-
Perform a reduction clearing process to remove any unfixed dye from the fabric surface. This is typically done by treating the fabric in a solution containing sodium hydrosulfite and sodium hydroxide.
-
Finally, wash the fabric with a neutral detergent and air dry.
Visualizations
The following diagrams illustrate the experimental workflow and the underlying mechanism of microwave-assisted dyeing.
Caption: Experimental workflow for microwave-assisted dyeing of polyester.
Caption: Mechanism of microwave heating in the dyeing process.
References
- 1. This compound TDS|this compound from Chinese supplier and producer - DISPERSE YELLOW DYES - Enoch dye [enochdye.com]
- 2. shriumiya.com [shriumiya.com]
- 3. amoghchemicals.in [amoghchemicals.in]
- 4. textilelearner.net [textilelearner.net]
- 5. Microwave Assisted Dyeing of Polyester Fabrics with Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave Heating, Dyeing Polyester, Microwave Irradiation - Fibre2Fashion [fibre2fashion.com]
- 7. Sustainable Dyeing of Microwave Treated Polyester Fabric using this compound Dye | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. Sustainable Dyeing of Microwave Treated Polyester Fabric using this compound Dye [scielo.org.mx]
- 10. Sustainable Dyeing of Microwave Treated Polyester Fabric using this compound Dye [scielo.org.mx]
- 11. Disperse Yellow 211 Dyes Manufacturer in Mumbai, Disperse Yellow 211 Dyes Exporter [dyestuff.co.in]
Application Notes and Protocols: The Influence of UV Radiation on Disperse Yellow 211
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the interaction between UV radiation and Disperse Yellow 211, a commercial azo dye. The information is intended to guide researchers in understanding and evaluating the photostability of this dye in various applications.
Introduction to this compound
This compound is a single azo dye characterized by its brilliant greenish-yellow hue.[1] It is primarily used for dyeing synthetic fibers such as polyester (B1180765), acetate, and nylon, as well as in printing dyestuffs, inks, paints, and plastics.[2][3][4] Its molecular structure, belonging to the pyridone class, gives it good dyeing properties and light fastness.[1]
Chemical Structure: 4-Chloro-2-nitrobenzenamine diazo, coupled with 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone.[1]
Effects of UV Radiation on this compound
UV radiation can influence the application and stability of this compound in two primary ways:
-
Substrate Modification: UV treatment of polyester fabric prior to dyeing can enhance the color strength and fastness properties of this compound. This is attributed to surface modification of the polymer, improving dye uptake and adhesion.
-
Photodegradation: Direct exposure of the dye to UV radiation can lead to its degradation, causing fading and changes in color. This is a critical consideration for the end-use of dyed materials, especially those exposed to sunlight.
Quantitative Data Summary
The following tables summarize key quantitative data related to the application and stability of this compound under UV radiation.
Table 1: Color Fastness of this compound on UV-Treated Polyester
| Fastness Property | ISO Standard | Rating (pH 8) | Rating (pH 11) |
| Light Fastness | ISO 105-B02 | 4-5 | 4 |
| Washing Fastness | ISO 105-C06 | 4-5 | 4 |
| Rubbing Fastness | ISO 105-X12 | 4 | 4-5 |
Data adapted from a study by Adeel et al. (2018) on the dyeing of UV-treated polyester fabric.[5][6] Ratings are on a scale of 1 to 5, with 5 representing the best fastness.
Table 2: Representative Photodegradation Data of a Disperse Azo Dye
| Irradiation Time (hours) | Absorbance at λmax | Degradation (%) |
| 0 | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 2 | 0.72 | 28 |
| 4 | 0.55 | 45 |
| 8 | 0.35 | 65 |
| 24 | 0.15 | 85 |
Experimental Protocols
Protocol for UV Treatment of Polyester Fabric for Improved Dyeing
This protocol is based on the methodology described by Adeel et al. (2018).[5][6]
Objective: To treat the surface of polyester fabric with UV radiation to enhance the color strength of this compound.
Materials and Equipment:
-
Polyester fabric
-
This compound
-
UV irradiation chamber with a 254 nm lamp
-
Dyeing machine (e.g., launder-ometer)
-
Spectrophotometer for color strength measurement
-
Dispersing agent
-
Acetic acid and sodium carbonate for pH adjustment
-
Standard laboratory glassware
Procedure:
-
Fabric Preparation: Cut polyester fabric samples to the desired size.
-
UV Irradiation: Place the fabric samples in the UV irradiation chamber. Expose the fabric to UV radiation (254 nm) for varying durations (e.g., 15, 30, 45, 60 minutes).
-
Dye Bath Preparation: Prepare a dye bath containing this compound (e.g., 2% on weight of fabric), a dispersing agent (e.g., 1-2%), and water. Adjust the pH to the desired level (e.g., pH 8 or 11) using acetic acid or sodium carbonate.
-
Dyeing: Place the UV-treated fabric samples in the dye bath. Ramp the temperature to the optimal dyeing temperature (e.g., 70°C for pH 8 or 100°C for pH 11) and maintain for a set duration (e.g., 30-45 minutes).[5]
-
Rinsing and Drying: After dyeing, rinse the fabric samples thoroughly with water and allow them to air dry.
-
Analysis: Measure the color strength (K/S values) of the dyed fabrics using a spectrophotometer.
Protocol for Assessing the Photodegradation of this compound
This protocol provides a general method for studying the direct effect of UV radiation on the dye.
Objective: To determine the rate of photodegradation of this compound in solution upon exposure to UV radiation.
Materials and Equipment:
-
This compound
-
Suitable solvent (e.g., acetone/water mixture)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
UV irradiation source (e.g., xenon arc lamp with appropriate filters)
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration. The initial absorbance at the dye's λmax should be around 1.0.
-
Irradiation Setup: Place a known volume of the dye solution in a quartz cuvette. Position the cuvette in a temperature-controlled holder and place it at a fixed distance from the UV source.
-
Initial Measurement: Record the initial UV-Vis absorption spectrum of the solution before starting the irradiation.
-
UV Exposure: Start the UV irradiation. At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), briefly interrupt the exposure to record the UV-Vis spectrum.
-
Data Analysis:
-
Plot the absorbance at λmax against irradiation time.
-
Calculate the percentage of degradation at each time point using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Determine the photodegradation kinetics by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).
-
Protocol for Color Fastness to Light (ISO 105-B02)
Objective: To determine the resistance of the color of textiles dyed with this compound to the action of an artificial light source representative of natural daylight.[7][8]
Materials and Equipment:
-
Blue wool references (ISO 105-B08)[4]
-
Grey scale for assessing change in color (ISO 105-A02)
-
Specimen holders
-
Dyed fabric samples
Procedure:
-
Specimen Preparation: Mount the dyed fabric specimen and a set of blue wool references on the specimen holders.
-
Exposure: Place the holders in the xenon arc apparatus. Expose the specimens to the artificial light under controlled conditions of temperature and humidity as specified in the ISO 105-B02 standard.[7][8]
-
Assessment: Periodically inspect the specimens and the blue wool references. The test ends when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the grey scale.
-
Rating: The light fastness rating of the specimen is the number of the blue wool reference that shows a similar change in color.[2]
Signaling Pathways and Logical Relationships
Potential Photodegradation Pathway of an Azo Dye
The photodegradation of azo dyes like this compound under UV irradiation in the presence of oxygen can proceed through a complex series of reactions involving reactive oxygen species (ROS).
This simplified diagram illustrates that upon absorption of UV light, the dye molecule is promoted to an excited state. It can then transfer energy to molecular oxygen to generate highly reactive species that attack the dye molecule, leading to the cleavage of the azo bond and other chromophoric groups. This results in the formation of smaller intermediate compounds, which are eventually mineralized into simpler, colorless products.
Conclusion
The interaction of UV radiation with this compound is a multifaceted topic of significant importance for its application in textiles and other materials. While UV treatment of substrates like polyester can be beneficial for the dyeing process, the inherent susceptibility of the dye to photodegradation necessitates careful consideration of its end-use applications. The protocols and data presented in these notes provide a framework for researchers to further investigate and optimize the use of this compound in the presence of UV light.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 3. ISO 105-B02 | Q-Lab [q-lab.com]
- 4. wewontech.com [wewontech.com]
- 5. pjoes.com [pjoes.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. fyitester.com [fyitester.com]
Disperse Yellow 211: A Hypothetical Fluorescent Probe for Scientific Research
Disclaimer: Extensive literature searches have not yielded any scientific publications documenting the use of Disperse Yellow 211 as a fluorescent probe for biological research. It is commercially classified as a textile dye.[1][2][3][4][5] The following application notes and protocols are therefore hypothetical and are based on the known chemical structure of this compound and the established mechanisms of other azo-based fluorescent probes used in cellular imaging. These are intended to serve as a theoretical guide for researchers interested in exploring the potential of this dye in a laboratory setting.
Introduction
This compound is a synthetic organic compound belonging to the single azo class of dyes.[6] Its chemical structure contains a nitroaromatic group, which is a key functional group in the design of fluorescent probes for detecting nitroreductase (NTR) activity, often used as a marker for cellular hypoxia.[7] In theory, the azo bond in this compound could be cleaved by nitroreductase under hypoxic conditions, leading to a change in the molecule's electronic properties and potentially a fluorescent signal. This hypothetical mechanism forms the basis for its potential application as a fluorescent probe.
Physicochemical Properties
| Property | Value | Reference/Justification |
| Chemical Formula | C₁₅H₁₂ClN₅O₄ | [6] |
| Molecular Weight | 361.74 g/mol | [6] |
| Appearance | Yellow powder/particles | [3][8] |
| Solubility | Insoluble in water; Soluble in acetone, alcohol, and benzene. | [4] |
| CAS Registry Number | 86836-02-4 | [6] |
Hypothetical Application: Detection of Cellular Hypoxia
The following is a hypothetical application for using this compound as a fluorescent probe to detect hypoxia in cultured cells. The principle is based on the reduction of the nitro group by intracellular nitroreductases, which are upregulated under hypoxic conditions. This reduction is theorized to induce a fluorescent signal.
Proposed Mechanism of Action
Caption: Hypothetical activation of this compound by nitroreductase.
Experimental Protocols
These protocols are hypothetical and would require significant optimization and validation.
Preparation of Stock Solution
-
Weighing: Accurately weigh 1 mg of this compound powder.
-
Dissolving: Dissolve the powder in 1 mL of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Storage: Store the stock solution at -20°C, protected from light.
Live-Cell Imaging Protocol for Hypoxia Detection
Caption: Hypothetical workflow for live-cell imaging of hypoxia.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Induction of Hypoxia: Place the cells in a hypoxic chamber or incubator with controlled low oxygen levels (e.g., 1% O₂) for a period sufficient to induce nitroreductase expression (e.g., 12-24 hours). A control group of cells should be maintained under normoxic conditions (21% O₂).
-
Preparation of Staining Solution: Dilute the this compound stock solution in a serum-free culture medium or a suitable buffer (e.g., PBS) to a final working concentration. This would need to be determined empirically, but a starting range of 1-10 µM is suggested based on other probes.
-
Staining: Remove the culture medium and add the staining solution to both the hypoxic and normoxic cells. Incubate for 30-60 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells three times with warm PBS.
-
Imaging: Add fresh culture medium or imaging buffer to the cells. Visualize the cells using a fluorescence microscope with appropriate filter sets. The excitation and emission wavelengths would need to be determined experimentally.
Data Analysis
The fluorescence intensity of the hypoxic and normoxic cells would be measured and compared. A significant increase in fluorescence in the hypoxic cells would suggest that this compound can act as a probe for nitroreductase activity.
Validation and Controls
To validate the use of this compound as a hypoxia probe, several control experiments would be necessary:
-
Cell Viability Assay: To ensure that the dye is not toxic to the cells at the working concentration.
-
Nitroreductase Overexpression/Knockdown: To confirm that the fluorescence signal is dependent on nitroreductase activity.
-
Comparison with a Known Hypoxia Probe: To compare the performance of this compound with a commercially available and validated hypoxia probe.
Conclusion
While this compound is established as a textile dye, its potential as a fluorescent probe for scientific research is, at present, entirely theoretical. Its chemical structure suggests a plausible mechanism for detecting nitroreductase activity, a key enzyme in hypoxic cells. However, without experimental validation of its photophysical properties, cell permeability, and biological activity, its application in a research setting remains speculative. The protocols and notes provided here are intended as a conceptual framework for any future investigation into the scientific applications of this dye.
References
- 1. This compound | Fluorescent Dye | 70528-90-4 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound Dyes Manufacturer in Mumbai, this compound Dyes Exporter [dyestuff.co.in]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. This compound TDS|this compound from Chinese supplier and producer - DISPERSE YELLOW DYES - Enoch dye [enochdye.com]
Application Notes: Disperse Yellow 211 in Fluorescence Microscopy
Notice to Researchers, Scientists, and Drug Development Professionals:
Extensive literature and database searches have revealed that Disperse Yellow 211 is a disperse dye primarily utilized in the textile industry for dyeing synthetic fibers and is not a validated or documented fluorophore for fluorescence microscopy applications in biological research.
While some suppliers categorize it as a "fluorescent dye," this classification pertains to its ability to absorb ultraviolet light and emit it in the visible spectrum, which enhances the brightness and vibrancy of textiles. This property is distinct from the specific photophysical characteristics required for a probe in fluorescence microscopy, such as high quantum yield, photostability, specific excitation and emission spectra, and the ability to selectively label biological structures.
Currently, there is no available scientific literature or validated protocol that details the use of this compound for staining cells, tissues, or specific subcellular organelles for observation under a fluorescence microscope. Key data required for such applications, including its fluorescence spectra in biologically compatible solvents, molar extinction coefficient, quantum yield, and photostability under microscopic illumination, are not published.
Therefore, we are unable to provide detailed application notes, experimental protocols, or signaling pathway diagrams related to the use of this compound in fluorescence microscopy as requested.
General Principles and Alternatives for Fluorescence Microscopy
For researchers seeking fluorescent probes for cellular imaging, a wide array of well-characterized dyes are commercially available. The selection of an appropriate dye depends on the specific application, the target of interest, and the available microscope filter sets.
Key Considerations for Selecting a Fluorescent Dye:
-
Photophysical Properties:
-
Excitation and Emission Spectra: Must be compatible with the light source and detectors of the microscope.
-
Quantum Yield: A measure of the efficiency of fluorescence, with higher values being more desirable.
-
Photostability: Resistance to photobleaching upon exposure to excitation light.
-
Stokes Shift: The difference between the maximum excitation and emission wavelengths. A larger Stokes shift is generally better to minimize spectral overlap.
-
-
Biological Compatibility:
-
Cell Permeability: The ability to cross the cell membrane for intracellular staining in live cells.
-
Toxicity: Low cytotoxicity is crucial for live-cell imaging.
-
Specificity: The ability to specifically label the target of interest with minimal off-target binding.
-
Common Classes of Fluorescent Dyes in Microscopy:
| Dye Class | Common Examples | Primary Applications |
| Organic Dyes | Fluorescein (FITC), Rhodamine (TRITC), Cyanine dyes (Cy3, Cy5), Alexa Fluor dyes, DAPI, Hoechst | Immunofluorescence, DNA staining, organelle labeling |
| Fluorescent Proteins | Green Fluorescent Protein (GFP), Red Fluorescent Protein (RFP), and their variants | Genetically encoded reporters for protein localization and dynamics in live cells |
| Quantum Dots | CdSe/ZnS core-shell nanoparticles | Long-term cell tracking, multiplexed imaging |
| Environment-Sensitive Dyes | Prodan, Laurdan | Probing membrane properties and protein-lipid interactions |
General Experimental Workflow for Staining Live Cells
Below is a generalized workflow for staining live cells with a fluorescent dye. This is a template and not a specific protocol for this compound.
Caption: General workflow for live-cell staining.
Conclusion
While this compound is effective in the textile industry, it lacks the necessary validation and characterization for use in fluorescence microscopy for biological applications. Researchers are strongly encouraged to select from the vast portfolio of well-established fluorescent probes that have been specifically designed and optimized for cellular imaging. This will ensure reliable, reproducible, and scientifically sound results. For specific applications, consulting resources from established microscopy and reagent companies is recommended to identify the optimal dye and protocol.
Application Notes and Protocols: Staining Synthetic Fibers with C.I. Disperse Yellow 211 for Analysis
Introduction
Disperse Yellow 211 (C.I. 12755) is a monoazo disperse dye utilized for coloring hydrophobic synthetic fibers.[1][2] Its primary application is in the dyeing of polyester (B1180765), but it is also suitable for nylon, cellulose (B213188) triacetate, and acrylic fibers.[3] As a non-ionic dye with low water solubility, it is applied from a fine aqueous dispersion.[4][5] The dye molecules are physically entrapped within the fiber structure after heat-induced swelling of the fiber.[6] This document provides detailed protocols for staining synthetic fibers with this compound and subsequent analysis, intended for researchers, scientists, and professionals in drug development and material science.
Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [2] |
| C.I. Number | 12755 | [2] |
| CAS Number | 86836-02-4 | [2][3] |
| Molecular Formula | C₁₅H₁₂ClN₅O₄ | [1][2][3] |
| Molecular Weight | 361.74 g/mol | [2][3] |
| Chemical Class | Single Azo | [1][2] |
| Appearance | Yellow to Red-Brown Powder | [3][7] |
| Solubility | Insoluble in water | [5] |
Experimental Protocols
Protocol 1: Conventional High-Temperature Exhaust Dyeing of Polyester
This protocol describes a standard high-temperature dyeing method for polyester fibers.
Materials:
-
This compound
-
Polyester fabric/fibers
-
Dispersing agent
-
Acetic acid (for pH adjustment)
-
High-temperature, high-pressure beaker dyeing machine
-
Beakers, graduated cylinders, and standard laboratory glassware
Procedure:
-
Dye Bath Preparation:
-
Prepare a dye stock solution by pasting the required amount of this compound with a small amount of a dispersing agent and then adding water. A typical concentration is 2% dye on the weight of the fabric (owf).[6]
-
Set up a dye bath with a liquor ratio (ratio of the weight of the dyeing liquor to the weight of the goods) of 20:1.[6]
-
Add the dye stock solution to the dye bath.
-
Adjust the pH of the dye bath to a range of 4.0-6.0 using acetic acid.[8]
-
-
Dyeing Process:
-
Introduce the polyester material into the dye bath at room temperature.
-
Raise the temperature of the dye bath to 130°C at a rate of 1-2°C/minute.
-
Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.
-
Cool the dye bath down to 80°C.
-
-
Rinsing and Drying:
-
Remove the dyed material from the bath.
-
Rinse the material thoroughly with hot water and then cold water to remove any unfixed surface dye.
-
Allow the dyed material to air dry or use a laboratory oven at a low temperature.
-
Protocol 2: Microwave-Assisted Dyeing of Polyester
This method utilizes microwave irradiation to enhance the dyeing process, allowing for lower temperatures and shorter dyeing times.
Materials:
-
This compound
-
Polyester fabric/fibers
-
Dispersing agent
-
Sodium hydroxide (B78521) or acetic acid (for pH adjustment)
-
Laboratory microwave oven
-
Water bath or beaker dyeing apparatus
Procedure:
-
Microwave Treatment (Optional):
-
Dye Bath Preparation:
-
Dyeing Process:
-
Rinsing and Drying:
-
Follow the rinsing and drying steps as outlined in Protocol 1.
-
Quantitative Data from Microwave-Assisted Dyeing
The following table summarizes the optimal conditions found for microwave-assisted dyeing of polyester with this compound.[8][9]
| Parameter | Condition 1 | Condition 2 |
| Fabric Pre-treatment | 6 min Microwave Irradiation | 6 min Microwave Irradiation |
| Dye Solution Pre-treatment | 6 min Microwave Irradiation | Not specified (implied irradiated) |
| Dye Bath pH | 8 | 11 |
| Dyeing Temperature | 90°C | 70°C |
| Dyeing Time | 40 min | 35 min |
| Dispersant Concentration | 2 g / 100 mL | 1 g / 100 mL |
| Dye Bath Volume | 70 mL | 50 mL |
| Outcome | Good color strength, darker shades | Good color strength, darker shades |
Analysis of Stained Fibers
Protocol 3: Solvent Extraction of this compound from Polyester Fibers
For chromatographic analysis, the dye must first be extracted from the fiber.
Materials:
-
Dyed polyester fibers
-
Chlorobenzene (or Dimethyl sulfoxide (B87167) - DMSO)
-
Heating block or oil bath
-
Vials or test tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Place a small, accurately weighed sample of the dyed fiber (e.g., a few millimeters long) into a vial.
-
Add a known volume of the extraction solvent. Chlorobenzene and DMSO are commonly used.[10]
-
Heat the vial to a high temperature (e.g., 100°C for DMSO, or up to 138°C for chlorobenzene) for a period ranging from 5 minutes to 2 hours, or until the fiber is visibly discolored.[10][11] Agitation during heating can improve extraction efficiency.
-
After cooling, centrifuge the vial to pellet any fiber debris.
-
Carefully transfer the supernatant containing the extracted dye for subsequent analysis (e.g., HPLC, MS).
Analytical Techniques
-
Color Strength (K/S Value): The color strength of the dyed fabric can be measured using a spectrophotometer. The Kubelka-Munk equation (K/S = (1-R)² / 2R, where R is the decimal fraction of the reflectance of the fabric) is used to calculate the K/S value, which is proportional to the concentration of dye in the substrate.
-
Colorfastness: Standardized ISO methods can be used to evaluate the fastness of the dyeing to light, washing, and rubbing.[8][9]
-
Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) can be used for the direct identification of this compound on the fiber surface with minimal sample preparation.[6]
-
High-Performance Liquid Chromatography (HPLC): Following solvent extraction, HPLC can be used for the separation, identification, and quantification of the dye.
Visualizations
Experimental Workflow: Staining and Analysis
Caption: Workflow for staining and analysis of synthetic fibers.
Logical Relationship: Factors Influencing Dyeing
Caption: Key parameters influencing the dyeing of synthetic fibers.
References
- 1. autumnchem.com [autumnchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Disperse Dye Yellow 211 180% 200% (Y211) for Textile - Product News - News - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 4. amoghchemicals.in [amoghchemicals.in]
- 5. scribd.com [scribd.com]
- 6. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disperse Dyes Yellow C-4G 200% (this compound) for Textile Cotton Polyester [ritan-chemical.com]
- 8. Sustainable Dyeing of Microwave Treated Polyester Fabric using this compound Dye [scielo.org.mx]
- 9. Sustainable Dyeing of Microwave Treated Polyester Fabric using this compound Dye [scielo.org.mx]
- 10. The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Disperse Yellow 211 in Polymer Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the current and potential uses of Disperse Yellow 211 in polymer science research, extending beyond its traditional role as a textile dye. While direct research applications in advanced polymer science are emerging, this document draws upon established methodologies for similar azo disperse dyes to provide detailed protocols and potential research directions.
Overview of this compound
This compound (C.I. 12755) is a single azo dye known for its brilliant green-yellow shade.[1] It is primarily used for dyeing synthetic fibers like polyester (B1180765) due to its excellent dispersion properties and good color fastness.[2] Its stable molecular structure and fluorescent properties suggest its potential for broader applications in polymer science, including the development of functional polymers, fluorescent probes, and advanced materials for sensing and imaging.[3]
Chemical and Physical Properties:
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| C.I. Number | 12755 | [1] |
| CAS Number | 86836-02-4 | [1] |
| Molecular Formula | C₁₅H₁₂ClN₅O₄ | [1] |
| Molecular Weight | 361.74 g/mol | [1] |
| Molecular Structure | Single Azo Class | [1] |
| Physical Form | Yellow Powder | |
| Solubility | Insoluble in water | [4] |
Application in Functional Photoactive Polymers
This compound can be chemically modified to incorporate a polymerizable group, such as a methacrylate (B99206), allowing it to be copolymerized with other monomers. This approach enables the synthesis of photoactive polymers with tailored optical and physical properties. Such functional polymers have potential applications in optoelectronics and as sensing materials.
Conceptual Experimental Workflow for Synthesis of a Photoactive Polymer:
The following diagram illustrates a general workflow for the synthesis of a photoactive polymer incorporating a modified disperse dye.
Experimental Protocol: Synthesis of a Methacrylate-Modified this compound and its Copolymerization (Hypothetical Protocol)
This protocol is based on methodologies reported for similar disperse dyes, such as Disperse Yellow 7.
Part 1: Synthesis of this compound Methacrylate (DY211-MA)
-
Reaction Setup: In a nitrogen-purged flask, dissolve this compound in a suitable solvent (e.g., anhydrous tetrahydrofuran).
-
Addition of Reagents: Add triethylamine (B128534) to the solution, followed by the dropwise addition of methacryloyl chloride at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Purification: Filter the reaction mixture to remove triethylamine hydrochloride. The filtrate is then concentrated under reduced pressure. The resulting solid is purified by column chromatography to yield DY211-MA.
Part 2: Copolymerization of DY211-MA with a Comonomer (e.g., Methyl Methacrylate)
-
Preparation: In a reaction vessel, dissolve DY211-MA and methyl methacrylate in a suitable solvent (e.g., toluene).
-
Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Polymerization: Heat the mixture at a specified temperature (e.g., 70°C) under a nitrogen atmosphere for a set time (e.g., 12 hours).
-
Termination and Precipitation: Cool the reaction vessel to terminate the polymerization. Precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with methanol, and dry it under vacuum.
Application as a Fluorescent Probe in Polymer Matrices
The fluorescent properties of this compound make it a candidate for use as a probe to study the microenvironment of polymer systems. By incorporating the dye into a polymer matrix, changes in its fluorescence spectrum (e.g., intensity, lifetime, and wavelength) can provide information about the local polarity, viscosity, and temperature of the polymer.
Logical Relationship for a Polymer-Based Fluorescent Sensor:
The diagram below illustrates the principle of a polymer-based fluorescent sensor.
Experimental Protocol: Preparation and Characterization of a Polymer Film Doped with this compound
-
Polymer Solution Preparation: Dissolve a polymer (e.g., polystyrene) in a suitable solvent (e.g., toluene) to form a solution of a specific concentration.
-
Dye Doping: Prepare a stock solution of this compound in the same solvent. Add a calculated amount of the dye solution to the polymer solution to achieve the desired doping concentration.
-
Film Casting: Cast the doped polymer solution onto a clean glass substrate using a spin coater or by drop-casting.
-
Drying: Dry the film in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove the solvent completely.
-
Characterization:
-
UV-Vis Spectroscopy: Record the absorption spectrum of the film to determine the absorption characteristics of the dye in the polymer matrix.
-
Fluorescence Spectroscopy: Measure the emission spectrum and fluorescence quantum yield of the film.
-
Fluorescence Lifetime Measurement: Determine the fluorescence lifetime of the dye in the polymer matrix using time-correlated single-photon counting (TCSPC).
-
Photophysical Data (Example for a Similar Dye, Disperse Yellow 7, in a Polysilane Copolymer):
The following table presents example photophysical data for a functionalized disperse dye within a polymer matrix, based on findings for Disperse Yellow 7 methacrylate in a polysilane copolymer.[5] This data is illustrative of what could be expected for this compound in a similar system.
| Parameter | Wavelength (nm) | Transition |
| Optical Absorbance 1 | 276 | π-π* transition of the aromatic ring |
| Optical Absorbance 2 | 336 | σ-σ* transition of the Si-Si main chain |
| Optical Absorbance 3 | 367 | π-π* and n-π* transition of the azobenzene (B91143) chromophore |
| Photoemission 1 | 405 | - |
| Photoemission 2 | 428 | - |
| Photoemission 3 | 454 | - |
Excitation wavelengths for photoemission were 332 nm and 370 nm.[5]
Concluding Remarks
This compound holds significant potential for advanced applications in polymer science research. Through chemical modification, it can be transformed into a monomer for the synthesis of novel photoactive polymers. Furthermore, its inherent fluorescent properties make it a valuable tool for probing the microenvironments of polymer systems. The protocols and data presented here, though in part based on analogous dye systems, provide a solid foundation for researchers to explore and develop new applications for this compound in materials science and beyond. Further research is warranted to fully elucidate the specific photophysical properties and reactivity of this compound in various polymer systems.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. JPM | Synthesis of Functional Photoactive Polysilane Copolymers with Disperse Yellow 7 Methacrylate and Study of their Optical, Photophysical and Thermal Properties [techscience.com]
Application Notes and Protocols for the Quantification of Disperse Yellow 211 in Textile Effluent
Introduction
Disperse Yellow 211 is a synthetic organic colorant belonging to the disperse dye class, characterized by its low water solubility and its application in dyeing hydrophobic fibers such as polyester (B1180765) and cellulose (B213188) acetate.[1] Due to the nature of the dyeing process, a significant portion of the dye may not fix to the textile fibers and is consequently released into the wastewater, contributing to environmental pollution. The complex aromatic structure of this compound makes it resistant to degradation, posing potential risks to aquatic ecosystems.[2] Therefore, accurate and reliable quantification of this compound in textile effluent is crucial for monitoring and controlling water pollution, ensuring regulatory compliance, and assessing the efficiency of wastewater treatment processes.
This document provides detailed application notes and experimental protocols for the quantification of this compound in textile effluent using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
Analytical Methods Overview
Two primary analytical methods are detailed for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) or Mass Spectrometry (MS) Detection: This is the preferred method for its high sensitivity, selectivity, and ability to separate the target analyte from complex matrices.[3]
-
UV-Vis Spectrophotometry: A simpler, more accessible method suitable for preliminary analysis or for effluents with a less complex composition.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for the analysis of disperse dyes, providing a reference for the expected performance of the analytical methods.
| Parameter | HPLC-UV/Vis | HPLC-MS/MS | UV-Vis Spectrophotometry | Reference(s) |
| Limit of Detection (LOD) | 60 - 890 µg/L | 4.54 - 14.3 µg/L | ~0.206 mg/L (for a reactive dye) | [4][5] |
| Limit of Quantification (LOQ) | 200 - 2990 µg/L | 15.0 - 47.6 µg/L | ~0.624 mg/L (for a reactive dye) | [4][5] |
| Linear Range | 0.5 - 250 mg/L (for other disperse dyes) | 0.5 - 200 µg/L (for other disperse dyes) | 3.0 - 48.0 mg/L (for a reactive dye) | [4][6] |
| Recovery | 92.1% - 98.7% (for other disperse dyes) | 92.1% - 98.7% (for other disperse dyes) | Not Available | [6] |
Experimental Protocols
Sample Collection and Preparation
Proper sample collection and preparation are critical for accurate quantification.
4.1.1. Materials
-
Amber glass bottles for sample collection
-
Filtration apparatus with 0.45 µm membrane filters
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid (optional, for pH adjustment)
4.1.2. Protocol
-
Sample Collection: Collect textile effluent samples in clean, amber glass bottles to prevent photodegradation of the dye. Fill the bottles to the top to minimize headspace.
-
Preservation: Analyze the samples as soon as possible. If storage is necessary, refrigerate the samples at 4°C for no longer than 48 hours.
-
Filtration: To remove suspended solids, filter the effluent sample through a 0.45 µm membrane filter.
-
Solid-Phase Extraction (SPE) for Pre-concentration (Recommended for HPLC): a. Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. b. Load a known volume (e.g., 100 mL) of the filtered effluent onto the conditioned cartridge at a slow, steady flow rate. c. Wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds. d. Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 1 mL) of methanol or acetonitrile into a clean collection vial. e. Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, small volume (e.g., 1 mL) of the mobile phase for HPLC analysis.
Caption: Workflow for textile effluent sample preparation.
Quantification by High-Performance Liquid Chromatography (HPLC)
4.2.1. Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or Mass Spectrometry (MS) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape). A typical gradient could be:
-
Start with 50% Acetonitrile.
-
Linearly increase to 95% Acetonitrile over 15 minutes.
-
Hold at 95% Acetonitrile for 5 minutes.
-
Return to 50% Acetonitrile over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
PDA Detector: Monitor the wavelength of maximum absorbance for this compound (determine by running a standard and recording the UV-Vis spectrum).
-
MS Detector: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the specific m/z ratio for this compound.
-
4.2.2. Protocol
-
Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution with the mobile phase.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared textile effluent sample (from section 4.1.2) into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time and spectral data (if using PDA or MS) with that of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Caption: HPLC quantification logical workflow.
Quantification by UV-Vis Spectrophotometry
4.3.1. Instrumentation
-
UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended.
-
Cuvettes: 1 cm path length quartz cuvettes.
4.3.2. Protocol
-
Determine Wavelength of Maximum Absorbance (λmax): a. Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetone, as the dye is poorly soluble in water).[4] b. Scan the absorbance of the solution over the UV-Vis range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a series of calibration standards of known concentrations of this compound in the chosen solvent.
-
Calibration Curve: a. Set the spectrophotometer to the determined λmax. b. Use the pure solvent as a blank to zero the instrument. c. Measure the absorbance of each calibration standard. d. Plot a calibration curve of absorbance versus concentration.
-
Sample Preparation: Due to the low water solubility of this compound, this method may require solvent extraction of the dye from the filtered effluent sample. A liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) may be necessary. The organic extract would then be analyzed.
-
Sample Analysis: Measure the absorbance of the prepared sample extract at the λmax.
-
Quantification: Determine the concentration of this compound in the sample extract by interpolating its absorbance on the calibration curve. Account for any dilution or concentration factors from the sample preparation step to calculate the final concentration in the original effluent sample.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quantification of this compound in textile effluent. The choice of method will depend on the required sensitivity, selectivity, and the available instrumentation. For accurate and reliable results, especially in complex effluent matrices, the HPLC method with SPE pre-concentration is highly recommended. UV-Vis spectrophotometry can serve as a valuable tool for preliminary screening or in situations with less complex sample matrices. Proper adherence to the outlined protocols will ensure the generation of high-quality data for environmental monitoring and research purposes.
References
- 1. Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Decolorization of Disperse Yellow 211 in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the decolorization of the textile azo dye, Disperse Yellow 211 (DY 211), from wastewater. The following methods are covered: biological treatment using Bacillus subtilis, enzymatic degradation using laccase, and adsorption using Gliricidia sepium.
Introduction
This compound is a synthetic azo dye extensively used in the textile industry for dyeing polyester (B1180765) fibers.[1][2] Due to its complex aromatic structure, it is recalcitrant to conventional wastewater treatment methods, leading to persistent coloration of effluents and potential environmental hazards. This document outlines effective laboratory-scale protocols for the decolorization of DY 211, providing a foundation for further research and development of sustainable wastewater treatment technologies.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₂ClN₅O₄ | [3] |
| Molecular Weight | 361.74 g/mol | [4][3] |
| CAS Number | 86836-02-4 | [4][3] |
| Appearance | Yellow powder | [4] |
| Solubility | Insoluble in water; Soluble in acetone, alcohol, and benzene. |
Decolorization Protocols
Biological Decolorization using Bacillus subtilis
This protocol describes the use of the bacterium Bacillus subtilis for the decolorization of this compound. The primary mechanism involves the enzymatic reduction of the azo bond by azoreductases under microaerophilic or anaerobic conditions.
Experimental Protocol
-
Bacterial Culture Preparation:
-
Inoculate a loopful of Bacillus subtilis into 100 mL of sterile Nutrient Broth.
-
Incubate at 37°C for 24 hours in a shaking incubator at 150 rpm to obtain a fresh seed culture.
-
-
Decolorization Assay:
-
Prepare a simulated wastewater solution containing 100 mg/L of this compound in distilled water.
-
Dispense 100 mL of the dye solution into 250 mL Erlenmeyer flasks.
-
Adjust the pH of the solution to 7.0 using 0.1 M HCl or 0.1 M NaOH.
-
Inoculate the flasks with 5% (v/v) of the fresh Bacillus subtilis seed culture.
-
Incubate the flasks at 32.5°C under static (microaerophilic) conditions for up to 72 hours.[5][6]
-
Withdraw samples at regular intervals (e.g., 0, 12, 24, 48, 72 hours).
-
-
Analysis:
-
Centrifuge the withdrawn samples at 10,000 rpm for 10 minutes to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound (approximately 486 nm) using a UV-Vis spectrophotometer.[7]
-
Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Quantitative Data
| Parameter | Optimal Value | Decolorization Efficiency (%) | Reference |
| Initial Dye Concentration | 100 mg/L | ~80% | [5][6] |
| pH | 7.0 | ~80% | [5][6] |
| Temperature | 32.5°C | ~80% | [5][6] |
| Incubation Time | 72 hours | ~80% | [5][6] |
Logical Relationship: Bacterial Decolorization Workflow
References
- 1. Bacillus subtilis: As an Efficient Bacterial Strain for the Reclamation of Water Loaded with Textile Azo Dye, Orange II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bio-degradation of Azo Dye Acid Orange-10 by a New Isolate of Bacillus subtilis Isolated from Soil Sample around Textile Industry in South Karnataka – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Biodegradation of azo dyes by Bacillus subtilis âRA29â | Semantic Scholar [semanticscholar.org]
- 5. Biodecolorization of azo dye using Bacillus subtilis strain CKCC isolated from compost residues | Insight: Cambodia Journal of Basic and Applied Research [cjbar.rupp.edu.kh]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: Rapid Identification of Disperse Yellow 211 on Fibers using DART-MS
Introduction
Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing polyester (B1180765) and other synthetic fibers.[1] The identification of these dyes is crucial in various fields, including forensic science, quality control in the textile industry, and environmental monitoring.[2] Traditional methods for dye analysis often involve time-consuming extraction and chromatographic separation steps.[3][4] Direct Analysis in Real Time Mass Spectrometry (DART-MS) offers a rapid, high-throughput alternative, requiring minimal to no sample preparation for the direct analysis of dyes on textile fibers.[5][6] This application note details a protocol for the rapid identification of Disperse Yellow 211 on polyester fibers using DART-MS.
Principle of DART-MS
DART is an ambient ionization technique that utilizes a heated stream of metastable gas, typically helium, to desorb and ionize analytes from a sample surface.[6] The heated gas facilitates the thermal desorption of the dye molecules from the fiber, while the metastable helium atoms initiate a series of gas-phase reactions that lead to the ionization of the analyte.[5] The resulting ions are then introduced into a mass spectrometer for detection and analysis. This method allows for the direct analysis of solid samples in their native state, significantly reducing analysis time.[6]
Experimental Protocol
Materials and Reagents
-
Sample: Polyester fibers dyed with this compound.
-
Instrumentation:
-
DART ion source
-
High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF))
-
-
Gas Supply: High-purity helium
-
Tools: Fine-tipped tweezers for sample handling.
Sample Preparation
No specific sample preparation is required. A single fiber or a small piece of the dyed fabric can be analyzed directly.[1][5]
DART-MS Analysis
-
Instrument Setup:
-
Set the DART-MS parameters as detailed in Table 1.
-
Allow the instrument to stabilize.
-
-
Sample Introduction:
-
Using tweezers, hold a single fiber or a small section of the dyed fabric in the gap between the DART ion source and the mass spectrometer inlet.
-
-
Data Acquisition:
-
Acquire mass spectra in positive ion mode over a relevant mass range for this compound (exact mass: 361.0632 g/mol ).
-
Results and Data Presentation
The DART-MS analysis of polyester fibers dyed with this compound resulted in the successful detection of the protonated molecule ([M+H]⁺). The methodology proved to be sensitive for the positive characterization of the disperse dye directly from the fiber.[1] While specific quantitative data such as detection limits were not detailed in the primary reference, the key operational parameters for successful analysis are summarized below.
Table 1: DART-MS Operational Parameters for the Analysis of Disperse Dyes on Polyester Fibers
| Parameter | Value |
| Ionization Mode | Positive |
| DART Gas | Helium |
| DART Gas Temperature | 300°C |
| DART to MS Inlet Distance | ~1 cm |
| Mass Spectrometer | High-Resolution (QTOF) |
| Data Acquisition | Real-time mass spectra collection |
Source: Adapted from methodology described for disperse dye analysis on polyester.[7]
Visualizations
Experimental Workflow
The following diagram illustrates the streamlined workflow for the identification of this compound on fibers using DART-MS.
References
- 1. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic dyes: A mass spectrometry approach and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Analysis of Textile Fabrics and Dyes Using IR Matrix-Assisted Laser Desorption Electrospray Ionization (MALDESI) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DART-MS | Bruker [bruker.com]
- 7. 5.3. DART parameters and method development [bio-protocol.org]
Application Notes and Protocols: Trichromatic Dyeing of Textiles with Disperse Yellow 211
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Disperse Yellow 211 in combination with other disperse dyes for coloring textiles, particularly polyester (B1180765). The focus is on creating a versatile color palette through trichromatic dyeing, a process that utilizes three primary dyes to generate a wide spectrum of shades.
Introduction to Trichromatic Dyeing with this compound
This compound is a medium-energy (SE type) disperse dye known for its bright, greenish-yellow hue and good compatibility with other disperse dyes, making it an excellent component for trichromatic dyeing. This technique relies on the principle of additive color mixing, where varying the concentrations of three primary-colored dyes—typically a yellow, a red, and a blue—can produce a vast gamut of colors.
For successful trichromatic dyeing, it is crucial to select dyes with similar dyeing properties, such as their rate of exhaustion and response to temperature. As an SE-type dye, this compound is best combined with other medium-energy disperse dyes to ensure uniform color uptake and level dyeing. A commonly used and compatible trichromatic combination for polyester is:
-
Yellow: this compound (C.I. 12755)
-
Red: Disperse Red 167 (C.I. 11338:1)
-
Blue: Disperse Blue 79 (C.I. 11345)
This combination allows for the creation of a wide range of shades, from bright, pure colors to more muted tones like beiges, browns, and grays, by precisely controlling the ratio of the three dyes.
Quantitative Data for Trichromatic Formulations
The following tables provide illustrative formulations for achieving light, medium, and dark shades on polyester fabric using the recommended trichromatic combination. The percentages are given on the weight of fabric (% o.w.f.).
Table 1: Illustrative Trichromatic Dyeing Recipes for Polyester
| Shade Depth | This compound (% o.w.f.) | Disperse Red 167 (% o.w.f.) | Disperse Blue 79 (% o.w.f.) | Resulting Shade (Illustrative) |
| Light | 0.15 | 0.10 | 0.05 | Beige |
| Medium | 0.50 | 0.35 | 0.20 | Brown |
| Dark | 1.00 | 0.80 | 0.60 | Dark Brown |
Table 2: General Dye Concentration Ranges for Different Shade Depths [1]
| Shade Depth | Total Dye Concentration (% o.w.f.) |
| Light | < 0.5% |
| Medium | 0.5 - 1.5% |
| Deep/Dark | > 1.5% |
Experimental Protocols
The following is a detailed protocol for the high-temperature exhaust dyeing of polyester fabric with the this compound trichromatic combination.
Materials and Equipment
-
Polyester fabric (scoured and pre-treated)
-
This compound, Disperse Red 167, Disperse Blue 79
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)
-
High-temperature, high-pressure laboratory dyeing machine
-
Spectrophotometer for color measurement
Dyeing Procedure
-
Dye Bath Preparation:
-
Calculate the required amount of each dye based on the desired shade and the weight of the fabric (% o.w.f.).
-
Prepare a stock solution for each dye by pasting the dye powder with a small amount of water and a dispersing agent (1-2 g/L).[1]
-
Add the dye dispersions to the dye bath containing softened water.
-
Add a dispersing agent (1-2 g/L) and a leveling agent (optional) to the dye bath.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[1] The liquor ratio (M:L) should be maintained at 1:10.[1]
-
-
Dyeing Cycle:
-
Introduce the polyester fabric into the dye bath at approximately 60°C.
-
Gradually raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.
-
Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[1]
-
After the dyeing cycle, cool the bath down to 70-80°C at a rate of 2-3°C per minute.
-
-
Rinsing and Reduction Clearing:
-
Drain the dye bath and rinse the fabric with hot water.
-
Prepare a reduction clearing bath containing 1-2 g/L of sodium hydrosulfite and 1-2 g/L of sodium hydroxide.[2]
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed dye from the fabric surface.[2]
-
Thoroughly rinse the fabric with hot and then cold water.
-
-
Drying:
-
Dry the fabric in an oven or a stenter at a suitable temperature.
-
Visualizations
Caption: Experimental workflow for trichromatic dyeing of polyester.
Caption: Principle of trichromatic dyeing for a wide color gamut.
References
Troubleshooting & Optimization
Optimizing dyeing parameters for Disperse Yellow 211
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dyeing parameters for Disperse Yellow 211.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (C.I. This compound) is a bright, green-yellow azo disperse dye.[1] Its chemical formula is C₁₅H₁₂ClN₅O₄.[1] It is primarily used for dyeing hydrophobic synthetic fibers, particularly polyester (B1180765) and its blends, due to its excellent light fastness and heat resistance.[2] Applications include textile dyeing and printing.[3]
Q2: What is the general mechanism of dyeing polyester with disperse dyes like this compound?
The dyeing of hydrophobic polyester fibers with disperse dyes is a process of transferring the dye from a liquid solvent (water) to a solid organic solvent (the fiber).[4] Since disperse dyes have low water solubility, they are applied as a fine aqueous dispersion.[4] At high temperatures (typically 130°C), the polyester fiber swells, and its molecular structure opens up, allowing the small dye molecules to penetrate and diffuse into the amorphous regions of the fiber.[5][6] Within the fiber, the dye is held by van der Waals forces and hydrogen bonds.[7]
Q3: What are the recommended dyeing methods for this compound on polyester?
The most common methods are high-temperature exhaust dyeing and the Thermosol process.[8] High-temperature dyeing is performed in pressurized equipment at around 130°C.[8] The Thermosol method is a continuous process involving padding the fabric with the dye dispersion, drying, and then heating it to a high temperature (190-220°C) for a short time to fix the dye.[9][10]
Q4: Why is a dispersing agent crucial in the dyeing process?
Dispersing agents are essential for stabilizing the dye dispersion in the dyebath.[11] They prevent the aggregation of dye particles, which can lead to spotting and uneven dyeing.[11][12] These agents work by reducing the surface tension between the dye particles and the water, ensuring a uniform distribution of the dye throughout the dyeing process.[11][13]
Q5: What is the purpose of reduction clearing after dyeing?
Reduction clearing is a critical post-dyeing treatment to remove any unfixed dye particles from the fiber surface.[14][15] This process is vital for improving the wash and rubbing fastness of the dyed fabric, as well as enhancing the brightness of the shade.[15][16] It is typically carried out using a solution of sodium hydrosulfite and caustic soda at an elevated temperature.[17]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Uneven Dyeing / Streaks | - Improper fabric preparation (residual oils, sizing agents).- Inadequate dispersion of the dye.- Temperature rising too quickly.- Poor leveling agent performance.- Incorrect pH. | - Ensure thorough scouring of the fabric before dyeing to remove impurities.[18]- Use a high-quality dispersing agent and ensure the dye is properly dispersed before starting the dyeing process.[12]- Control the heating rate, especially in the critical temperature range of 100-120°C.[19]- Select a suitable leveling agent to promote even dye uptake.[17]- Maintain the dyebath pH in the optimal range of 4.5-5.5.[20] |
| Dye Spots / Stains | - Agglomeration of dye particles.- Incompatible chemicals in the dyebath.- Presence of oligomers (low molecular weight polyester).- Defoamer instability. | - Improve dye dispersion and consider filtering the dye solution.- Check the compatibility of all auxiliaries (dispersing agents, leveling agents, etc.) before use.- Pre-scour the fabric at a high temperature to remove oligomers.- Use a stable, high-quality defoamer and pre-dilute it before adding to the dyebath. |
| Poor Color Fastness (Wash/Rubbing) | - Incomplete removal of surface dye.- Dyeing temperature was too low.- Insufficient dyeing time. | - Perform a thorough reduction clearing after dyeing to remove all unfixed dye.[14][17]- Ensure the dyeing temperature reaches the recommended level (e.g., 130°C for high-temperature method) to allow for proper dye diffusion into the fiber.[20]- Allow for adequate holding time at the dyeing temperature for complete dye penetration.[20] |
| Shade Variation / Poor Reproducibility | - Fluctuations in dyeing parameters (temperature, pH, time).- Variations in water quality (hardness).- Inconsistent fabric preparation. | - Strictly control all dyeing parameters from batch to batch.- Use softened water or a sequestering agent to counteract the effects of hard water.- Standardize the fabric preparation process to ensure consistency. |
| Color Bleeding | - Excess dye on the fabric surface.- Inadequate after-treatment. | - Optimize the reduction clearing process to effectively remove all residual dye.[15]- Ensure thorough rinsing after reduction clearing and neutralization.[18] |
Data Presentation
The following tables summarize the effect of key parameters on the color strength (K/S value) of this compound on polyester fabric. Higher K/S values indicate a deeper shade. The data is based on a study of microwave-assisted dyeing, which shows general trends applicable to optimizing dyeing processes.[21]
Table 1: Effect of Dyeing Temperature on Color Strength
| Temperature (°C) | K/S Value (at pH 8) | K/S Value (at pH 11) |
| 60 | Lower | Optimal |
| 70 | Moderate | Lower |
| 80 | Higher | Lower |
| 90 | Optimal | Lower |
| 100 | Lower | Lower |
Data adapted from a study on microwave-treated polyester.[22]
Table 2: Effect of Dyeing Time on Color Strength
| Time (minutes) | K/S Value (at pH 8) | K/S Value (at pH 11) |
| 25 | Lower | Lower |
| 35 | Optimal | Lower |
| 40 | Lower | Optimal |
| 45 | Lower | Lower |
| 50 | Lower | Lower |
Data adapted from a study on microwave-treated polyester.[22]
Table 3: Effect of Dispersant Concentration on Color Strength
| Dispersant (g/100mL) | K/S Value (at pH 8) | K/S Value (at pH 11) |
| 1 | Lower | Optimal |
| 2 | Optimal | Lower |
| 3 | Lower | Lower |
| 4 | Lower | Lower |
| 5 | Lower | Lower |
Data adapted from a study on microwave-treated polyester.[22]
Table 4: Effect of Dyebath pH on Optimal Dyeing Parameters (Microwave-Assisted)
| Parameter | Optimal Value at pH 8 | Optimal Value at pH 11 |
| Temperature | 90°C | 70°C |
| Time | 40 minutes | 35 minutes |
| Dispersant | 2 g/100mL | 1 g/100mL |
| Dyebath Volume | 70 mL | 50 mL |
Data derived from a study on microwave-treated polyester with this compound.[23]
Experimental Protocols
1. High-Temperature Exhaust Dyeing of Polyester
This protocol is for laboratory-scale dyeing of polyester fabric with this compound using a high-temperature, high-pressure dyeing machine.
-
Fabric Preparation (Scouring):
-
Dye Bath Preparation:
-
Calculate the required amount of this compound (e.g., 1-3% on the weight of the fabric).[17]
-
Make a paste of the dye powder with a small amount of water.
-
Add a dispersing agent (e.g., 1-2 g/L) to the paste.[17]
-
Add this dispersion to the main dye bath.
-
Add acetic acid to adjust the pH of the dye bath to 4.5-5.5.[17]
-
A leveling agent can be added to improve dye migration.
-
-
Dyeing Procedure:
-
Place the scoured polyester fabric in the dyeing machine.
-
Add the prepared dye bath.
-
Start the machine and gradually raise the temperature to 130°C over 30-40 minutes.[17]
-
Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[17]
-
Slowly cool the dye bath to 80°C before draining.[17]
-
-
After-treatment (Reduction Clearing):
2. Thermosol Dyeing of Polyester
This is a continuous method suitable for large-scale production.
-
Padding:
-
Prepare a padding liquor containing this compound, a migration inhibitor, and a thickening agent.
-
Pass the polyester fabric through the padding mangle to ensure even application of the dye liquor.[25]
-
-
Drying:
-
Thermofixation:
-
After-treatment:
-
Wash the fabric to remove any unfixed dye and auxiliaries.
-
Perform a reduction clearing as described in the exhaust dyeing protocol to ensure optimal fastness properties.[25]
-
Rinse and dry the fabric.
-
Visualizations
Caption: General workflow for dyeing polyester with this compound.
Caption: Troubleshooting workflow for uneven dyeing issues.
Caption: Mechanism of this compound uptake by polyester fiber.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. aatcc.org [aatcc.org]
- 3. Disperse Dyes Yellow C-4G 200% (this compound) for Textile Cotton Polyester - Disperse Dyes and Dyestuff [dimacolor.en.made-in-china.com]
- 4. textilelearner.net [textilelearner.net]
- 5. Dispersing and Leveling agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. textilestudycenter.com [textilestudycenter.com]
- 8. textilelearner.net [textilelearner.net]
- 9. How to dye and procedure of dyeing for textile: The Thermosol process of polyester fyeing with disperse dyes [dyes4dyeing.blogspot.com]
- 10. resiltextiles.com [resiltextiles.com]
- 11. Understanding the Role of Dispersing Agents in Polyester Dyeing-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 12. texauxchemicals.com [texauxchemicals.com]
- 13. vichem.vn [vichem.vn]
- 14. textileflowchart.com [textileflowchart.com]
- 15. ijarbs.com [ijarbs.com]
- 16. Reducing cleaning instructions for disperse dye dyeing? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 17. autumnchem.com [autumnchem.com]
- 18. skygroupchem.com [skygroupchem.com]
- 19. skygroupchem.com [skygroupchem.com]
- 20. scribd.com [scribd.com]
- 21. Sustainable Dyeing of Microwave Treated Polyester Fabric using this compound Dye [scielo.org.mx]
- 22. Sustainable Dyeing of Microwave Treated Polyester Fabric using this compound Dye [scielo.org.mx]
- 23. researchgate.net [researchgate.net]
- 24. ijcmas.com [ijcmas.com]
- 25. scribd.com [scribd.com]
Effect of pH on the stability and performance of Disperse Yellow 211
Technical Support Center: Disperse Yellow 211 & pH Effects
This technical support guide provides in-depth information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with this compound. The following sections address common questions and experimental challenges related to the influence of pH on the stability and performance of this dye.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for applying this compound?
A1: The recommended pH for dyeing with this compound is weakly acidic, typically between 4.5 and 5.5 .[1][2][3] This range ensures the dye remains in its most stable state, leading to satisfactory dye exhaustion and consistent color development.[3][4] While some applications have been studied at pH 8 and even pH 11, these conditions require careful optimization of other parameters like temperature and dispersant concentration to achieve good results.[5][6]
Q2: How does a pH outside the optimal range affect the dye's performance?
A2: Deviations from the ideal pH range of 4.5-5.5 can lead to several issues.
-
Alkaline Conditions (pH > 6): High alkalinity is particularly detrimental. This compound has poor stability in alkaline solutions, which can cause the dye to hydrolyze (break down).[1][7] This chemical degradation leads to a lighter shade, color changes, and poor reproducibility between batches.[4][7] The azo structure and functional groups like esters or cyano groups in many disperse dyes are susceptible to alkaline hydrolysis.[4][8]
-
Acidic Conditions (pH < 4.5): While more stable in acidic than alkaline conditions, highly acidic environments may affect the dye's dispersion stability or the textile substrate itself. However, the primary concern is the significant loss of color and stability in alkaline environments.[7]
Q3: Can this compound be used in alkaline conditions for specific applications?
A3: Yes, but with significant adjustments. Studies have shown that dyeing polyester (B1180765) with this compound is possible at pH 8 and pH 11, but this often requires modified conditions, such as pre-treating the fabric with microwave or UV radiation.[5][6] Under alkaline conditions, parameters like dyeing temperature, time, and the concentration of dispersing agents must be re-optimized to achieve acceptable color strength.[5][6] For example, one study found that at pH 11, a lower amount of dispersant was optimal compared to dyeing at pH 8.[5]
Q4: What causes pH to fluctuate during an experiment or dyeing process?
A4: Several factors can cause the pH of the dye bath to increase during the process, even if it's initially set correctly:
-
Water Quality: The use of alkaline water can cause the pH to rise as the temperature increases.[7]
-
Auxiliary Chemicals: Dispersing agents, leveling agents, and other chemicals can have their own pH, influencing the total bath.[7]
-
Fabric Pre-treatment: Residual alkali on the fabric from previous scouring or bleaching steps can shift the pH of the dye bath.[7] To counteract this, using a mild organic acid buffer (like an acetic acid/acetate (B1210297) buffer) is recommended to maintain a stable pH throughout the procedure.[9]
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound, with a focus on pH-related causes.
| Problem | Potential pH-Related Cause(s) | Recommended Solution(s) |
| Low Color Yield / Pale Shade | The dye bath pH is too high (alkaline), causing hydrolysis and degradation of the dye.[7] | Ensure the dye bath pH is buffered and maintained in the optimal 4.5-5.5 range using an acetic acid/acetate buffer system.[2][9] Verify the pH of all components, including water and auxiliary chemicals, before starting. |
| Poor Reproducibility / Batch-to-Batch Variation | Inconsistent pH control between experiments. Fluctuations in pH affect dye solubility and exhaustion rates, leading to shade variations.[9] | Standardize the dye solution preparation process.[9] Always use a calibrated pH meter and a stable buffer system. Avoid shocking the system with strong acids or alkalis.[9] |
| Color Change (e.g., dulling or shifting hue) | The dye's chemical structure is altered due to alkaline hydrolysis at elevated temperatures.[4][7] The dye is also sensitive to the presence of copper and iron ions, which can cause a shift to a reddish hue.[1] | Strictly maintain the pH in the 4.5-5.5 range.[1] Use deionized or distilled water and high-purity reagents to avoid metal ion contamination. Consider using a chelating agent if metal ion contamination is suspected. |
| Uneven Dyeing / Speckling | Poor dye dispersion stability, which can be exacerbated by incorrect pH.[9] If the pH is too far from the optimal range, the dispersing agent may not function effectively, causing dye particles to agglomerate. | Maintain the pH within the 4.5-5.5 range.[9] Ensure the use of a high-quality, high-temperature-stable dispersing agent.[9] Maintain adequate circulation or agitation in the dye bath to prevent settling.[9] |
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing issues related to poor performance of this compound.
Caption: Troubleshooting workflow for this compound issues.
Experimental Protocols
Protocol 1: Determination of Dye Stability at Various pH Values
This protocol outlines a method to quantify the stability of this compound in aqueous solutions at different pH levels by measuring changes in absorbance.
1. Materials:
- This compound
- High-purity water (distilled or deionized)
- Buffer solutions: pH 4.0, 7.0, and 9.0 (standard phosphate (B84403) and borate (B1201080) buffers)
- Acetic acid and sodium acetate (for custom buffers)
- Sodium hydroxide (B78521) and hydrochloric acid (for pH adjustment)
- Spectrophotometer (UV-Vis)
- Calibrated pH meter
- Water bath or incubator
2. Procedure:
- Prepare a Stock Solution: Accurately weigh and dissolve a small amount of this compound in a suitable organic solvent (e.g., acetone) and then dilute with high-purity water to create a concentrated aqueous stock solution. A dispersing agent may be required.
- Prepare Buffered Dye Solutions: Aliquot the stock solution into separate volumetric flasks. Dilute each aliquot with a different buffer solution (e.g., pH 4.0, 5.0, 7.0, 9.0, 11.0) to a final concentration suitable for spectrophotometric analysis (e.g., 20 mg/L).
- Initial Absorbance (T=0): Immediately measure the UV-Vis spectrum of each buffered solution. Record the absorbance at the wavelength of maximum absorption (λ_max) for this compound.
- Incubation: Place the sealed solutions in a constant temperature water bath set to a relevant process temperature (e.g., 90°C or 130°C).
- Time-Point Measurements: At set intervals (e.g., 0, 30, 60, 90, 120 minutes), remove an aliquot from each solution, cool it rapidly to room temperature, and measure its absorbance at λ_max.
- Data Analysis: Plot absorbance vs. time for each pH value. Calculate the percentage of dye degradation over time relative to the initial absorbance.
pH Stability Testing Workflow
Caption: Experimental workflow for testing dye stability across a pH range.
Mechanism of Degradation
Under alkaline conditions, azo dyes like this compound, especially those with ester groups, are susceptible to nucleophilic attack by hydroxide ions (OH⁻). This leads to the hydrolysis (cleavage) of the ester linkage, altering the dye's chromophore and resulting in a loss of color.
Caption: Simplified mechanism of alkaline hydrolysis for disperse dyes.
References
- 1. This compound TDS|this compound from Chinese supplier and producer - DISPERSE YELLOW DYES - Enoch dye [enochdye.com]
- 2. scribd.com [scribd.com]
- 3. Textile Knowledge : Disperse dyeing effected by ph [textileengg.blogspot.com]
- 4. Dyeing properties of disperse dyes - PH sensitivity - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 5. Sustainable Dyeing of Microwave Treated Polyester Fabric using this compound Dye [scielo.org.mx]
- 6. pjoes.com [pjoes.com]
- 7. skygroupchem.com [skygroupchem.com]
- 8. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 9. autumnchem.com [autumnchem.com]
Technical Support Center: Photostability and Fading of Disperse Yellow 211
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photostability and fading of Disperse Yellow 211.
Troubleshooting Guides
This section addresses common issues encountered during photostability experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Fading Results Between Samples | Non-uniform light exposure in the testing chamber. | Ensure samples are mounted at the same distance from the light source and that the light intensity is uniform across the sample area. Rotate sample holders if the equipment allows.[1] |
| Variations in dye concentration or fabric treatment. | Prepare all samples from the same dye bath and ensure consistent fabric pre-treatment and finishing processes. | |
| Fluctuations in temperature and humidity. | Monitor and control the temperature and humidity within the test chamber according to standard test methods like ISO 105-B02, as these factors can influence the rate of fading.[2][3] | |
| Color Change Does Not Match Expected Lightfastness Rating | Incorrect light source or filter combination. | Verify that the xenon arc lamp is equipped with the correct filters to simulate natural daylight (D65) as specified in ISO 105-B02.[4][5] |
| Incorrect assessment of fading. | Use standardized Blue Wool references for comparison and assess color change under controlled lighting conditions using a grey scale for assessing change in colour.[6][7] | |
| Presence of impurities or other chemicals. | Ensure the dye and substrate are free from contaminants that could act as photosensitizers or quenchers. | |
| Accelerated or Unexpectedly High Fading | High light intensity. | Calibrate the light source to the irradiance levels specified in the chosen standard (e.g., 42 W/m² for ISO 105-B02).[4] |
| Presence of moisture. | Control the relative humidity as specified in the test method, as moisture can accelerate the photofading of some dyes.[8] | |
| Phototendering of the substrate. | While polyester (B1180765) is relatively resistant, high-intensity UV radiation can degrade the polymer, affecting the dye's stability. Consider using UV absorbers in the experimental setup if not part of the formulation being tested. | |
| Difficulty in Quantifying Color Change | Subjective visual assessment. | Use a spectrophotometer or colorimeter to obtain quantitative color measurements (e.g., CIELAB values) before and after light exposure for a more objective assessment. |
| Non-uniform fading across the sample surface. | Improve the uniformity of light exposure and ensure the sample surface is clean and free of defects. |
Frequently Asked Questions (FAQs)
1. What is the expected lightfastness of this compound?
This compound generally exhibits good to excellent lightfastness. According to ISO standards, its lightfastness rating is typically in the range of 6-7 on the Blue Wool scale (where 1 is very poor and 8 is outstanding).[9]
2. What factors can influence the photostability of this compound in my experiments?
Several factors can affect the photostability of this compound:
-
Substrate: The type of fiber it is applied to is crucial. Disperse dyes, including Yellow 211, are primarily used for polyester, which generally provides a stable environment for the dye.
-
Dye Concentration: The depth of the shade can impact fading; lighter shades may appear to fade more quickly.[3]
-
UV Absorbers and Finishing Agents: The presence of UV absorbers or certain finishing chemicals can enhance photostability.
-
Environmental Conditions: High humidity and temperature can accelerate the fading process.[3]
-
Light Source and Intensity: The spectral output and intensity of the light source will directly affect the rate of photodegradation.[3]
3. What is the likely photodegradation mechanism of this compound?
This compound is a single azo dye. The photodegradation of azo dyes is a complex process that can occur through photo-oxidation or photoreduction. The initial step often involves the absorption of photons, leading to the excitation of the dye molecule. This excited state can then react with oxygen or abstract hydrogen atoms from the surrounding substrate, leading to the cleavage of the azo bond (-N=N-) and subsequent breakdown of the molecule. This results in a loss of color. The specific photodegradation products for this compound are not extensively documented in readily available literature.
4. How can I quantitatively measure the fading of this compound?
Quantitative measurement of fading can be achieved by:
-
Spectrophotometry/Colorimetry: Measure the color coordinates (e.g., CIELAB Lab) of the sample before and after light exposure. The color difference (ΔE) can then be calculated to quantify the change.[10]
-
UV-Vis Spectroscopy: For dye solutions, the change in the absorbance maximum (λmax) over time can be monitored to determine the kinetics of fading.[8]
5. What is the quantum yield of fading and how can I determine it?
The quantum yield of fading (or photodegradation) is the number of dye molecules that are degraded per photon of light absorbed.[11] To determine it, you need to measure:
-
The rate of dye degradation (e.g., in molecules per second).
-
The photon flux of the light source (in photons per second).
-
The amount of light absorbed by the sample.
The formula is: Φ = (Number of degraded molecules) / (Number of photons absorbed)[12]
This is a complex measurement that requires specialized equipment to measure the photon flux and the amount of light absorbed by the sample.
Data Presentation
Table 1: Fastness Properties of this compound
| Fastness Test | ISO Standard | Rating (1-8 for Light, 1-5 for others) |
| Light Fastness | ISO 105-B02 | 6-7 |
| Washing Fastness | ISO 105-C06 | 5 |
| Perspiration Fastness | ISO 105-E04 | 5 |
| Ironing Fastness | ISO 105-X11 | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4-5 |
Data compiled from various supplier technical data sheets.[9]
Experimental Protocols
Protocol 1: Determination of Lightfastness according to ISO 105-B02
This protocol outlines the general procedure for determining the colorfastness to light of textiles using a xenon arc lamp.
1. Objective: To assess the resistance of this compound dyed on a substrate to the fading action of an artificial light source that simulates natural daylight.
2. Materials and Equipment:
-
Xenon arc lamp testing apparatus (conforming to ISO 105-B02).[4]
-
Blue Wool standards (references 1 to 8).[13]
-
Grey Scale for assessing change in colour (ISO 105-A02).
-
Specimen holders.
-
Opaque masks.
-
Dyed samples of this compound on the desired substrate (e.g., polyester fabric).
3. Procedure:
-
Sample Preparation: Cut specimens of the dyed fabric to the dimensions required by the specimen holders.
-
Mounting: Mount the test specimens and a set of Blue Wool standards in the holders. Cover a portion of each specimen and Blue Wool standard with an opaque mask to serve as the unexposed reference.
-
Exposure Conditions: Place the mounted specimens in the xenon arc tester. Set the test conditions as specified in ISO 105-B02. Common conditions include:
-
Exposure: Expose the specimens and Blue Wool standards to the light source.
-
Assessment: Periodically inspect the specimens. The test is complete when the contrast between the exposed and unexposed parts of the test specimen is equal to a specific grade on the Grey Scale, or when a specific Blue Wool standard has faded to a certain degree.
-
Evaluation: Assess the change in color of the test specimen by comparing the contrast between the exposed and unexposed portions with the Grey Scale. The lightfastness rating is the number of the Blue Wool standard that shows a similar change in color.[6]
Protocol 2: Quantitative Measurement of Photofading using a Spectrophotometer
1. Objective: To quantify the color change of this compound dyed fabric after exposure to a controlled light source.
2. Materials and Equipment:
-
Xenon arc lamp testing apparatus.
-
Spectrophotometer or colorimeter with CIELAB color space measurement capability.
-
Dyed fabric samples.
3. Procedure:
-
Initial Measurement: Before light exposure, measure the CIELAB (L, a, b*) color values of at least three different areas of the dyed fabric. Record the average values as the initial color.
-
Light Exposure: Expose the fabric samples in the xenon arc tester for a defined period or until a noticeable color change occurs.
-
Final Measurement: After exposure, re-measure the CIELAB values of the same areas of the fabric that were initially measured.
-
Calculation of Color Difference (ΔE):* Calculate the total color difference using the following formula: ΔE* = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²] Where:
-
L₁, a₁, b*₁ are the initial color values.
-
L₂, a₂, b₂ are the final color values. A higher ΔE value indicates a greater color change.
-
Visualizations
Caption: Workflow for ISO 105-B02 Lightfastness Testing.
Caption: Workflow for Quantitative Fading Measurement.
References
- 1. Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000 - Textile Tester [darongtester.com]
- 2. wewontech.com [wewontech.com]
- 3. textilelearner.net [textilelearner.net]
- 4. ISO 105-B02 Colour fastness test for textiles -Bench-top Xenon Test Chamber [sonacme.com]
- 5. fyitester.com [fyitester.com]
- 6. ISO 105-B02 | Q-Lab [q-lab.com]
- 7. An Overview to Lightfastness Test for Textile - Textile Tester [darongtester.com]
- 8. Photofading in cotton fibers dyed using red, yellow, and blue direct dyes during examination with microspectrophotometry (MSP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disperse Dyes Yellow C-4G 200% (this compound) for Textile Cotton Polyester - Disperse Dyes and Dyestuff [dimacolor.en.made-in-china.com]
- 10. Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantum yield - Wikipedia [en.wikipedia.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Technical Support Center: Aggregation Behavior of Disperse Yellow 211
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Yellow 211 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is dye aggregation and why is it a concern for this compound?
A1: Dye aggregation is a phenomenon where individual dye molecules in a solution associate to form larger clusters or aggregates.[1] For this compound, which is sparingly soluble in water, aggregation is primarily driven by hydrophobic interactions and van der Waals forces between the dye molecules to minimize contact with water.[2] This can be a significant concern as it can lead to inconsistent experimental results, reduced color strength, uneven dyeing, and the formation of precipitates.[3][4]
Q2: What are the primary factors that influence the aggregation of this compound?
A2: The aggregation of this compound in aqueous solutions is influenced by several factors:
-
Concentration: Higher dye concentrations increase the likelihood of intermolecular interactions and aggregation.[5]
-
Temperature: Increasing the temperature generally provides molecules with more kinetic energy, which can disrupt the forces holding aggregates together, thus favoring the monomeric state.[6]
-
pH: The pH of the solution can affect the surface charge of the dye particles, influencing their tendency to aggregate. For many disperse dyes, a weakly acidic pH (around 4.5-5.5) is optimal for stability.[6][7]
-
Electrolytes: The presence of salts can compress the electrical double layer around dye particles, reducing electrostatic repulsion and promoting aggregation.[6]
-
Dispersing Agents: The type and concentration of dispersing agents are crucial for maintaining a stable dispersion and preventing aggregation.[8]
Q3: How can I visually identify if my this compound solution has aggregated?
A3: While subtle aggregation may not be visible to the naked eye, significant aggregation can manifest as:
-
A cloudy or hazy appearance of the solution.
-
The formation of visible particles or sediment.
-
In severe cases, the precipitation of the dye out of the solution.
-
Color changes, such as a shift in the perceived hue of the solution.
Q4: What is the Critical Aggregation Concentration (CAC) and why is it important?
A4: The Critical Aggregation Concentration (CAC) is the concentration at which dye molecules begin to form aggregates in a solution.[9] Below the CAC, the dye exists predominantly as individual molecules (monomers). Above the CAC, aggregates of various sizes are formed. Knowing the CAC is crucial for designing experiments as it helps in preparing solutions with a defined and reproducible state of the dye, ensuring the reliability of experimental results.
Troubleshooting Guides
Problem 1: Inconsistent or weak absorbance readings in UV-Vis spectroscopy.
-
Possible Cause: Dye aggregation can cause light scattering, leading to artificially high and unstable absorbance readings. The formation of H-aggregates (parallel stacking) can also lead to a blue shift (hypsochromic shift) and a decrease in the molar absorptivity of the main absorption band.[2]
-
Troubleshooting Steps:
-
Dilute the sample: Prepare a dilution series to determine if the absorbance spectra change with concentration, which is a hallmark of aggregation.
-
Add a dispersing agent: Incorporate a suitable non-ionic or anionic surfactant to help break up aggregates.
-
Adjust pH: Ensure the pH of the solution is within the optimal range for the stability of this compound, typically weakly acidic.[7]
-
Increase Temperature: Gently warming the solution can sometimes help in disaggregation, but be mindful of the dye's thermal stability.[6]
-
Problem 2: High polydispersity or unexpected large particle sizes in Dynamic Light Scattering (DLS).
-
Possible Cause: The presence of a wide range of aggregate sizes or a few very large aggregates can lead to a high Polydispersity Index (PDI) and an overestimation of the average particle size.[10]
-
Troubleshooting Steps:
-
Filter the sample: Use a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove large dust particles and aggregates before measurement.
-
Optimize concentration: Very high concentrations can lead to multiple scattering events, while very low concentrations may not provide enough scattered light for a stable signal.[11]
-
Check for sedimentation: If you observe a decreasing count rate over time, larger aggregates may be settling out of the measurement zone.
-
Use a suitable dispersant: Ensure the dye is well-dispersed in the aqueous medium.
-
Problem 3: Non-linear or erratic conductivity measurements.
-
Possible Cause: The aggregation of dye molecules into larger, less mobile entities can lead to a non-linear relationship between conductivity and concentration. The presence of ionic impurities can also interfere with measurements.
-
Troubleshooting Steps:
-
Use high-purity water: Ensure that the deionized water used for preparing solutions has very low conductivity.
-
Perform a concentration series: Measure the conductivity over a range of concentrations to identify the point at which aggregation begins to significantly impact ion mobility.
-
Control temperature: Maintain a constant temperature during measurements as conductivity is highly temperature-dependent.
-
Problem 4: Visible precipitates or cloudy appearance of the dye solution.
-
Possible Cause: This is a clear indication of significant dye aggregation and precipitation, likely due to exceeding the solubility limit or factors promoting aggregation.[3]
-
Troubleshooting Steps:
-
Reduce dye concentration: Work with more dilute solutions.
-
Improve dispersion: Add an effective dispersing agent and use sonication to break up particles.
-
Control water hardness: Use deionized water to avoid the influence of divalent cations (like Ca²⁺ and Mg²⁺) which can promote aggregation.[4]
-
Optimize the heating rate: When preparing solutions at elevated temperatures, a slow and controlled heating rate can prevent shocking the dispersion and causing aggregation.[4]
-
Data Presentation
Disclaimer: The following data is representative of typical disperse azo dyes and is intended to serve as a guideline. Actual values for this compound may vary and should be determined experimentally.
Table 1: Influence of Temperature on the Aggregation of a Disperse Azo Dye (Proxy for this compound)
| Temperature (°C) | Average Aggregate Size (nm) | Polydispersity Index (PDI) |
| 25 | 250 | 0.45 |
| 40 | 180 | 0.32 |
| 60 | 120 | 0.21 |
| 80 | 95 | 0.18 |
Table 2: Effect of pH on the Zeta Potential and Aggregate Size of a Disperse Azo Dye (Proxy for this compound)
| pH | Zeta Potential (mV) | Average Aggregate Size (nm) |
| 3.0 | -15 | 350 |
| 4.5 | -28 | 150 |
| 5.5 | -32 | 130 |
| 7.0 | -20 | 280 |
| 9.0 | -12 | 400 |
Table 3: Impact of Electrolyte (NaCl) Concentration on the Aggregation of a Disperse Azo Dye (Proxy for this compound)
| NaCl Concentration (mM) | Average Aggregate Size (nm) | Polydispersity Index (PDI) |
| 0 | 140 | 0.25 |
| 10 | 220 | 0.38 |
| 50 | 380 | 0.52 |
| 100 | >500 (Precipitation observed) | >0.6 |
Experimental Protocols
Protocol 1: Determination of Critical Aggregation Concentration (CAC) using UV-Vis Spectroscopy
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO) where it is fully monomeric.
-
Aqueous Solution Series: Prepare a series of aqueous solutions with increasing concentrations of this compound by adding aliquots of the stock solution to deionized water or a buffer of choice.
-
Spectra Acquisition: Record the UV-Vis absorption spectrum for each solution, typically in the range of 300-600 nm.
-
Data Analysis: Plot the absorbance at the monomer peak maximum (λmax) against the dye concentration. The concentration at which the plot deviates from linearity (due to the Beer-Lambert law not being obeyed) is indicative of the CAC. Alternatively, changes in the shape of the spectrum (e.g., the appearance of a new shoulder at a shorter wavelength for H-aggregates) can be monitored.[5]
Protocol 2: Measurement of Aggregate Size using Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare a dilute aqueous dispersion of this compound. The concentration should be optimized to provide a stable signal without causing multiple scattering.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter into a clean DLS cuvette to remove dust and large agglomerates.
-
Instrument Setup: Set the instrument parameters, including the solvent viscosity and refractive index, and the measurement temperature.
-
Measurement: Allow the sample to equilibrate to the set temperature in the instrument before starting the measurement. Perform multiple runs to ensure reproducibility.
-
Data Interpretation: Analyze the correlation function to obtain the average hydrodynamic diameter (z-average) and the Polydispersity Index (PDI). A higher PDI indicates a broader distribution of particle sizes.[10]
Protocol 3: Monitoring Aggregation using Conductivity Measurements
-
Solution Preparation: Prepare a series of this compound solutions in high-purity deionized water with increasing concentrations.
-
Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Data Analysis: Plot the specific conductivity as a function of the dye concentration. A break in the slope of the curve can indicate the onset of aggregation (CAC), as the mobility of the charge carriers changes upon the formation of larger aggregates.
Visualizations
References
- 1. textilelearner.net [textilelearner.net]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. How to Prevent the Aggregation of Disperse Dyes in Dyeing? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 4. How to prevent the agglomeration of disperse dyes in dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. primescholars.com [primescholars.com]
- 6. Factors affecting dye aggregation - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 7. benchchem.com [benchchem.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. researchgate.net [researchgate.net]
- 10. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]
- 11. A basic introduction to Dynamic Light Scattering (DLS) for particle size analysis - Q&A | Malvern Panalytical [malvernpanalytical.com]
Troubleshooting uneven dyeing with Disperse Yellow 211
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to uneven dyeing with Disperse Yellow 211.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (C.I. 12755) is a non-ionic, single azo disperse dye known for its brilliant green-yellow shade.[1][2] Its molecular formula is C₁₅H₁₂ClN₅O₄.[1][2] Due to its low water solubility, it is applied as a fine dispersion in an aqueous bath. It is primarily used for dyeing hydrophobic synthetic fibers, most notably polyester (B1180765) and its blends.[2][3] It is also utilized in the ink and paper industries.[3][4] The dye is typically applied through high-temperature dyeing methods to ensure good penetration and color fastness.[3]
Q2: What are the common causes of uneven dyeing with this compound?
Uneven dyeing, manifesting as streaks, patches, or shade variations, can arise from several factors during the dyeing process. The primary causes include:
-
Improper Fabric Preparation: The presence of impurities such as oils, sizing agents, or dirt on the substrate can hinder uniform dye penetration.[5][6]
-
Poor Dye Dispersion: Agglomeration of dye particles in the dyebath can lead to color spots and unevenness.[6][7] This can be a result of inadequate dispersing agent, poor dye quality, or adverse dyeing conditions.[6]
-
Incorrect Temperature Control: A rapid or inconsistent temperature rise can cause the dye to rush onto the fiber surface, leading to poor leveling.[6][8] Conversely, a temperature that is too low will result in insufficient dye penetration.[5]
-
Inadequate pH Control: Disperse dyes are most stable in a weakly acidic dyebath. Significant deviations from the optimal pH can affect the dye's stability, uptake rate, and can lead to uneven coloration.[6][8]
-
Inappropriate Auxiliary Selection: The choice and concentration of dispersing and leveling agents are critical for achieving a level dyeing.[6][9]
-
Issues with Dyeing Machinery: Problems like inadequate agitation, poor circulation of the dyebath, or incorrect loading of the material can contribute to uneven dyeing.[10][11]
Troubleshooting Guide for Uneven Dyeing
This guide addresses common issues of uneven dyeing and provides systematic solutions.
Problem: Streaky or Patchy Dyeing
-
Potential Cause: Poor dye migration and leveling.
-
Solutions:
-
Employ a slower and more controlled rate of temperature increase, particularly in the critical range of 80°C to 130°C.[6]
-
Incorporate or increase the concentration of a suitable high-temperature leveling agent to promote even dye distribution.[6][9]
-
Ensure there is adequate and consistent agitation or circulation of the dyebath throughout the dyeing process.[6]
-
Problem: Color Spots or Stains
-
Potential Cause: Agglomeration of dye particles.
-
Solutions:
-
Ensure the dye is properly pre-dispersed before adding it to the dyebath.
-
Verify the quality and concentration of the dispersing agent. An insufficient amount can lead to dye aggregation at high temperatures.[12]
-
Avoid rapid cooling of the dyebath, as this can cause some disperse dyes to recrystallize, leading to spots.[7]
-
Problem: Shade Inconsistency Between Batches
-
Potential Cause: Variations in dyeing parameters.
-
Solutions:
-
Maintain strict control over all dyeing parameters, including the liquor ratio, temperature profile, pH, and dyeing time.[6]
-
Ensure that the substrate (e.g., polyester fabric) is from the same batch and has undergone identical pre-treatment processes.[6]
-
Use calibrated equipment for all measurements.
-
Problem: Light or Pale Shades
-
Potential Cause: Insufficient dye uptake.
-
Solutions:
-
Confirm that the dyeing temperature reached and was maintained at the recommended level (typically 130°C for high-temperature methods).[6]
-
Check the pH of the dyebath to ensure it is within the optimal acidic range (e.g., 4.5-5.5).[6]
-
Verify that the correct amount of dye was used for the weight of the fabric.[5]
-
Data Presentation: Dyeing Parameters
The following tables summarize key quantitative data for dyeing polyester with this compound.
Table 1: General High-Temperature Dyeing Parameters
| Parameter | Recommended Value | Notes |
| Dyeing Temperature | 130°C | Critical for swelling polyester fibers and allowing dye diffusion. |
| pH of Dyebath | 4.5 - 5.5 | Maintained using an acetic acid buffer. |
| Leveling Agent | 0.5 - 1.0 g/L | A high-temperature leveling agent is recommended.[6] |
| Dispersing Agent | 0.5 - 1.0 g/L | Crucial for maintaining a stable dye dispersion.[6] |
| Liquor Ratio | 10:1 to 20:1 | The ratio of the weight of the dyeing liquid to the weight of the goods. |
Table 2: Optimized Dyeing Conditions with Microwave Treatment (for research purposes)
| Parameter | Condition 1 | Condition 2 |
| pH | 8 | 11 |
| Dyeing Temperature | 90°C | 70°C |
| Dyeing Time | 40 min | 35 min |
| Dispersant Conc. | 2 g / 100mL | 1 g / 100mL |
| Dye Bath Volume | 70 mL | 50 mL |
| Microwave Treatment | 6 min (for both fabric and dye solution) | 6 min (for fabric), unirradiated solution |
Source: Adapted from a study on microwave-assisted dyeing of polyester.[4]
Experimental Protocols
Standard High-Temperature Exhaust Dyeing Protocol for Polyester
-
Fabric Preparation: Thoroughly scour the polyester fabric to remove any oils, sizes, and other impurities. Rinse well with water and dry. This step is crucial for ensuring even dye penetration.[5][6]
-
Dye Dispersion: Create a paste of the required amount of this compound with a small quantity of a dispersing agent and warm water. Stir until a smooth, lump-free dispersion is achieved.
-
Dye Bath Preparation:
-
Dyeing Process:
-
Add the prepared dye dispersion to the dyebath.
-
Immerse the prepared polyester fabric in the dyebath at room temperature.
-
Raise the temperature of the dyebath to 130°C at a controlled rate (e.g., 1-2°C per minute).
-
Hold the temperature at 130°C for 30-60 minutes, ensuring continuous circulation of the dyebath.
-
Cool the dyebath down to 70-80°C.
-
-
After-treatment (Reduction Clearing):
-
Rinse the dyed fabric.
-
Prepare a fresh bath containing sodium hydrosulfite (2 g/L) and sodium hydroxide (B78521) (2 g/L).
-
Treat the fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed dye from the surface.[6]
-
Rinse the fabric thoroughly with hot and then cold water.
-
Neutralize with a weak solution of acetic acid if necessary.
-
Dry the fabric.
-
Visualizations
Caption: Troubleshooting workflow for uneven dyeing.
Caption: High-temperature exhaust dyeing workflow.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Disperse Dyes Yellow C-4G 200% (this compound) for Textile Cotton Polyester - Disperse Dyes, Dyestuff | Made-in-China.com [m.made-in-china.com]
- 3. shriumiya.com [shriumiya.com]
- 4. Sustainable Dyeing of Microwave Treated Polyester Fabric using this compound Dye [scielo.org.mx]
- 5. skygroupchem.com [skygroupchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Common quality problems with dispersion dyeing - Exhibition - Fujian Titex Textiles Industrial Co., Ltd [titextextiles.com]
- 8. vichem.vn [vichem.vn]
- 9. How to Choose a Leveling Agent for Disperse Dyes? - Skychem Group [skychemi.com]
- 10. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 11. The main factors affecting the dyeing process - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Improving the Lightfastness of Disperse Yellow 211
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working to improve the lightfastness of C.I. Disperse Yellow 211 on polyester (B1180765) substrates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its typical lightfastness?
This compound (C.I. 12755) is a monoazo disperse dye with a pyridinone component, known for its brilliant greenish-yellow shade on polyester fibers.[1][2] Its chemical structure contains auxochromes like nitro (-NO2) and cyano (-CN) groups which contribute to its color and properties.[1][3] The lightfastness of this compound on polyester is generally considered good, with a rating of 6 on the 1-8 Blue Wool Scale, where 8 represents the highest fastness.
Table 1: General Properties of this compound
| Property | Description |
| C.I. Name | This compound |
| C.I. Number | 12755 |
| Dye Class | Monoazo (Pyridinone) |
| Molecular Formula | C₁₅H₁₂ClN₅O₄ |
| Typical Substrate | Polyester (PET) |
| Reported Lightfastness | Grade 6 (on 1-8 Blue Wool Scale) |
Q2: Why is improving the lightfastness of this compound important?
While a lightfastness rating of 6 is good for many applications, textiles intended for outdoor use, automotive interiors, or other environments with prolonged exposure to sunlight require higher performance to prevent premature fading. The ultraviolet (UV) radiation in sunlight can break down the dye's molecular structure, leading to a loss of color. Improving lightfastness ensures color longevity and product durability.
Q3: What are the primary strategies for improving the lightfastness of this compound?
There are several effective methods to enhance the photostability of this compound on polyester. These can be broadly categorized as:
-
Use of UV Absorbers: Applying compounds that preferentially absorb harmful UV radiation and dissipate it as heat. Benzotriazole and benzophenone (B1666685) derivatives are common examples.
-
Use of Light Stabilizers: Incorporating additives like Hindered Amine Light Stabilizers (HALS) that trap free radicals generated during photo-oxidation.[4][5]
-
Fabric Pre-treatment: Modifying the surface of the polyester fabric using UV or microwave radiation prior to dyeing to enhance dye uptake and fastness properties.[1][3][6]
-
Aftertreatment with Fixing Agents: Applying cationic polymers after dyeing to form a protective film and reduce dye migration.
Q4: How do UV absorbers function to protect the dye?
UV absorbers, such as those based on benzotriazole, have a chemical structure that allows them to absorb high-energy UV photons. Upon absorption, the molecule undergoes a rapid and reversible intramolecular proton transfer. This process converts the harmful UV energy into less damaging thermal energy, which is then dissipated. This effectively shields the dye molecules from the radiation that would otherwise cause them to degrade.
Q5: What is the difference between a UV absorber and a Hindered Amine Light Stabilizer (HALS)?
While both improve lightfastness, they work via different mechanisms.
-
UV Absorbers act as a shield. They absorb UV light before it reaches the dye molecule, functioning like a sunscreen for the dye.
-
Hindered Amine Light Stabilizers (HALS) do not absorb UV radiation. Instead, they act as radical scavengers. They interrupt the degradation process by trapping free radicals that are formed when the polymer or dye is exposed to UV light. HALS are regenerative and can participate in this protective cycle many times, offering long-term stability.[4][5]
Troubleshooting Guides
Problem: My dyed polyester samples show significant fading after light exposure tests.
Solution: This indicates that the inherent lightfastness of this compound is insufficient for your application's requirements. Consider implementing one of the following improvement methods.
Table 2: Summary of Methods to Improve Lightfastness of this compound
| Method | General Approach | Expected Outcome | Key Considerations |
| UV Absorber Application | Co-application with dye or aftertreatment with a benzotriazole-type UV absorber. | Improvement in lightfastness by absorbing UV radiation. | Can sometimes slightly alter the final shade. Requires optimization of concentration. |
| Fabric Pre-treatment (UV) | Exposing the polyester fabric to UV radiation (e.g., 254 nm) for 30-60 minutes before dyeing.[1][2] | "Good to excellent" fastness ratings reported. Can also improve dye uptake at lower temperatures.[1][2] | Requires specialized UV irradiation equipment. |
| Fabric Pre-treatment (Microwave) | Treating the polyester fabric with microwave radiation for several minutes before dyeing.[3][6] | "Good to excellent" fastness ratings reported. Reduces dyeing time and temperature.[3][6] | Requires microwave equipment suitable for textile treatment. |
| HALS Application | Incorporating a Hindered Amine Light Stabilizer into the dyeing process or as a finish.[5] | Provides long-term stability by scavenging free radicals. Effective in combination with UV absorbers.[5] | The choice of HALS depends on the polymer and other additives. |
| Cationic Aftertreatment | Treating the dyed fabric with a cationic fixing agent. | Forms a protective film on the fiber surface, improving wet fastness and potentially lightfastness by reducing dye mobility. | May slightly affect the fabric's feel or shade. Compatibility tests are recommended. |
Problem: I want to use a UV absorber, but I'm unsure of the best application method.
Solution: UV absorbers can be applied either during the dyeing process (exhaust method) or as a separate finishing step (pad-dry-cure method). The choice depends on your equipment and workflow.
-
Exhaust Method (in Dyebath): This is convenient as it combines dyeing and protection in a single step. However, the UV absorber may compete with the dye for space within the fiber, potentially affecting the final color yield.
-
Pad-Dry-Cure Method (Aftertreatment): This method ensures the UV absorber is applied evenly to the surface of the dyed fabric. It is a continuous process suitable for large-scale production and avoids interactions in the dyebath.
See the detailed protocols below for specific experimental steps.
Problem: The light-induced degradation of my samples is causing a color shift. What is happening at a molecular level?
Solution: The fading of azo dyes like this compound is primarily caused by photodegradation. UV energy excites the dye molecule, making it susceptible to attack by oxygen. This process often leads to the cleavage of the azo bond (–N=N–), which is the core of the chromophore responsible for the color. The breaking of this bond results in smaller, colorless fragments, causing the fabric to fade.
Experimental Protocols
Protocol 1: Pre-treatment of Polyester with UV Radiation
This protocol is based on methodologies shown to improve the fastness of this compound.[1][2]
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Fabric Preparation: Start with scoured, bleached, and dried 100% polyester fabric.
-
UV Irradiation: Place the fabric samples in a UV irradiation chamber equipped with a 254 nm UV lamp (e.g., 180 Watt).
-
Exposure: Irradiate the fabric for a specified time, typically between 30 and 60 minutes. An exposure time of 30 minutes has been shown to be effective.[2]
-
Dyeing: Prepare a dyebath containing this compound, a dispersing agent (e.g., 2% on weight of fabric), and buffered to the desired pH (e.g., pH 8).
-
Procedure: Introduce the UV-treated polyester into the dyebath. Raise the temperature to 70-100°C and hold for 30-45 minutes.[2]
-
Finishing: After dyeing, rinse the fabric thoroughly, perform a reduction clear to remove surface dye, and dry.
-
Evaluation: Assess the lightfastness of the treated sample against an untreated control sample according to ISO 105-B02.
Protocol 2: Aftertreatment with a Cationic Fixing Agent
This is a general procedure for improving the fastness properties of disperse-dyed polyester.
-
Dyeing and Rinsing: Dye the polyester fabric with this compound using a standard high-temperature dyeing method (e.g., 130°C). After dyeing, rinse the fabric thoroughly but do not dry it yet.
-
Preparation of Treatment Bath: Prepare a fresh bath containing a cationic fixing agent. The concentration will depend on the specific product, but a typical starting point is 1-3% on the weight of the fabric (o.w.f.). Adjust the pH to be slightly acidic to neutral (pH 5.5-6.5).
-
Treatment: Immerse the wet, dyed fabric into the treatment bath. Raise the temperature to 40-60°C and run for 15-30 minutes to ensure even application.
-
Drying: Remove the fabric, hydroextract to remove excess liquid, and then dry and heat-set as required.
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Evaluation: Compare the lightfastness of the aftertreated fabric to a sample that was only dyed, using the ISO 105-B02 standard.
References
Technical Support Center: Synthesis and Purification of Disperse Yellow 211
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Disperse Yellow 211. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during laboratory work.
Frequently Asked questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
A1: The most critical parameters are temperature control during the diazotization of 4-chloro-2-nitrobenzenamine and pH control during the subsequent azo coupling reaction. Diazonium salts are thermally unstable and can decompose if the temperature rises above 0-5 °C, leading to low yields and the formation of phenolic byproducts. The pH of the coupling reaction is crucial as it affects the reactivity of the coupling component, 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone.
Q2: What are the common impurities encountered in the synthesis of this compound?
A2: Common impurities include unreacted starting materials (4-chloro-2-nitrobenzenamine and the pyridinone coupling component), byproducts from the decomposition of the diazonium salt (e.g., 4-chloro-2-nitrophenol), and potentially side-products from N-coupling instead of the desired C-coupling. The formation of tar-like polymeric substances can also occur if the reaction conditions are not well-controlled.
Q3: How can I monitor the progress of the diazotization and coupling reactions?
A3: For the diazotization reaction, the completion can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates that sufficient nitrous acid is present to have reacted with all the primary aromatic amine. The progress of the coupling reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials and the appearance of the colored dye product.
Q4: What is the best method for purifying crude this compound?
A4: Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent is critical; a suitable solvent should dissolve the dye at high temperatures but have low solubility at room temperature, allowing for the crystallization of the pure dye upon cooling. Common solvents for recrystallization of disperse dyes include ethanol, glacial acetic acid, or mixtures of organic solvents.
Q5: How can the purity of the final this compound product be assessed?
A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV-Vis or photodiode array (PDA) detector is a highly accurate method for quantitative purity determination. Thin-Layer Chromatography (TLC) can be used for a rapid qualitative assessment of purity and to identify the presence of impurities. UV-Visible spectroscopy can also be used to determine the dye concentration and check for spectral purity.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis and purification of this compound.
Synthesis: Diazotization of 4-Chloro-2-nitrobenzenamine
Q: The diazotization reaction mixture is turning brown/black and evolving gas, even at low temperatures. What is happening?
A: This indicates the decomposition of the diazonium salt.
-
Possible Causes:
-
Inadequate temperature control, with localized hot spots in the reaction mixture.
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Instability of the nitrous acid.
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Impure 4-chloro-2-nitrobenzenamine.
-
-
Solutions:
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Ensure uniform cooling with an efficient ice-salt bath and vigorous stirring.
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Prepare the nitrous acid in situ and use it immediately.
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Use freshly purified 4-chloro-2-nitrobenzenamine.
-
Q: I have a low yield of the diazonium salt. What are the likely causes?
A: A low yield of the diazonium salt can be attributed to several factors.
-
Possible Causes:
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Incomplete reaction due to insufficient acid or sodium nitrite (B80452).
-
Decomposition of the diazonium salt due to elevated temperatures.
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Loss of nitrous acid due to decomposition.
-
-
Solutions:
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Ensure the presence of excess mineral acid and add the sodium nitrite solution slowly.
-
Strictly maintain the reaction temperature between 0-5 °C.
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Add the sodium nitrite solution subsurface to minimize the loss of nitrous oxides.
-
Synthesis: Azo Coupling Reaction
Q: The final dye product has a weak color or the yield is very low. What went wrong?
A: This often points to issues with the coupling reaction conditions.
-
Possible Causes:
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Suboptimal pH for the coupling reaction.
-
Decomposition of the diazonium salt before or during the coupling reaction.
-
Oxidation of the pyridinone coupling component.
-
-
Solutions:
-
Carefully adjust and monitor the pH of the coupling reaction mixture to the optimal range for the pyridinone derivative (typically mildly alkaline).
-
Ensure the diazonium salt solution is kept cold and is used immediately after preparation.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Q: The isolated product is an oily or tar-like substance instead of a crystalline solid. What is the cause?
A: This suggests the formation of significant side products or polymeric materials.
-
Possible Causes:
-
Incorrect pH, leading to side reactions.
-
Elevated reaction temperature.
-
Presence of impurities in the starting materials.
-
-
Solutions:
-
Strictly control the pH during the coupling reaction.
-
Maintain a low temperature throughout the reaction.
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Ensure the purity of both the diazonium salt solution and the coupling component.
-
Purification
Q: I am having difficulty finding a suitable solvent for recrystallization.
A: The choice of solvent is crucial for effective purification.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of the crude dye in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, acetic acid) at room temperature and at their boiling points.
-
Mixed Solvent Systems: If a single solvent is not effective, try a binary solvent system. Dissolve the dye in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until turbidity is observed. Then, allow the solution to cool slowly.
-
Q: The purity of the dye does not improve significantly after recrystallization.
A: This may indicate that the impurities have similar solubility properties to the desired product.
-
Possible Solutions:
-
Multiple Recrystallizations: Perform a second recrystallization step.
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Alternative Purification Methods: Consider other purification techniques such as column chromatography over silica (B1680970) gel or alumina.
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Chemical Treatment: If the impurity is known, a chemical treatment to convert it into a more easily separable compound might be possible.
-
Data Presentation
Table 1: Recommended Reaction Conditions for the Synthesis of this compound
| Parameter | Diazotization | Azo Coupling |
| Temperature | 0 - 5 °C | 0 - 10 °C |
| pH | Strongly Acidic (pH < 2) | Mildly Alkaline (pH 8-10) |
| Reactant Ratio | Amine:NaNO₂ ≈ 1:1.1 | Diazo:Coupler ≈ 1:1 |
| Solvent | Aqueous Mineral Acid (e.g., HCl) | Aqueous Alkaline Solution |
| Reaction Time | 30 - 60 minutes | 1 - 2 hours |
Table 2: HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at λmax (approx. 430-440 nm) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Experimental Protocols
Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound.
Part A: Diazotization of 4-Chloro-2-nitrobenzenamine
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In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-chloro-2-nitrobenzenamine (17.26 g, 0.1 mol) in 100 mL of water and 25 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
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In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 40 mL of cold water.
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Add the sodium nitrite solution dropwise to the cold amine suspension over 30-60 minutes, ensuring the temperature is maintained below 5 °C.
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After the addition is complete, continue stirring for another 30 minutes at 0-5 °C.
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Check for the presence of excess nitrous acid using starch-iodide paper. If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.
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The resulting diazonium salt solution should be used immediately in the next step.
Part B: Azo Coupling Reaction
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In a separate beaker, dissolve 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone (17.82 g, 0.1 mol) in 200 mL of 5% aqueous sodium hydroxide (B78521) solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold coupling component solution with vigorous stirring, maintaining the temperature below 10 °C.
-
During the addition, maintain the pH of the reaction mixture between 8 and 10 by adding 10% sodium hydroxide solution as needed.
-
After the addition is complete, continue stirring for 1-2 hours at 5-10 °C.
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The precipitated yellow dye is then collected by vacuum filtration.
-
Wash the filter cake with cold water until the filtrate is neutral.
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Dry the crude this compound in a vacuum oven at 60-70 °C.
Purification of this compound by Recrystallization
-
Transfer the crude, dry this compound to an Erlenmeyer flask.
-
Add a minimum amount of a suitable hot solvent (e.g., ethanol, glacial acetic acid) to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
-
If the solution is highly colored with impurities, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the purified this compound crystals in a vacuum oven.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting common issues in this compound synthesis.
Degradation pathways of Disperse Yellow 211 under environmental stress
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the degradation of Disperse Yellow 211 under various environmental stresses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound (DY 211) is a synthetic azo dye used in the textile industry. Azo dyes are a significant environmental concern due to their widespread use, potential toxicity, and the formation of hazardous aromatic amines upon degradation. Understanding the degradation pathways of DY 211 is crucial for developing effective wastewater treatment methods and minimizing its environmental impact.
Q2: What are the primary methods for degrading this compound?
The primary methods for degrading this compound and other azo dyes fall into three main categories:
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Photocatalytic Degradation: Utilizes semiconductor photocatalysts (e.g., TiO₂, ZnO) and a light source (e.g., UV) to generate highly reactive hydroxyl radicals that break down the dye molecule.
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Microbial Degradation: Employs microorganisms, such as bacteria and fungi, that can metabolize the dye, often by first breaking the azo bond.
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Advanced Oxidation Processes (AOPs): A group of chemical treatment procedures that rely on the generation of highly reactive oxygen species to oxidize and degrade organic pollutants. Examples include ozonation and Fenton's reagent.
Q3: How can I monitor the degradation of this compound in my experiments?
Monitoring the degradation of DY 211 typically involves a combination of techniques:
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UV-Visible Spectrophotometry: To track the decolorization of the dye solution by measuring the decrease in absorbance at its maximum wavelength (λmax).
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent dye and its degradation intermediates.
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Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography-Mass Spectrometry (GC-MS): To identify the chemical structures of the intermediate and final degradation products.
-
Total Organic Carbon (TOC) Analysis: To determine the extent of mineralization (the complete conversion of the organic dye molecule to CO₂, H₂O, and inorganic ions).
Q4: What are the expected degradation products of this compound?
The degradation of this compound, an azo dye, is expected to proceed through the cleavage of the azo bond (-N=N-), which is the chromophore responsible for its color. This initial step typically results in the formation of various aromatic amines. Subsequent reactions, driven by the specific degradation method, will further break down these amines into smaller, less complex organic molecules, and ideally, complete mineralization to carbon dioxide, water, and inorganic ions. The exact nature of the intermediate products depends heavily on the degradation conditions.
Troubleshooting Guides
Photocatalytic Degradation
Problem: Low degradation efficiency.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | The surface charge of the photocatalyst and the dye molecule are pH-dependent. Experiment with a range of pH values (typically 3-11) to find the optimal condition for adsorption and degradation. |
| Incorrect Catalyst Dosage | Too little catalyst provides insufficient active sites. Too much can lead to light scattering and agglomeration, reducing efficiency. Determine the optimal catalyst concentration by testing a range of dosages. |
| High Initial Dye Concentration | A high concentration of dye can block light penetration to the catalyst surface (inner filter effect). Dilute the initial dye solution or increase the light path length. |
| Catalyst Deactivation | The catalyst surface can become fouled by dye molecules or intermediates. Try washing the catalyst with a suitable solvent or regenerating it through heat treatment. |
| Insufficient Light Source | The light source may not have the appropriate wavelength or intensity to activate the photocatalyst. Ensure the lamp's emission spectrum overlaps with the catalyst's absorption spectrum and that the intensity is adequate. |
Problem: Decolorization occurs, but TOC removal is low.
| Possible Cause | Troubleshooting Step |
| Formation of Stable Intermediates | The initial degradation may only cleave the chromophore, leaving behind colorless but still organic intermediates. |
| * Increase the reaction time to allow for further degradation of intermediates. | |
| * Increase the catalyst dosage or light intensity. | |
| * Introduce an additional oxidant, such as hydrogen peroxide (H₂O₂), to enhance the generation of hydroxyl radicals. | |
| * Analyze the intermediates using LC-MS or GC-MS to understand their structure and stability. |
Microbial Degradation
Problem: No significant decolorization.
| Possible Cause | Troubleshooting Step |
| Inappropriate Microbial Strain | The selected microorganism may not possess the necessary enzymes (e.g., azoreductase) to degrade this compound. |
| * Screen different bacterial or fungal strains known for azo dye degradation. | |
| * Consider using a microbial consortium, as different species can work synergistically. | |
| Non-optimal Environmental Conditions | The pH, temperature, and nutrient availability are critical for microbial activity. Optimize these parameters based on the requirements of your chosen microorganism. For Bacillus subtilis, optimal decolorization of DY 211 has been observed at pH 7 and a temperature of 32.5°C.[1] |
| Dye Toxicity | High concentrations of the dye or its byproducts may be toxic to the microorganisms. Start with a lower initial dye concentration and gradually increase it as the microbes acclimate. |
| Lack of Co-substrate | Some microorganisms require an additional carbon source to support the metabolic activity needed for dye degradation. Supplement the medium with a readily consumable carbon source like glucose. |
Problem: Initial decolorization followed by a plateau.
| Possible Cause | Troubleshooting Step |
| Accumulation of Toxic Intermediates | The breakdown of the azo bond can produce aromatic amines that may be more toxic than the parent dye, inhibiting further microbial activity. |
| * Analyze for the presence of aromatic amines. | |
| * Consider a two-stage process: an initial anaerobic step for decolorization followed by an aerobic step to degrade the resulting amines. | |
| Nutrient Limitation | The microorganisms may have depleted essential nutrients in the medium. Replenish the medium with necessary nutrients. |
Quantitative Data Summary
Table 1: Optimal Conditions for Decolorization of this compound by Bacillus subtilis [1]
| Parameter | Optimal Value |
| Initial Dye Concentration | 100 mg/L |
| pH | 7 |
| Temperature | 32.5 °C |
| Resulting Decolorization | Up to 80% |
Note: This table summarizes data on decolorization, not complete degradation. Further analysis would be required to determine the extent of mineralization.
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Degradation of this compound
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Preparation of Dye Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water). Dilute the stock solution to the desired initial concentration for the experiment.
-
Catalyst Suspension: Add the desired amount of photocatalyst (e.g., TiO₂) to the dye solution.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.
-
Photoreaction: Irradiate the suspension with a suitable light source (e.g., a UV lamp) under constant stirring.
-
Sampling: At regular time intervals, withdraw aliquots of the suspension.
-
Sample Preparation for Analysis: Centrifuge or filter the samples to remove the photocatalyst particles.
-
Analysis:
-
Analyze the supernatant using a UV-Vis spectrophotometer to measure the change in absorbance at the λmax of this compound.
-
Inject the supernatant into an HPLC system to quantify the concentration of the parent dye and detect the formation of intermediates.
-
For identification of degradation products, analyze the supernatant using LC-MS or GC-MS.
-
Measure the TOC of the initial and final samples to determine the extent of mineralization.
-
Protocol 2: General Procedure for Microbial Degradation of this compound
-
Microorganism Culture: Grow the selected microbial strain (e.g., Bacillus subtilis) in a suitable nutrient broth until it reaches the desired growth phase (e.g., logarithmic phase).
-
Inoculation: Inoculate a sterile mineral salt medium containing this compound at the desired concentration with the microbial culture. A co-substrate (e.g., glucose) may be added if required.
-
Incubation: Incubate the culture under controlled conditions of temperature, pH, and agitation (or static conditions for anaerobic degradation).
-
Sampling: Aseptically withdraw samples at regular time intervals.
-
Sample Preparation for Analysis: Centrifuge the samples to separate the microbial biomass from the supernatant.
-
Analysis:
-
Analyze the supernatant using a UV-Vis spectrophotometer for decolorization.
-
Use HPLC to monitor the disappearance of the parent dye and the appearance of metabolites.
-
Use LC-MS or GC-MS to identify the metabolic byproducts.
-
Measure the TOC of the initial and final samples to assess mineralization.
-
Visualizations
Caption: Experimental Workflow for Photocatalytic Degradation of this compound.
Caption: Generalized Microbial Degradation Pathway for an Azo Dye like this compound.
Caption: Troubleshooting Logic for Low Photocatalytic Degradation Efficiency.
References
Improving the solubility of Disperse Yellow 211 for experimental use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Yellow 211. The information aims to address common challenges related to the solubility of this dye for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
This compound is a synthetic organic dye belonging to the disperse class of dyes.[1] It is characterized by its low water solubility.[2][3] It typically appears as a yellow powder.[2][3] While it is insoluble in water, it is soluble in several organic solvents, including acetone, ethanol, benzene, and Dimethyl Sulfoxide (DMSO).[4][5]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What am I doing wrong?
Disperse dyes, by nature, have very low solubility in water. Direct dissolution in aqueous buffers is often unsuccessful. To achieve a stable dispersion or solution for experimental use, co-solvents, surfactants, or specific formulation strategies are typically required.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
For laboratory-scale experiments, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for creating a concentrated stock solution.[2][5] Other potential solvents include Dimethylformamide (DMF), acetone, and ethanol.[4][5] It is advisable to start with a small amount of the dye to test its solubility in the chosen solvent before preparing a larger batch.[5]
Q4: Can I improve the solubility of this compound by adjusting the pH?
Yes, pH can influence the stability of disperse dye dispersions. For many disperse dyes, a slightly acidic pH range of 4.5 to 5.5 is optimal for maintaining stability and preventing dye hydrolysis, which can lead to color changes and precipitation.[6]
Q5: How does temperature affect the solubility of this compound?
Increasing the temperature generally increases the solubility of disperse dyes.[7] In industrial dyeing processes, high temperatures (e.g., 120-130°C) are used to enhance dye penetration into synthetic fibers.[1] For laboratory preparations, gentle warming can aid dissolution in organic solvents, but care should be taken to avoid solvent evaporation and potential degradation of the dye.
Troubleshooting Guide: Common Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous media | The hydrophobic nature of this compound causes it to crash out of solution when introduced to a high concentration of water. | Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO. Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid dispersion. The final concentration of the organic solvent in the aqueous medium should be kept as low as possible to maintain the stability of the system. |
| Cloudy or non-uniform solution | The dye is not fully dissolved or is forming aggregates. | Increase sonication time or gently warm the solution. Consider using a co-solvent system or adding a surfactant to improve solubility and prevent aggregation. Ensure the dye and solvents are pure, as impurities can affect solubility. |
| Color change of the solution | The dye may be degrading or reacting with components in the solvent or buffer. | Protect the solution from light and store it at a low temperature (-20°C for stock solutions). Ensure the pH of the medium is within the optimal range for the dye's stability (typically slightly acidic). Avoid highly alkaline or acidic conditions. |
| Inconsistent results between experiments | Variability in the preparation of the dye solution. | Standardize the protocol for preparing the dye solution, including the source and purity of the dye, the solvent used, the final concentration, and the storage conditions. Prepare fresh solutions for critical experiments. |
Quantitative Solubility Data
| Solvent | Disperse Orange 30 | Disperse Red 167 | Disperse Blue 79 |
| Methanol | 0.15 g/L | 0.08 g/L | 0.05 g/L |
| Ethanol | 0.25 g/L | 0.12 g/L | 0.07 g/L |
| Acetone | 1.5 g/L | 0.8 g/L | 0.4 g/L |
| DMSO | > 10 g/L | > 5 g/L | > 2 g/L |
Note: This data is illustrative for similar disperse dyes and may not represent the exact solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 361.74 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 3.62 mg of this compound powder and place it into a clean, dry microcentrifuge tube or amber glass vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes until the dye is completely dissolved. A clear yellow solution should be obtained.
-
If the dye does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Improving Aqueous Dispersion using a Surfactant (Tween 80)
This protocol provides a method for preparing a working solution of this compound in an aqueous buffer using a surfactant to aid dispersion.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Tween 80 (Polysorbate 80)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare the desired volume of your aqueous buffer.
-
Add Tween 80 to the buffer to a final concentration of 0.05% (v/v). For example, add 50 µL of a 10% Tween 80 stock solution to 10 mL of buffer.
-
Vortex the buffer with Tween 80 to ensure the surfactant is evenly distributed.
-
While vortexing the buffer-surfactant mixture, add the 10 mM this compound stock solution dropwise to achieve the desired final concentration. For example, to make a 10 µM working solution in 10 mL, add 10 µL of the 10 mM stock solution.
-
Continue vortexing for another 30 seconds to ensure a uniform dispersion. The resulting solution should be a clear, colored dispersion.
Visualizations
Caption: Experimental workflow for preparing a working dispersion of this compound.
Caption: Logical workflow for troubleshooting solubility issues with this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US4286959A - Disperse dye formulations - Google Patents [patents.google.com]
- 5. This compound | Fluorescent Dye | 70528-90-4 | Invivochem [invivochem.com]
- 6. chinadyeingmachines.com [chinadyeingmachines.com]
- 7. CN100383194C - Preparation method of liquid disperse dye - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Performance Analysis of Disperse Yellow 211 and Disperse Yellow 54 for Textile Applications
For Immediate Publication
This guide offers a detailed comparison of the performance characteristics of two widely used disperse dyes, C.I. Disperse Yellow 211 and C.I. Disperse Yellow 54. Tailored for researchers, scientists, and professionals in the textile and dyeing industries, this document synthesizes available data on their fastness properties and dyeing behavior, supported by standardized experimental protocols.
Introduction and Chemical Profiles
Disperse dyes are the primary choice for dyeing polyester (B1180765) and other synthetic hydrophobic fibers. Their performance, particularly their fastness to various environmental and processing factors, is critical to the quality and durability of the final textile product. This compound, a single azo dye, and Disperse Yellow 54, a quinoline-based dye, are two prominent yellow dyes in this class. This guide provides a comparative assessment of their key performance indicators.
Table 1: Chemical and Physical Properties of this compound and Disperse Yellow 54
| Property | This compound | Disperse Yellow 54 |
| C.I. Name | This compound | Disperse Yellow 54 |
| C.I. Number | 12755 | 47020 |
| CAS Number | 86836-02-4 | 12223-85-7 |
| Molecular Structure | Single Azo | Quinoline |
| Molecular Formula | C₁₅H₁₂ClN₅O₄ | C₁₈H₁₁NO₃ |
| Molecular Weight | 361.74 g/mol [1] | 289.28 g/mol |
| Appearance | Brilliant greenish-yellow powder[1] | Yellow-brown powder |
| Solubility | Insoluble in water; Soluble in acetone, alcohol, benzene. | Insoluble in water; Soluble in strong sulfuric acid and pyridine. |
Comparative Performance Data
Table 2: Light Fastness Ratings
| Dye | Light Fastness Rating (ISO 105-B02) |
| This compound | 6-7[1] |
| Disperse Yellow 54 | 6-7[2] |
Note: Light fastness is rated on a scale of 1 (very poor) to 8 (excellent).
Table 3: Wash Fastness Ratings (Polyester)
| Dye | Wash Fastness - Color Change (ISO 105-C06) | Wash Fastness - Staining (ISO 105-C06) |
| This compound | 5[1] | 5[1] |
| Disperse Yellow 54 | 5[2] | 5 (on Polyester), 5 (on Cotton)[2] |
Note: Wash fastness is rated on a grey scale from 1 (poor) to 5 (excellent).
Table 4: Sublimation and Other Fastness Properties
| Dye | Sublimation Fastness (ISO 105-P01) | Perspiration Fastness (ISO 105-E04) | Ironing Fastness (ISO 105-X11) | Rubbing Fastness (Dry) (ISO 105-X12) |
| This compound | Not widely reported, but can be a concern. | 5 (Fading), 5 (Staining)[1] | 5 (Fading), 4-5 (Staining)[1] | Good to excellent ratings reported.[3] |
| Disperse Yellow 54 | 4[2][4] | Not widely reported. | Not widely reported. | 4-5[2] |
Note: Fastness properties are rated on a grey scale from 1 (poor) to 5 (excellent).
A patent for a dye mixture containing both Disperse Yellow 54 and this compound was developed to achieve high sublimation fastness, suggesting that the individual dyes may have limitations for applications requiring high thermal stability.[5][6]
Dyeing Performance on Polyester
This compound is suitable for high-temperature dyeing methods and demonstrates good color strength and build-up properties on polyester.[7][8][9] Studies have shown that its application can be optimized under microwave irradiation, which can reduce dyeing time and temperature.[3][7][10] It is known for producing a brilliant greenish-yellow shade.[1]
Disperse Yellow 54 is also primarily used for dyeing polyester and is known for its brilliant yellow hue.[11] It is suitable for high-temperature, high-pressure dyeing methods and is praised for its good level dyeing performance.[5] The particle size of the dye dispersion can influence its exhaustion rate, particularly at temperatures above 130°C.[12]
Experimental Protocols
The following are generalized protocols for key fastness tests based on internationally recognized standards.
Light Fastness (ISO 105-B02)
This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (Xenon arc lamp).
-
Sample Preparation: A specimen of the dyed fabric is mounted on a cardboard frame.
-
Exposure: The specimen is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity. Simultaneously, a set of eight blue wool standards with known light fastness are exposed.
-
Evaluation: The change in color of the specimen is assessed by comparing it with the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.
Wash Fastness (ISO 105-C06)
This method is intended for determining the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Sample Preparation: A specimen of the dyed fabric is stitched together with a multifiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).
-
Washing Procedure: The composite specimen is washed in a stainless steel container with a specified volume of soap solution, a set number of stainless steel balls (to provide abrasive action), and at a specified temperature and time (e.g., 60°C for 30 minutes for test C2S).
-
Evaluation: After washing, rinsing, and drying, the change in color of the specimen is assessed using the Grey Scale for Color Change, and the degree of staining on each fiber of the multifiber fabric is assessed using the Grey Scale for Staining.
Sublimation Fastness (ISO 105-P01)
This test assesses the resistance of the color to sublimation and dry heat, which is relevant for processes like heat setting, pleating, and ironing.
-
Sample Preparation: A specimen of the dyed fabric is placed between two pieces of undyed fabric (typically polyester).
-
Heat Treatment: The composite specimen is placed in a heating device at a specified temperature (e.g., 180°C or 210°C) and pressure for a set time (e.g., 30 seconds).[13]
-
Evaluation: The change in color of the original specimen and the staining of the adjacent undyed fabrics are assessed using the respective grey scales.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for the evaluation of disperse dye performance on textiles.
Caption: Generalized workflow for disperse dye performance evaluation.
Conclusion
Both this compound and Disperse Yellow 54 are high-performance dyes for polyester, offering excellent light and wash fastness. This compound provides a brilliant greenish-yellow shade, while Disperse Yellow 54 yields a bright, neutral yellow. The choice between them may depend on the specific hue required and the thermal processing the final textile will undergo. For applications requiring very high sublimation fastness, a careful selection or the use of specialized dye blends may be necessary. The data and protocols presented in this guide provide a foundation for informed decision-making in the selection and application of these dyes.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. China Disperse Yellow 54 Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 3. Sustainable Dyeing of Microwave Treated Polyester Fabric using this compound Dye [scielo.org.mx]
- 4. Skycron® Disperse Yellow 54 Fabric Dye for Polyester - Color Dye and Disperse Yellow 54 [tiankunchem.en.made-in-china.com]
- 5. guidechem.com [guidechem.com]
- 6. CN108841202B - Disperse yellow dye mixture with improved sublimation fastness - Google Patents [patents.google.com]
- 7. Sustainable Dyeing of Microwave Treated Polyester Fabric using this compound Dye [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. pjoes.com [pjoes.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes [dyeingworld1.blogspot.com]
A Comparative Efficacy Analysis of Disperse Yellow 211 and Disperse Yellow 65 for Textile Applications
For researchers, scientists, and professionals in textile chemistry and material science, the selection of appropriate dyes is paramount to achieving desired coloration and performance characteristics in synthetic fabrics. This guide provides an objective comparison of two commonly used disperse dyes, Disperse Yellow 211 and Disperse Yellow 65, with a focus on their efficacy, supported by experimental data and detailed methodologies.
Disperse dyes are a class of sparingly water-soluble colorants ideal for dyeing hydrophobic synthetic fibers like polyester (B1180765). Their application and performance are dictated by their chemical structure, which influences properties such as color fastness, sublimation resistance, and dyeing behavior. This compound, belonging to the single azo class, and Disperse Yellow 65, an anthraquinone-based dye, are both utilized for coloring polyester but exhibit distinct performance profiles.[1][2][3]
Quantitative Performance Comparison
To facilitate a direct comparison of the efficacy of this compound and Disperse Yellow 65, the following table summarizes their key performance indicators based on standardized testing methodologies.
| Performance Metric | Test Standard | This compound | Disperse Yellow 65 |
| Color Shade | Visual | Brilliant Greenish-Yellow | Bright Yellow |
| Light Fastness | ISO 105-B02 | 6-7 | 6-7 |
| Wash Fastness | ISO 105-C06 | 5 | 4-5 |
| Sublimation Fastness | ISO 105-P01 | 4-5 | 3-4 |
Analysis of Efficacy
The data indicates that both dyes exhibit excellent light fastness, making them suitable for applications where resistance to fading upon light exposure is critical.[2] this compound demonstrates slightly superior wash fastness with a rating of 5, compared to 4-5 for Disperse Yellow 65.[2] A significant differentiator is the sublimation fastness, where this compound (rating 4-5) outperforms Disperse Yellow 65 (rating 3-4).[2] This suggests that this compound is more suitable for polyester fabrics that will undergo high-temperature treatments such as pleating or embossing after dyeing.
The choice between these two dyes will ultimately depend on the specific requirements of the final textile product. For applications demanding the highest wash and sublimation fastness, this compound presents a more robust option.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for use in further comparative studies.
High-Temperature Exhaust Dyeing Protocol
This method is commonly used for dyeing polyester with disperse dyes.
-
Dye Bath Preparation: A dye bath is prepared with the required amount of this compound or Disperse Yellow 65, a dispersing agent (1 g/L), and acetic acid to adjust the pH to 4.5-5.5.[4] The material-to-liquor ratio is typically maintained at 1:10.[4]
-
Dyeing Process: The polyester fabric is introduced into the dye bath at 60°C. The temperature is then raised to 130°C over 45 minutes and maintained for 60 minutes to allow for dye penetration and fixation.[4]
-
Rinsing and Clearing: After dyeing, the bath is cooled to 60°C, and the fabric is rinsed.[4] A reduction clearing process is then carried out to remove unfixed dye from the fiber surface, which improves wash fastness.
-
Neutralization and Drying: The fabric is neutralized, given a final rinse, and then dried.
High-Temperature Exhaust Dyeing Workflow
Thermosol Dyeing Protocol
The Thermosol process is a continuous method suitable for dyeing polyester and its blends.
-
Padding: The fabric is passed through a pad bath containing the disperse dye, a migration inhibitor, and other auxiliaries. The fabric is squeezed to ensure a specific wet pick-up.
-
Drying: The padded fabric is dried, typically in an infrared pre-dryer followed by a hot flue, at a temperature of 100-120°C.
-
Thermofixation: The crucial step where the fabric is heated to a high temperature, typically 180-220°C for 60-90 seconds.[1] This allows the dye to sublime and diffuse into the polyester fibers.
-
Washing: The fabric is then washed to remove any unfixed dye.
Thermosol Dyeing Process Flow
Fastness Testing Protocols
-
Specimen Preparation: A textile specimen is mounted on a card.
-
Exposure: The specimen is exposed to a xenon-arc lamp, which simulates natural daylight, under controlled conditions of temperature and humidity.[5] A set of blue wool references with known light fastness (rated 1-8) are exposed simultaneously.[6]
-
Assessment: The change in color of the test specimen is periodically compared to the fading of the blue wool references. The light fastness rating corresponds to the blue wool reference that shows a similar degree of fading.[6]
-
Specimen Preparation: A specimen of the dyed textile is attached to a multi-fiber fabric containing different fiber types (e.g., acetate, cotton, nylon, polyester, acrylic, wool).[7]
-
Washing: The composite specimen is agitated in a solution containing a standard detergent (e.g., ECE 'B' phosphate (B84403) reference detergent) and, if required, sodium perborate, in a wash wheel or launder-ometer.[8] The test is conducted at a specific temperature (e.g., 60°C) for a defined duration (e.g., 30 minutes), often with stainless steel balls to provide mechanical action.[9]
-
Assessment: After washing, rinsing, and drying, the change in color of the specimen and the degree of staining on each of the adjacent fibers in the multi-fiber fabric are assessed using grey scales.
-
Specimen Preparation: A specimen of the dyed textile is placed in contact with an undyed white fabric (typically polyester).
-
Heat Treatment: The composite specimen is placed in a heating device at a specified temperature (e.g., 150°C, 180°C, or 210°C) and pressure for a set time (e.g., 30 seconds).[10]
-
Assessment: After the heat treatment and a conditioning period, the change in color of the original specimen and the degree of staining on the adjacent white fabric are evaluated using grey scales.[10]
Logical Relationship of Fastness Testing
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Textile store: High Temp Dyeing Method on Polyester Fabric | Dyeing of Polyester Fabric in High Temperature Dyeing Method [textilestore.blogspot.com]
- 5. ISO 105-B02 | Q-Lab [q-lab.com]
- 6. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 7. textilelearner.net [textilelearner.net]
- 8. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 9. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 10. textilelearner.net [textilelearner.net]
A Comparative Guide to Azo Dyes: Performance Analysis of Disperse Yellow 211 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the azo dye, Disperse Yellow 211, with other relevant disperse dyes, focusing on their performance characteristics when applied to polyester (B1180765) fabrics. The information presented is supported by available technical data and standardized experimental protocols to assist researchers and professionals in making informed decisions for their specific applications.
Executive Summary
Disperse dyes are the primary choice for dyeing polyester and other hydrophobic fibers. Among the vast array of available dyes, yellow azo dyes are of significant commercial importance. This guide focuses on this compound, a single azo class dye, and compares its performance against two other yellow disperse dyes: the structurally similar Disperse Yellow 119 and the quinophthalone-based Disperse Yellow 54. The comparison is based on key performance indicators crucial for textile applications, including light, wash, and sublimation fastness.
Comparative Performance Data
The following tables summarize the fastness properties of this compound, Disperse Yellow 119, and Disperse Yellow 54. The data has been compiled from various technical sources. It is important to note that direct comparison is most accurate when data is generated from the same source under identical conditions.
Table 1: Fastness Properties of this compound vs. Disperse Yellow 119
| Property | Test Method | This compound | Disperse Yellow 119 |
| Light Fastness | ISO 105-B02 | 6-7 | 6-7 |
| Washing Fastness | ISO 105-C06 | 5 | 5 |
| (Fading) | |||
| Washing Fastness | ISO 105-C06 | 5 | 5 |
| (Staining) | |||
| Perspiration | ISO 105-E04 | 5 | 5 |
| (Fading) | |||
| Perspiration | ISO 105-E04 | 5 | 5 |
| (Staining) | |||
| Ironing Fastness | ISO 105-X11 | 5 | 5 |
| (Fading) | |||
| Ironing Fastness | ISO 105-X11 | 4-5 | 4 |
| (Staining) |
Source: World Dye Variety[1][2]
Table 2: Fastness Properties of Disperse Yellow 54
| Property | Test Method | Disperse Yellow 54 |
| Light Fastness | ISO 105-B02 | 6 |
| Washing Fastness | ISO 105-C06 | 5 |
| (Fading) | ||
| Washing Fastness | ISO 105-C06 | 4 |
| (Staining) | ||
| Perspiration | ISO 105-E04 | 5 |
| (Fading) | ||
| Perspiration | ISO 105-E04 | 5 |
| (Staining) | ||
| Ironing Fastness | ISO 105-X11 | 4-5 |
| (Fading) | ||
| Ironing Fastness | ISO 105-X11 | 4 |
| (Staining) |
Source: Hangzhou Epsilon Chemical Co.,Ltd.
Key Performance Indicators for Disperse Dyes
The selection of a disperse dye is guided by several key performance indicators that determine its suitability for a specific application.
References
Unveiling the Environmental Footprint: A Comparative Assessment of Disperse Yellow 211 and Other Azo Dyes
For researchers, scientists, and drug development professionals, understanding the environmental impact of chemical compounds is paramount. This guide provides a comparative environmental impact assessment of the azo dye, Disperse Yellow 211, against other selected azo dyes. Due to a notable lack of publicly available ecotoxicological data for this compound, this guide utilizes data from structurally similar yellow disperse azo dyes and other relevant azo dyes to provide a comprehensive overview of the potential environmental risks associated with this class of compounds.
Azo dyes represent the largest class of synthetic colorants used across various industries, including textiles, printing, and cosmetics. Their widespread use, coupled with inefficient dyeing processes, leads to a significant release of these compounds into the environment, primarily through wastewater. The primary environmental and health concerns associated with azo dyes stem from their persistence, potential toxicity to aquatic life, and the formation of hazardous aromatic amines through the reductive cleavage of their characteristic azo bond (-N=N-).
Quantitative Environmental Impact Data
The following table summarizes available quantitative data on the environmental impact of several azo dyes, offering a comparative perspective. It is crucial to note that direct, publicly available ecotoxicological data for this compound is largely absent from the scientific literature. Therefore, data for other disperse azo dyes, particularly Disperse Yellow 3 and Disperse Yellow 7, are presented as key comparators.
| Dye Name | CAS Number | Chemical Class | Test Organism | Endpoint | Result |
| This compound | 86836-02-4 | Monoazo | - | - | No data available[1][2] |
| Disperse Yellow 3 | 2832-40-8 | Monoazo | Fischer 344 rats | 14-day dietary study | Deaths at ≥ 50,000 ppm[3] |
| B6C3F1 mice | 14-day dietary study | Deaths at 100,000 ppm[3] | |||
| Disperse Yellow 7 | 6300-37-4 | Disazo | Silurana tropicalis (larvae) | Survivorship | Significant decrease at 209 µg/g in sediment[4] |
| Disperse Orange 25 | 31482-56-1 | Monoazo | - | - | Considered toxic and harmful[5] |
| Disperse Red 1 | 2872-52-8 | Monoazo | Daphnia similis | 48h EC50 | Data suggests toxicity increases with structural modifications[6] |
| Disperse Red 13 | 3180-81-2 | Monoazo | Daphnia similis | 48h EC50 | Increased toxicity compared to Disperse Red 1[6] |
Experimental Protocols
The ecotoxicological data presented in this guide are primarily derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data across different studies and substances.
Aquatic Toxicity Testing:
-
Acute Fish Toxicity (based on OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a 96-hour period. Fish, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), are exposed to a range of concentrations of the dye in a controlled aquatic environment. Mortality is observed and recorded at regular intervals.
-
Acute Immobilisation Test for Daphnia sp. (based on OECD Guideline 202): This test assesses the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna. The daphnids are exposed to various concentrations of the dye for 48 hours. The endpoint is the concentration that causes immobilization in 50% of the daphnids (EC50).
-
Algal Growth Inhibition Test (based on OECD Guideline 201): This test evaluates the effect of a substance on the growth of freshwater algae. Algal cultures are exposed to different concentrations of the dye over a 72-hour period. The inhibition of growth is measured, and the concentration that causes a 50% reduction in growth (IC50) is determined.
Biodegradability Testing:
-
Ready Biodegradability (based on OECD Guideline 301): These tests assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic conditions. Parameters such as dissolved organic carbon (DOC) removal or oxygen consumption are measured over a 28-day period.
Mandatory Visualization
The primary mechanism of toxicity for many azo dyes involves their metabolic activation into potentially carcinogenic aromatic amines. This process is often initiated by the reductive cleavage of the azo bond by azoreductase enzymes, which are present in the liver and in various microorganisms found in the gut and the environment.
Caption: Metabolic activation pathway of azo dyes.
The provided workflow diagram illustrates a generalized experimental approach for assessing the environmental impact of azo dyes.
Caption: Experimental workflow for azo dye impact assessment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Disperse Yellow 3 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scialert.net [scialert.net]
- 6. sdc.org.uk [sdc.org.uk]
Validation of HPLC methods for the analysis of Disperse Yellow 211
A Comparative Guide to HPLC Methods for the Analysis of Disperse Yellow 211
For researchers, scientists, and drug development professionals, the accurate and precise quantification of dyes such as C.I. This compound is crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of HPLC-based methods applicable to the analysis of this compound, supported by experimental data from existing literature on this and similar dyes.
Comparison of Analytical Methods
While a fully validated, publicly available HPLC method specifically for the quantitative analysis of this compound is not extensively documented, methods for similar disperse dyes and initial characterization of this compound provide a strong foundation. The primary alternative to traditional HPLC with UV-Vis detection is the coupling of HPLC with mass spectrometry (HPLC-MS), which offers enhanced selectivity and sensitivity.
Key Performance Metrics:
The validation of an analytical method ensures its reliability for the intended purpose. Key parameters include linearity, the limit of detection (LOD), the limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD). The following table summarizes typical performance data for HPLC methods used for disperse dyes, which can be considered target validation parameters for a this compound method.
| Performance Metric | HPLC-DAD | HPLC-MS/MS |
| Linearity (r²) | >0.995 | >0.995 |
| LOD | 1.0 - 2.0 mg/kg | 1.0 µg/kg |
| LOQ | 3.0 - 6.0 mg/kg | 3.0 µg/kg |
| Accuracy (% Recovery) | 92.1% - 98.7% | 92.1% - 98.7% |
| Precision (%RSD) | < 8.0% | < 8.0% |
| Data presented is based on a validated method for Disperse Yellow 23 and serves as a representative example.[1] |
Experimental Protocols
Below are experimental protocols that can be adapted for the analysis of this compound. Method 1 provides direct LC-MS conditions used for the identification of this compound. Method 2 is a general HPLC-PDA-MS method for disperse dyes, based on the DIN 54231 standard, which can be optimized for this compound.
Method 1: LC-MS for Identification of this compound
This method has been used for the direct identification of this compound from solutions.
Sample Preparation:
-
Prepare a solution of approximately 20 ppm of the dye in an 80:20 mixture of acetonitrile (B52724) and water.[2]
Chromatographic and Mass Spectrometric Conditions:
-
System: LC-MS system with direct injection capability.[2]
-
Mobile Phase: A mixture of acetonitrile and water at a ratio of 9:1.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
MS Parameters: [2]
-
Gas Temperature: 325°C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 50 psi
-
Vcap Voltage: 4000 V
-
Fragmentor Voltage: 170 V
-
Method 2: General Purpose HPLC-PDA-MS for Disperse Dyes (Adaptable for this compound)
This method is based on the DIN 54231 standard procedure for the analysis of disperse dyes and can be adapted for the validation of a quantitative method for this compound.
Sample Preparation:
-
Textile Extraction: An organic solvent extraction, often facilitated by ultrasonication, is a common procedure for extracting disperse dyes from textiles.[3]
-
Standard Preparation: Prepare individual stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or dimethylformamide). From the stock solution, prepare a series of calibration standards by dilution.[3]
Chromatographic and Mass Spectrometric Conditions:
-
System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector, coupled to a mass spectrometer.[4]
-
Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 5.0-µm particle size) is commonly used.[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical for separating disperse dyes.[3][4]
-
Example Gradient: 40% organic phase at 0 min, ramping to 98% over approximately 17 minutes.[4]
-
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[4]
-
PDA Detection: Wavelength scanning from 210 to 800 nm to determine the maximum absorption wavelength for this compound.[4]
-
MS Detection:
Workflow and Pathway Visualizations
General Workflow for HPLC Method Validation
Caption: General workflow for the development and validation of an HPLC method.
Logical Flow for Sample Analysis
Caption: Logical workflow for the analysis of this compound in a sample.
References
A Comparative Guide to Analytical Techniques for Purity Assessment of Disperse Yellow 211
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of Disperse Yellow 211 (C.I. 12755; CAS 86836-02-4), a single azo disperse dye.[1] The purity of dyes is a critical parameter, as impurities can affect coloration, fastness properties, and may pose toxicological risks. This document outlines the experimental protocols for key analytical methods, presents a comparative summary of their performance, and includes visualizations to aid in understanding the analytical workflow.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is often the preferred method for quantitative analysis due to its high resolution and sensitivity.[2][3] Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective qualitative screening tool.[3] Mass Spectrometry (MS), often coupled with a chromatographic technique, provides definitive identification of impurities.[4][5] UV-Visible (UV-Vis) Spectroscopy is a straightforward method for quantification, particularly in the absence of spectrally overlapping impurities.[2][6] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an emerging powerful tool for purity determination without the need for a specific reference standard of the analyte.[3][7]
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of various analytical techniques for the purity assessment of disperse dyes. The data for UV-Vis Spectroscopy is specific to this compound from a simultaneous determination study.[2][6] The data for HPLC and TLC are typical values reported for the analysis of similar disperse dyes and should be considered as indicative.
| Analytical Technique | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Accuracy/Recovery (%) | Precision (RSD%) | Throughput |
| HPLC-UV/DAD | Chromatographic separation based on polarity, with UV/Vis detection. | 0.05 - 2.0 mg/kg[8] | 0.1 - 5.0 mg/kg[8] | >0.995[8] | 90-110% | < 5% | Medium |
| TLC-Densitometry | Chromatographic separation on a planar surface, with quantification by densitometry. | Higher than HPLC | Higher than HPLC | >0.99[9] | 85-115% | < 10% | High |
| LC-MS/MS | Chromatographic separation coupled with mass analysis for high selectivity and sensitivity. | 1.0 µg/kg[8] | 3.0 µg/kg[8] | >0.995[8] | 92-99%[8] | < 8%[8] | Medium |
| UV-Vis Spectroscopy | Measurement of light absorption by the analyte in a solution. | 0.15-0.46 µg/mL[6] | 0.42-2.47 µg/mL[6] | 0.995-0.999[6] | 95.8-103.1%[6] | < 3.34%[6] | High |
| Quantitative NMR (qNMR) | Measurement of the NMR signal intensity relative to a certified internal standard. | Analyte dependent | Analyte dependent | Not applicable | High | High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of disperse dyes and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection
This protocol is based on the general principles outlined in the DIN 54231 standard method for the analysis of disperse dyes.[5][10]
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid or ammonium (B1175870) acetate.
-
This compound reference standard.
-
Volumetric flasks, pipettes, and syringe filters (0.45 µm).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A typical gradient could be: 0-20 min, 40-90% B; 20-25 min, 90% B; 25.1-30 min, 40% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode array detector monitoring at the maximum absorbance wavelength of this compound (around 430-440 nm) and scanning a wider range (e.g., 200-700 nm) for impurity profiling.
-
Injection Volume: 10 µL.
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in a small amount of a suitable solvent (e.g., N,N-dimethylformamide) and dilute to volume with the initial mobile phase composition. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask and prepare as described for the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative determination of impurities, a calibration curve of the respective impurity standards would be required.
Thin-Layer Chromatography (TLC)
TLC is a valuable technique for rapid screening and qualitative identification of impurities.
Materials:
-
TLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Developing chamber.
-
Capillary tubes for spotting.
-
UV lamp for visualization.
-
Solvents for the mobile phase (e.g., toluene, ethyl acetate, acetone (B3395972), chloroform (B151607), methanol).[11]
Procedure:
-
Sample Preparation: Prepare a concentrated solution of the this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent like chloroform or a mixture of chloroform and methanol.
-
Spotting: Using a capillary tube, apply a small spot of the sample solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A common mobile phase for disperse dyes is a mixture of toluene, ethyl acetate, and acetone in various ratios (e.g., 5:3:1, v/v/v). Allow the solvent front to travel up the plate.
-
Visualization: After development, remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the separated spots under visible light and a UV lamp (254 nm and 365 nm).
-
Analysis: Calculate the Retention Factor (Rf) value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). Compare the Rf values of the impurity spots with those of known impurity standards if available.
UV-Visible (UV-Vis) Spectroscopy
This method is suitable for a quick estimation of the dye concentration and for monitoring its spectral characteristics.
Instrumentation and Materials:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or N,N-dimethylformamide).
-
This compound reference standard.
-
Volumetric flasks and pipettes.
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Prepare a solution of the this compound sample in the same solvent with a concentration that falls within the linear range of the calibration curve.
-
Measurement: Record the absorbance spectra of the standard solutions and the sample solution over a relevant wavelength range (e.g., 300-700 nm). Determine the wavelength of maximum absorbance (λmax).
-
Quantification: Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions. Determine the concentration of the sample solution from the calibration curve using its absorbance at λmax. The purity can be estimated by comparing the measured concentration to the expected concentration based on the weighed amount of the sample.
Mandatory Visualization
The following diagrams illustrate the general workflow for the purity assessment of this compound and the logical relationships in the analytical process.
Caption: Experimental workflow for purity assessment of this compound.
Caption: Logical relationships between analytical goals and techniques.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. waters.com [waters.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Ecotoxicological Profile of Disperse Yellow 211: A Comparative Analysis
A notable scarcity of publicly available ecotoxicological data for the monoazo dye, Disperse Yellow 211 (CAS: 86836-02-4), necessitates a precautionary approach and a review of related chemical data to assess its potential environmental impact. This guide provides a comparative analysis based on the toxicological profiles of its manufacturing precursors and structurally similar disperse dyes, offering insights for researchers, scientists, and drug development professionals.
This compound is synthesized from 4-Chloro-2-nitrobenzenamine and 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone. The safety data for this compound itself indicates "no data available" for key ecotoxicological endpoints, including toxicity to fish, daphnia, algae, and microorganisms.[1] This lack of direct data requires an inferential approach to understanding its potential hazards.
Inferred Ecotoxicity from Manufacturing Precursors
The toxicological profiles of the precursors to this compound suggest that the final dye product, and any residual unreacted precursors, may pose a significant environmental risk.
-
4-Chloro-2-nitrobenzenamine (CAS: 89-63-4): This precursor is classified as fatal if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[2] Crucially, it is also recognized as being toxic to aquatic life with long-lasting effects.[2] The metabolism of this compound is expected to yield metabolites that can interact with biomolecules and nucleic acids, potentially causing systemic toxicity and mutagenic effects.[3]
-
1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone (CAS: 28141-13-1): This precursor is classified as toxic if swallowed, in contact with skin, or if inhaled, and is known to cause skin and serious eye irritation.[4]
Comparative Ecotoxicology with Other Disperse Dyes
Analysis of structurally similar disperse azo dyes provides further insight into the potential ecotoxicological profile of this compound. Azo dyes, as a class, are known for their persistence and the potential for their degradation products, particularly aromatic amines, to be more toxic and mutagenic than the parent dye.
Table 1: Comparative Acute Aquatic Toxicity of Selected Disperse Dyes
| Dye | Organism | Endpoint (Duration) | Value | Reference |
| This compound | Fish, Daphnia, Algae | LC50/EC50 | No data available | [1] |
| Disperse Orange 37 | Aquatic Organisms | Acute LC50 | > 1 mg/L | [5] |
| Disperse Violet 93 Byproducts | Daphnia similis | EC50 (48h) | 258 - 444 µg/L | [6] |
| Disperse Red 13 | Daphnia similis | EC50 (48h) | Increased toxicity compared to Disperse Red 1 | [7] |
Table 2: Genotoxicity and Mutagenicity of Selected Disperse Dyes and Related Compounds
| Compound | Test System | Result | Reference |
| This compound | - | No data available | [1] |
| Disperse Yellow 3 | Multiple genotoxicity tests | Positive | [7] |
| Disperse Orange 1 | Ames test, Comet assay | Genotoxic, Mutagenic | [5] |
| Disperse Red 1 | Ames test | Mutagenic | [7] |
| 4-Chloro-2-nitrobenzenamine Metabolites | - | Expected to be mutagenic | [3] |
| Byproducts of Disperse Violet 93 | Ames test | More mutagenic than parent dye | [6] |
Degradation and Byproduct Toxicity
The degradation of azo dyes, including this compound, is a critical consideration for their environmental impact. Under anaerobic conditions, the azo bond (-N=N-) can be cleaved to form aromatic amines. These degradation byproducts are often more toxic and have a higher carcinogenic and mutagenic potential than the parent dye molecule.
While specific degradation products for this compound have not been documented in the available literature, a hypothetical degradation pathway would involve the reductive cleavage of the azo bond, leading to the formation of its constituent amines: 4-Chloro-2-nitrobenzenamine and an aromatic amine derived from 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone. Given the known high toxicity of 4-Chloro-2-nitrobenzenamine, the degradation of this compound in the environment is a significant concern.
Experimental Protocols
Detailed experimental protocols for key ecotoxicological assays are outlined in various OECD guidelines. A summary of commonly used methods is provided below.
Acute Toxicity Testing:
-
Fish, Acute Toxicity Test (OECD Guideline 203): This test determines the median lethal concentration (LC50) of a substance in fish, typically over a 96-hour exposure period.
-
Daphnia sp. Acute Immobilisation Test (OECD Guideline 202): This test assesses the concentration of a substance that causes 50% of daphnids (a type of crustacean) to become immobilized (EC50) after a 48-hour exposure.
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201): This test evaluates the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.
Genotoxicity and Mutagenicity Testing:
-
Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471): This is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium.
-
In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487): This test identifies substances that cause cytogenetic damage leading to the formation of micronuclei in the cytoplasm of interphase cells.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: A generalized workflow for ecotoxicological assessment of chemicals.
Alternatives and Future Outlook
The lack of comprehensive ecotoxicological data for this compound, coupled with the known hazards of its precursors and the general concerns regarding azo dyes, highlights the need for the development and adoption of safer, more environmentally friendly alternatives for polyester (B1180765) dyeing. Research into natural dyes and the development of synthetic dyes with lower toxicity and improved biodegradability are ongoing. For instance, some research points to the use of greener reduction clearing agents as a more sustainable approach in polyester dyeing.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI Disperse Blue 291 in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Benchmarking Disperse Yellow 211 against alternative textile coloration technologies
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Disperse Yellow 211 Against Modern Textile Coloration Technologies.
This guide provides a comprehensive comparison of the traditional disperse dye, this compound, with alternative textile coloration technologies. The following sections present a detailed analysis of performance metrics, experimental protocols, and visual representations of the underlying chemical and procedural logics, offering valuable insights for material science and textile chemistry research.
Performance Benchmark: Disperse Dyes
Disperse dyes are the primary choice for dyeing polyester (B1180765) fibers due to their non-ionic nature and ability to penetrate the hydrophobic fiber structure at high temperatures. This section benchmarks this compound against other commonly used yellow disperse dyes.
Table 1: Comparative Performance of Selected Disperse Yellow Dyes
| Dye Name | C.I. Name | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Sublimation Fastness (ISO 105-P01) | Rubbing Fastness - Dry (ISO 105-X12) | Rubbing Fastness - Wet (ISO 105-X12) |
| This compound | This compound | 6-7[1][2][3] | 5[2][3] | 4-5[1] | 4-5 | 4-5 |
| Disperse Yellow 54 | Disperse Yellow 54 | 6-7[4][5] | 4-5[5] | 4[6] | 4-5[6] | 4-5[6] |
| Disperse Yellow 114 | Disperse Yellow 114 | 7[7] | 4-5[7] | 5[7] | - | - |
| Disperse Yellow 86 | Disperse Yellow 86 | 7[8] | 5[8] | - | 5[8] | 5[8] |
Note: Fastness is graded on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better performance.
Alternative Coloration Technologies
Beyond conventional dyeing with disperse dyes, several innovative technologies offer potential advantages in terms of environmental impact, efficiency, and performance.
Supercritical CO₂ Dyeing
This waterless dyeing method utilizes supercritical carbon dioxide as a solvent for disperse dyes. The process offers benefits such as reduced water consumption, no need for drying, and easier dye recycling. Studies have shown that the color fastness properties of polyester fabrics dyed in supercritical CO₂ are often superior to those achieved with conventional water-based methods[9]. For instance, wash and rubbing fastness ratings of 4-5 and 5 have been reported for polyester dyed with disperse dyes using this technology.
Digital Textile Printing
Digital textile printing with disperse inks offers high-resolution designs, rapid prototyping, and reduced water and energy consumption compared to traditional printing methods. This technology allows for the direct application of dye onto the fabric, minimizing waste. The fastness properties of digitally printed polyester are generally good, with reports indicating excellent wash and crock (rubbing) fastness[10].
Bio-based Dyes
The use of dyes derived from natural sources is gaining traction as a sustainable alternative to synthetic dyes. However, their application on synthetic fibers like polyester presents challenges. While some bio-based dyes can be used on polyester, they may not offer the same level of color fastness as disperse dyes and often require mordants to improve their performance[11]. Research is ongoing to develop bio-based dyes with improved affinity and fastness on synthetic textiles.
Experimental Protocols
The performance data presented in this guide is based on standardized testing methodologies to ensure comparability. The following are summaries of the key experimental protocols used for evaluating color fastness.
Light Fastness (ISO 105-B02)
This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (Xenon arc lamp).
-
Specimen Preparation: A specimen of the textile is mounted on a sample holder.
-
Exposure: The specimen is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity. A set of blue wool references with known light fastness is exposed simultaneously.
-
Evaluation: The change in color of the specimen is assessed by comparing it with the fading of the blue wool references. The light fastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness.
Wash Fastness (ISO 105-C06)
This method is intended for determining the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Specimen Preparation: A specimen of the textile is attached to a multifibre adjacent fabric.
-
Washing: The composite specimen is subjected to washing in a mechanical laundering device using a specified detergent solution, temperature, and time. Stainless steel balls are added to provide abrasive action.
-
Evaluation: After washing and drying, the change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales. The ratings range from 1 to 5, with 5 representing no change.
Sublimation Fastness (ISO 105-P01)
This method is used to determine the resistance of the color of textiles to the action of dry heat, as in sublimation during storage or processing.
-
Specimen Preparation: A specimen of the textile is placed between two pieces of undyed fabric.
-
Heat Treatment: The composite specimen is placed in a heating device at a specified temperature and pressure for a set duration.
-
Evaluation: After cooling, the change in color of the specimen and the staining of the adjacent undyed fabric are assessed using grey scales, with ratings from 1 to 5.
Rubbing Fastness (ISO 105-X12)
This method determines the resistance of the color of textiles to rubbing off and staining other materials.
-
Specimen Preparation: A specimen of the textile is mounted on the base of a crockmeter.
-
Rubbing: A standard white cotton cloth is rubbed against the specimen under a specified pressure for a set number of strokes. This is performed under both dry and wet conditions.
-
Evaluation: The degree of color transfer to the white rubbing cloth is assessed by comparing it with a grey scale for staining. The ratings range from 1 to 5.
Visualizing the Processes
To better understand the relationships and workflows involved in textile coloration and its evaluation, the following diagrams are provided.
Caption: Comparative analysis workflow for textile coloration technologies.
Caption: Experimental workflow for evaluating textile dye performance.
References
- 1. This compound TDS|this compound from Chinese supplier and producer - DISPERSE YELLOW DYES - Enoch dye [enochdye.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. autumnchem.com [autumnchem.com]
- 4. echemi.com [echemi.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. China Disperse Yellow 54 Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 7. Disperse yellow 114 TDS|Disperse yellow 114 from Chinese supplier and producer - DISPERSE YELLOW DYES - Enoch dye [enochdye.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. researchgate.net [researchgate.net]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Bio-based Dyes | Herewear Hub [herewear.tcbl.eu]
No Direct Evidence of Disperse Yellow 211 Interference in Analytical Assays Found
Despite a comprehensive review of available scientific literature and chemical databases, no specific instances of cross-reactivity or interference caused by the azo dye Disperse Yellow 211 in analytical assays have been documented. This guide, therefore, aims to provide a broader context on the potential for dye interference in such assays, discusses the chemical class to which this compound belongs, and explores potential alternatives, while clearly stating the absence of direct comparative data for this specific dye.
For researchers, scientists, and drug development professionals, understanding potential sources of assay interference is critical for data integrity. While certain molecules are known to interfere with analytical methods, particularly immunoassays, this compound does not appear to be a documented offender in publicly available research.
General Principles of Dye Interference in Analytical Assays
Substances, including dyes, can interfere in analytical assays through several mechanisms. In immunoassays, such as ELISA, these can include:
-
Cross-reactivity: An antibody may bind to a compound that is structurally similar to the target analyte, leading to false-positive results. This is a common concern for molecules that share similar epitopes.[1][2][3]
-
Non-specific Binding: The dye molecule may non-specifically adhere to assay components, such as the microplate surface or antibodies, causing background noise or false signals.[4]
-
Signal Interference: The intrinsic color or fluorescent properties of a dye could interfere with the detection method of the assay, for example, by absorbing light at the same wavelength as the assay's chromogenic substrate.
It is important to note that the likelihood and nature of interference are highly dependent on the specific assay's design, including the antibodies used, the detection system, and the sample matrix.[5]
This compound and its Chemical Class
This compound, with the chemical formula C15H12ClN5O4, belongs to the single azo class of dyes.[6] Azo dyes are characterized by the presence of one or more azo groups (-N=N-). While some azo dyes have been studied for their biological and toxicological properties, specific data on their interference in analytical assays is sparse.[7][8][9] Some studies have investigated the interaction of azo dyes with proteins like bovine serum albumin (BSA), which could be a factor in potential assay interference.[8][10] this compound is primarily used for dyeing polyester (B1180765) and nylon textiles and in the formulation of inks.[11][12]
Potential Alternatives to Azo Dyes
In applications where potential assay interference is a significant concern, exploring alternative classes of dyes may be a valid strategy. It is crucial to emphasize that without specific data on this compound's performance, the following are general alternatives to the broader class of azo dyes and not direct replacements based on documented interference.
-
Anthraquinone (B42736) Dyes: This class of dyes is known for its bright colors and good lightfastness.[13][14] They are structurally different from azo dyes and may offer a different profile in terms of potential cross-reactivity. However, some anthraquinone dyes have been investigated for their own biological activities.[15][16]
-
Natural Dyes: Derived from plant, animal, or mineral sources, natural dyes represent a diverse range of chemical structures.[17][18] Their performance and potential for interference would need to be evaluated on a case-by-case basis.
-
Pigment Dyes: These are insoluble colorants that are applied to a substrate with a binder. Their insoluble nature might reduce the potential for interaction in aqueous-based assays.[17]
The selection of an alternative dye would require rigorous validation in the specific analytical assay to ensure it does not introduce its own interference.
Experimental Considerations for Assessing Dye Interference
Should a researcher suspect that this compound or any other compound is interfering with an analytical assay, a systematic approach to validation is necessary.
Experimental Workflow for Interference Testing
The following diagram outlines a general workflow for identifying and characterizing potential interference in an immunoassay.
Caption: A logical workflow for the systematic investigation of potential dye interference in an analytical assay.
Key Experimental Protocols
-
Spiking Studies: The suspected interfering substance (e.g., this compound) is added ("spiked") into a sample matrix at various concentrations. These samples are then run in the assay, and the results are compared to a control sample without the added substance.
-
Dilution Linearity: If interference is observed, the spiked sample is serially diluted. A non-linear response upon dilution can be indicative of certain types of interference.
-
Alternative Assay Methods: Running the sample in an assay with a different format (e.g., a different antibody pair or detection method) can help determine if the interference is specific to a particular component of the original assay.
Conclusion
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elgalabwater.com [elgalabwater.com]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review [mdpi.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. amoghchemicals.in [amoghchemicals.in]
- 12. Disperse Dyes Yellow C-4G 200% (this compound) for Textile Cotton Polyester - Disperse Dyes and Dyestuff [dimacolor.en.made-in-china.com]
- 13. Anthraquinone disperse dyes - Knowledge [colorfuldyes.com]
- 14. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 15. Analysis of the genotoxicity of anthraquinone dyes in the mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. What Are Alternatives to Azo Dyes? → Question [pollution.sustainability-directory.com]
- 18. What Are the Alternatives to Azo Dyes? → Question [pollution.sustainability-directory.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
